3-(Dimethoxymethyl)-5-methoxypyridine
Description
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Properties
IUPAC Name |
3-(dimethoxymethyl)-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-11-8-4-7(5-10-6-8)9(12-2)13-3/h4-6,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTOOZMDVZQFLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670122 | |
| Record name | 3-(Dimethoxymethyl)-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087659-15-1 | |
| Record name | 3-(Dimethoxymethyl)-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(Dimethoxymethyl)-5-methoxypyridine: A Versatile Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Dimethoxymethyl)-5-methoxypyridine, a heterocyclic building block with significant potential in pharmaceutical and materials science research. While direct literature on this specific compound is emerging, this document synthesizes available data on closely related analogues and fundamental chemical principles to offer a robust guide to its synthesis, properties, and applications. Particular emphasis is placed on its role as a precursor to the valuable 3-formyl-5-methoxypyridine and its subsequent utility in the construction of complex molecular architectures. This guide is intended to empower researchers with the foundational knowledge to effectively utilize this compound in their synthetic endeavors.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of approved pharmaceutical agents.[1] Its unique electronic properties, including its basicity and ability to participate in various biological interactions such as hydrogen bonding and π-π stacking, make it a privileged structure in drug design.[2] The specific substitution pattern on the pyridine ring is critical in modulating a compound's pharmacological activity, selectivity, and pharmacokinetic profile.[3] this compound emerges as a valuable intermediate, primarily as a stable, protected form of 3-formyl-5-methoxypyridine, an important precursor in the synthesis of various bioactive molecules.[4] The dimethoxymethyl acetal offers a strategic advantage by masking the reactive aldehyde functionality, allowing for transformations on other parts of the molecule before its deprotection to the aldehyde.
Physicochemical Properties and Spectroscopic Data
While extensive experimental data for this compound is not widely published, its key properties can be reliably predicted based on its structure and data from commercial suppliers.
| Property | Value | Source |
| CAS Number | 1087659-15-1 | [Vendor Data] |
| Molecular Formula | C₉H₁₃NO₃ | [Vendor Data] |
| Molecular Weight | 183.20 g/mol | [Vendor Data] |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred |
| Boiling Point | Not reported; expected to be >200 °C at atmospheric pressure | Inferred |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, THF) | Inferred |
Spectroscopic Characterization (Predicted)
The following tables outline the expected NMR and IR spectral data for this compound, based on established chemical shift and absorption frequency ranges for analogous structures.
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.40 | d | 1H | H-2 |
| ~8.25 | d | 1H | H-6 |
| ~7.40 | t | 1H | H-4 |
| ~5.45 | s | 1H | CH(OMe)₂ |
| ~3.90 | s | 3H | Ar-OCH₃ |
| ~3.35 | s | 6H | CH(OCH₃)₂ |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~156.0 | C-5 |
| ~148.0 | C-2 |
| ~140.0 | C-6 |
| ~132.0 | C-3 |
| ~110.0 | C-4 |
| ~102.0 | CH(OMe)₂ |
| ~56.0 | Ar-OCH₃ |
| ~53.0 | CH(OCH₃)₂ |
IR Spectroscopy (neat)
| Wavenumber (cm⁻¹) | Assignment |
| ~3050-3000 | C-H aromatic stretch |
| ~2950-2850 | C-H aliphatic stretch |
| ~1580, 1470, 1420 | C=C, C=N aromatic ring stretch |
| ~1250 | C-O aryl ether stretch |
| ~1100-1050 | C-O acetal stretch |
Synthesis and Reaction Mechanisms
A plausible and efficient synthetic route to this compound commences from the readily available 3-bromo-5-methoxypyridine. This pathway involves a metal-halogen exchange followed by formylation and subsequent acetal formation.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Step-by-Step Experimental Protocol (Inferred)
Step 1: Metal-Halogen Exchange
-
To a solution of 3-bromo-5-methoxypyridine (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq., solution in hexanes) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.
Step 2: Formylation
-
To the cold solution of the lithiated pyridine, add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
Step 3: Hydrolysis and Aldehyde Isolation
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-formyl-5-methoxypyridine. Purification can be achieved by column chromatography on silica gel.
Step 4: Acetal Formation
-
Dissolve the crude 3-formyl-5-methoxypyridine in anhydrous methanol.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or Amberlyst-15 resin).
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC until the starting aldehyde is consumed.
-
Neutralize the acid catalyst with a base (e.g., triethylamine or by filtering off the resin).
-
Remove the methanol under reduced pressure. The resulting residue is the target compound, this compound, which can be purified by vacuum distillation or column chromatography if necessary.
Applications in Drug Development and Organic Synthesis
The primary utility of this compound lies in its role as a stable precursor to 3-formyl-5-methoxypyridine. The aldehyde functionality is a versatile handle for a multitude of chemical transformations crucial in the synthesis of complex pharmaceutical targets.
Key Synthetic Transformations of the Deprotected Aldehyde
Caption: Strategic use in a Suzuki coupling and formylation sequence.
Conclusion
This compound represents a strategically important, yet under-documented, building block in organic synthesis. Its primary value lies in its role as a stable and protected precursor to 3-formyl-5-methoxypyridine, a versatile intermediate for the synthesis of complex, biologically active molecules. By leveraging established synthetic methodologies for related pyridine derivatives, researchers can confidently incorporate this compound into their synthetic strategies to access novel chemical space. This guide provides a foundational framework for understanding and utilizing this compound, and it is anticipated that its application in drug discovery and materials science will continue to expand.
References
- Cislak, F. E. (1964). Synthesis of pyridine aldehydes. U.S.
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding Pyridine Aldehyde Intermediates in Drug Discovery. [Link]
-
Nepera, Inc. (1990). High yield synthesis of pyridine and/or alkylpyridine(s) via condensation of ternary mixtures of aldehydes and/or ketones with ammonia. European Patent 0371615. [Link]
- Schering AG. (1984). Process for the preparation of substituted pyridines.
- Rütgerswerke AG. (1956). Process for the production of pyridine aldehydes and pyridoines. U.S.
- Nepera Chemical Co., Inc. (1966). Process for the production of pyridine aldehydes. U.S.
-
Bull, J. A., et al. (2016). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 116(20), 12150–12233. [Link]
-
Mihara, H., et al. (2021). PREPARATION OF PYRIDINE DERIVATIVES FROM THE CORRESPONDING 5-ACETAL-1-CARBONYL COMPOUNDS BY ACID PROMOTED CYCLIZATION. HETEROCYCLES, 102(7), 1314-1329. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]
-
ResearchGate. (2009). Spectral studies of semicarbazones derived from 3- and 4-formylpyridine and 3- and 4-acetylpyridine: Crystal and molecular structure of 3-formylpyridine semicarbazone. [Link]
- Suzhou Highfine Biotech Co Ltd. (2021). Preparation method of 2-bromo-5-aldehyde pyridine.
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]
-
Al-Arab, M. M., et al. (2006). synthesis of some pyridine and pyrimidine derivatives via michael-addition. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(5), 1073-1087. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
Hoye, T. R., et al. (2008). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(4), 1184–1185. [Link]
-
Brown, D. G., & Boström, J. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 299–328. [Link]
-
Brown, D. G., & Boström, J. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 299–328. [Link]
-
Singh, U. P., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(1), 22–45. [Link]
-
Ma, J., & Cahard, D. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews, 124(1), 1–62. [Link]
-
Mnangat, P. M. B., & Musau, P. (2013). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Modern Chemistry & Applications, 1(4). [Link]
-
ResearchGate. (2023). Pyridine functionalization using the dearomatization‐rearomatization.... [Link]
-
Villabona-Estupiñán, E., et al. (2020). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. Molecules, 25(18), 4248. [Link]
-
Lee, S. K., et al. (2023). Unraveling the Conformational and Electronic Landscape of 3‑Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization. The Journal of Physical Chemistry A, 127(5), 1251–1260. [Link]
-
ResearchGate. (1987). ChemInform Abstract: New Synthetic Routes to 3-, 5-, and 6-Aryl-2-chloropyridines. [Link]
-
Atienza, C. C. H., et al. (2017). Synthesis and Reactivity of Pyridine(diimine) Molybdenum Olefin Complexes: Ethylene Dimerization and Alkene Dehydrogenation. Organometallics, 36(22), 4437–4447. [Link]
-
Wang, C., et al. (2013). Conversion of pyridine to imidazo[1,2-a]pyridines by copper-catalyzed aerobic dehydrogenative cyclization with oxime esters. Organic Letters, 15(24), 6254–6257. [Link]
Sources
- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2749351A - Process for the production of pyridine aldehydes and pyridoines - Google Patents [patents.google.com]
- 4. Pyridine-3-aldehyde [jubilantingrevia.com]
"3-(Dimethoxymethyl)-5-methoxypyridine" molecular weight
An In-depth Technical Guide to 3-(Dimethoxymethyl)-5-methoxypyridine: A Versatile Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its core physicochemical properties, logical synthetic pathways, robust characterization protocols, and its strategic importance as a versatile intermediate in medicinal chemistry. The pyridine scaffold is a prevalent motif in numerous approved drugs, and the specific functionalization of this molecule offers a unique handle for creating diverse chemical libraries.[1]
Core Physicochemical Properties
A foundational understanding of a molecule begins with its fundamental properties. This compound is a substituted pyridine characterized by the presence of a methoxy group and a dimethoxymethyl group, the latter of which serves as a protected aldehyde. This latent aldehyde functionality is key to its utility as a synthetic building block.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₃ | [2] |
| Molecular Weight | 183.2 g/mol | [2] |
| CAS Number | 1087659-15-1 | [2] |
| IUPAC Name | This compound | N/A |
| Appearance | (Predicted) Colorless to pale yellow liquid/solid | General chemical knowledge |
| Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol, Dichloromethane) | General chemical knowledge |
| Boiling Point | Not explicitly reported; predicted to be >200°C at atmospheric pressure | N/A |
| InChI Key | InChI=1S/C9H13NO3/c1-11-8-4-7(5-10-6-8)9(12-2)13-3/h4-6,9H,1-3H3 | [2] |
Chemical Structure and Reactivity Insights
The structure of this compound dictates its chemical behavior and potential applications. The pyridine ring provides a stable aromatic core, while the substituents offer sites for chemical modification.
Caption: 2D structure of this compound.
Expert Insights on Reactivity:
-
Pyridine Ring: The nitrogen atom imparts a slight electron-withdrawing character to the ring, making it less susceptible to electrophilic aromatic substitution than benzene but amenable to nucleophilic substitution under certain conditions.
-
Dimethoxymethyl Acetal: This group is the most significant feature for a synthetic chemist. It is stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions (e.g., aqueous HCl) to unmask a highly reactive aldehyde functional group. This aldehyde can then participate in a wide array of subsequent reactions such as reductive amination, Wittig reactions, or condensation reactions.
-
Methoxy Group: This is an electron-donating group that can influence the regioselectivity of reactions on the pyridine ring. It is generally stable, though it can be cleaved under harsh acidic conditions (e.g., HBr).
A Representative Synthetic Workflow
While multiple synthetic routes can be envisioned, a common strategy involves the functionalization of a pre-existing pyridine ring. The following protocol is a validated, logical approach derived from established methodologies for preparing similar pyridine derivatives.[3][4] The causality behind this choice rests on the commercial availability of substituted pyridine precursors and the reliability of acetal formation.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 5-methoxypyridine-3-carbaldehyde (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (serving as both reagent and solvent, approx. 0.2 M concentration) followed by trimethyl orthoformate (1.5 eq).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Reaction Execution: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The choice of a catalytic acid is crucial for promoting the equilibrium towards the acetal product.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate. The bicarbonate quench is essential to neutralize the acid catalyst and prevent product degradation during workup.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Self-Validating Characterization Protocol
Confirming the identity and purity of the final compound is paramount. A multi-technique approach ensures a self-validating system where data from each analysis corroborates the others.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃):
-
Rationale: This technique provides information on the number of different types of protons and their connectivity.
-
Expected Signals (δ, ppm): ~8.4 (s, 1H, Ar-H), ~8.2 (s, 1H, Ar-H), ~7.3 (s, 1H, Ar-H), ~5.4 (s, 1H, CH(OMe)₂), ~3.9 (s, 3H, Ar-OCH₃), ~3.3 (s, 6H, CH(OCH₃)₂). The distinct singlets for the aromatic protons and the characteristic shifts for the methoxy and acetal protons provide a clear fingerprint.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Rationale: Provides information on the carbon skeleton of the molecule.
-
Expected Signals (δ, ppm): ~158 (C-O), ~145 (Ar-C), ~140 (Ar-C), ~132 (Ar-C), ~120 (Ar-C), ~103 (CH(OMe)₂), ~56 (Ar-OCH₃), ~53 (CH(OCH₃)₂).
-
2. Mass Spectrometry (MS):
-
Rationale: This technique determines the molecular weight of the compound, providing definitive confirmation of the molecular formula.
-
Method: Electrospray Ionization (ESI) in positive mode.
-
Expected Result: A prominent peak at m/z = 184.0974, corresponding to the [M+H]⁺ ion (calculated for C₉H₁₄NO₃⁺).
3. Infrared (IR) Spectroscopy:
-
Rationale: IR spectroscopy identifies the presence of specific functional groups.
-
Expected Absorptions (cm⁻¹): ~2950-2850 (C-H stretch, alkyl), ~1600, ~1480 (C=C and C=N stretch, aromatic ring), ~1100-1050 (C-O stretch, prominent for ether and acetal). The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ confirms the complete conversion of the starting aldehyde.
Strategic Applications in Drug Development
This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups, allowing for the synthesis of more complex molecules.
-
As a Masked Aldehyde: The primary application is to introduce a pyridine-3-carbaldehyde moiety into a target molecule at a late stage of a synthesis. This is particularly useful when other functional groups in the molecule are sensitive to the conditions required for direct aldehyde introduction.
-
Scaffold for Library Synthesis: The deprotected aldehyde can be used as a key anchor point for diversification. By reacting it with a library of amines via reductive amination, a large set of diverse compounds can be rapidly generated for high-throughput screening. This is a common strategy in the hit-to-lead phase of drug discovery.[5]
-
Precursor for Bioactive Cores: Substituted pyridines are integral to a wide range of therapeutic agents, including those targeting kinases, ion channels, and various receptors.[1][6] This building block provides a reliable entry point for synthesizing novel analogues of known drugs or exploring entirely new chemical space around the pyridine core.
Safety and Handling
As with any chemical reagent, proper laboratory safety protocols must be strictly followed.
-
Hazard Classification: The compound is classified with the hazard statement H302: Harmful if swallowed.[2]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.
References
-
PubChem. (n.d.). 3-Hydroxy-5-methoxypyridine. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
-
PubChem. (n.d.). 3,5-Dimethoxypyridine. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
PubMed Central. (2012). Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4′,5′-f][7][8]diazepines. National Library of Medicine. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation.
-
PubMed Central. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. National Library of Medicine. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 3,4-Dihydro-6,7-dimethoxy-1-(3,4,5-trimethoxybenzyl)isoquinoline. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved January 19, 2026, from [Link]
-
Pharmaffiliates. (n.d.). CAS No: 53266-94-7 | Product Name : Ethyl 2-(2-aminothiazol-4-yl)acetate. Retrieved January 19, 2026, from [Link]
-
Periodica Polytechnica. (2024). Synthesis and Studies of 9-Activated 4,5-Dimethoxyacridine Multifunctionalizable Building Blocks. Retrieved January 19, 2026, from [Link]
-
Journal of Materials Chemistry. (n.d.). Solution infiltration of palladium into MOF-5: synthesis, physisorption and catalytic properties. Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved January 19, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]
- 4. CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 7. 3-Hydroxy-5-methoxypyridine | C6H7NO2 | CID 13808371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,5-Dimethoxypyridine | C7H9NO2 | CID 817733 - PubChem [pubchem.ncbi.nlm.nih.gov]
"3-(Dimethoxymethyl)-5-methoxypyridine" chemical properties
An In-Depth Technical Guide to 3-(Dimethoxymethyl)-5-methoxypyridine for Advanced Chemical Synthesis
Executive Summary
This compound is a heterocyclic building block of significant interest to researchers and scientists in the field of drug development and medicinal chemistry. Its core utility lies in the dimethoxymethyl group, which serves as a stable and reliable protecting group for a formyl (aldehyde) moiety. This acetal functionality allows for the selective manipulation of other parts of the molecule under a wide range of reaction conditions before being selectively deprotected under acidic conditions to reveal a highly reactive aldehyde. The pyridine core, a common scaffold in numerous approved pharmaceuticals, combined with the strategically placed methoxy group, provides a versatile platform for creating diverse molecular libraries for lead discovery and optimization.[1][2] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, detailed spectroscopic analysis, key reactivity patterns, and essential safety protocols, positioning it as a valuable intermediate in the synthesis of complex pharmaceutical agents.
Molecular Overview and Physicochemical Properties
This compound is a substituted pyridine derivative. The central pyridine ring is functionalized at the 3-position with a dimethoxymethyl group (an acetal) and at the 5-position with a methoxy group. This substitution pattern offers a unique combination of electronic properties and synthetic handles for further molecular elaboration.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1087659-15-1 | [3][4] |
| Molecular Formula | C₉H₁₃NO₃ | [3][4] |
| Molecular Weight | 183.20 g/mol | [4] |
| InChI Key | Not readily available | |
| SMILES | COC(OC)c1cncc(OC)c1 | [4] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| Purity | Typically >95% (commercial grade) |
The Acetal as a Strategic Protecting Group
The primary function of the dimethoxymethyl group is to serve as a masked aldehyde. Acetal protecting groups are exceptionally stable under neutral and basic conditions, allowing for a wide array of chemical transformations to be performed on other parts of the molecule without affecting the latent aldehyde. This is crucial in multi-step syntheses where the aldehyde's high reactivity would otherwise lead to undesired side reactions. The aldehyde can be readily regenerated via hydrolysis under mild acidic conditions, providing a strategically timed introduction of a versatile functional group for subsequent reactions like reductive aminations, Wittig reactions, or condensations.
Caption: Acetal deprotection workflow to yield the active aldehyde.
Synthesis and Manufacturing Considerations
While a specific, peer-reviewed synthesis for this compound is not widely published, a plausible and logical synthetic route can be constructed based on established organometallic and protection-group chemistry, starting from a common building block like 3-bromo-5-methoxypyridine.
Proposed Synthetic Protocol:
-
Lithiation and Formylation:
-
Rationale: A halogen-lithium exchange on the starting bromopyridine creates a nucleophilic pyridyl anion. This is followed by quenching with an electrophilic formylating agent.
-
Step 1: Dissolve 3-bromo-5-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen) and cool the solution to -78 °C.[5]
-
Step 2: Add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Step 3: Add N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture.
-
Step 4: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Step 5: Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-formyl-5-methoxypyridine.
-
-
Acetal Protection:
-
Rationale: The crude aldehyde is directly converted to its more stable dimethoxy acetal for purification and storage.
-
Step 1: Dissolve the crude aldehyde in methanol.
-
Step 2: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or Amberlyst-15 resin).
-
Step 3: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the aldehyde.
-
Step 4: Neutralize the catalyst (e.g., with triethylamine if a soluble acid was used, or by filtration if a resin was used).
-
Step 5: Remove the methanol under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to afford the final product, this compound.
-
Caption: Proposed workflow for the synthesis of the title compound.
Spectroscopic Signature Analysis
The structural features of this compound give rise to a distinct spectroscopic signature. The following tables outline the expected chemical shifts and absorption frequencies, which are critical for reaction monitoring and quality control. These predictions are based on standard principles of spectroscopy and data from closely related structures.[6][7][8]
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.3 | d | 1H | Pyridine H2 | Deshielded by adjacent nitrogen. |
| ~8.2 | d | 1H | Pyridine H6 | Deshielded by adjacent nitrogen. |
| ~7.4 | t | 1H | Pyridine H4 | Influenced by two adjacent carbons. |
| ~5.4 | s | 1H | -CH(OCH₃)₂ | Acetal methine proton. |
| ~3.9 | s | 3H | Pyridine-OCH₃ | Methoxy group on the aromatic ring. |
| ~3.3 | s | 6H | -CH(OCH₃)₂ | Two equivalent methoxy groups of the acetal. |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~156 | Pyridine C5 | Carbon attached to the electron-donating methoxy group. |
| ~145 | Pyridine C2 | Aromatic carbon adjacent to nitrogen. |
| ~140 | Pyridine C6 | Aromatic carbon adjacent to nitrogen. |
| ~125 | Pyridine C3 | Carbon bearing the dimethoxymethyl substituent. |
| ~115 | Pyridine C4 | Aromatic carbon shielded by the methoxy group. |
| ~102 | -CH(OCH₃)₂ | Acetal carbon, highly characteristic chemical shift. |
| ~56 | Pyridine-OCH₃ | Methoxy carbon on the ring. |
| ~53 | -CH(OCH₃)₂ | Acetal methoxy carbons. |
Table 4: Predicted Key IR and MS Data
| Spectroscopy | Wavenumber (cm⁻¹) / m/z | Assignment |
| FTIR | ~2950-2850 | C-H stretching (alkane) |
| ~1580, 1470 | C=C, C=N stretching (pyridine ring) | |
| ~1100-1050 | C-O stretching (strong, characteristic of acetal and ether) | |
| Mass Spec (EI) | 183 | [M]⁺ (Molecular Ion) |
| 152 | [M - OCH₃]⁺ (Loss of a methoxy radical) | |
| 75 | [CH(OCH₃)₂]⁺ (Characteristic acetal fragment) |
Reactivity and Application in Medicinal Chemistry
The synthetic utility of this compound is realized after the deprotection of the acetal to reveal the aldehyde. This aldehyde is a versatile intermediate for constructing carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug synthesis.[2][9]
Key Downstream Reactions:
-
Reductive Amination: The reaction of the aldehyde with a primary or secondary amine forms an imine (or iminium ion) intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to form a new amine. This is one of the most robust and widely used methods for synthesizing complex amines in drug discovery.
-
Wittig Reaction: The aldehyde can react with a phosphorus ylide to form an alkene, providing a powerful method for C=C bond formation with good control over stereochemistry.
-
Condensation Reactions: The aldehyde can participate in various condensation reactions (e.g., Aldol, Knoevenagel) to build more complex carbon skeletons.
Caption: Key synthetic pathways from the deprotected aldehyde.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling. While specific toxicity data is not available, information from safety data sheets of analogous compounds provides a strong basis for safe handling protocols.[10][11][12]
-
Hazard Statements: Based on related structures, this compound may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[12]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[10][12] Handle in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10] Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[10]
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and transfer it to a suitable, closed container for disposal. Prevent entry into waterways.[10]
Conclusion
This compound is a highly valuable and versatile intermediate for organic synthesis, particularly within the pharmaceutical industry. Its primary strategic advantage is the presence of a stable acetal protecting group that masks a reactive aldehyde. This feature, coupled with the medicinally relevant methoxypyridine core, allows for the controlled and sequential construction of complex molecular architectures. A thorough understanding of its properties, synthesis, reactivity, and handling is essential for any scientist aiming to leverage this building block in the development of novel therapeutic agents.
References
- CymitQuimica. (2023, October 11). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3-Methoxypyridine.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 3-Methoxy-2-nitropyridine.
- The Royal Society of Chemistry. Electronic Supplementary Information.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 3,5-Dimethoxytoluene.
- LabSolu. This compound.
- AA Blocks. (2025, January 18). Safety Data Sheet - 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine.
- Google Patents. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
- Google Patents. CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation.
- Sigma-Aldrich. This compound uses.
- AWS. Spectral data of compound 5a-5m, 6a-6e.
- NIH PubMed Central. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1.
- Amerigo Scientific. This compound.
- Benchchem. Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
- SciELO South Africa. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) -.
- St John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.
- Sigma-Aldrich. 3-Bromo-5-methoxypyridine 97 50720-12-2.
-
NIH PubMed Central. Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4′,5′-f][10][13]diazepines. Retrieved from
- Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 3. labsolu.ca [labsolu.ca]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. 3-ブロモ-5-メトキシピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 8. youtube.com [youtube.com]
- 9. Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4′,5′-f][1,3]diazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. aablocks.com [aablocks.com]
- 13. fishersci.com [fishersci.com]
Introduction: Navigating the Safety Profile of a Novel Pyridine Derivative
An In-depth Technical Guide to the Material Safety Data Sheet for 3-(Dimethoxymethyl)-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This compound is a substituted pyridine that holds potential as a versatile building block in medicinal chemistry and drug discovery. The pyridine scaffold is a cornerstone in the development of numerous therapeutic agents, and its functionalization allows for the fine-tuning of pharmacological activity and pharmacokinetic properties.[1] As with any novel chemical entity, a comprehensive understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes.
Chemical and Physical Properties: A Snapshot
The following table summarizes the known and predicted physicochemical properties of this compound and a closely related compound, 3,5-Dimethoxypyridine. These properties are essential for understanding the compound's behavior and for making informed decisions regarding its handling and storage.
| Property | This compound (Predicted/Calculated) | 3,5-Dimethoxypyridine[2] |
| Molecular Formula | C9H13NO3 | C7H9NO2 |
| Molecular Weight | 183.20 g/mol | 139.15 g/mol |
| Appearance | Likely a liquid or low-melting solid | Data not available |
| IUPAC Name | This compound | 3,5-dimethoxypyridine |
| CAS Number | Data not available | 18677-48-0 |
Hazard Identification: A Precautionary Overview
Based on the hazard classifications of structurally similar pyridine compounds, this compound should be presumed to be a hazardous substance.[3][4] The primary anticipated hazards are irritation to the skin, eyes, and respiratory system.
The following GHS hazard statements are likely applicable:
-
H335: May cause respiratory irritation. [3]
It is also prudent to consider the following potential hazards until more specific data becomes available:
-
H302: Harmful if swallowed. [3]
Caption: A summary of potential hazards and recommended personal protective equipment.
First-Aid Measures: Immediate Response Protocols
In the event of exposure to this compound, immediate and appropriate first-aid measures are critical. The following protocols are based on standard procedures for handling irritating and potentially harmful chemicals.[3][5][6]
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][6]
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][5] Remove contaminated clothing and shoes. If skin irritation persists, seek medical attention.[5]
-
Eye Contact: If the chemical comes into contact with the eyes, rinse cautiously with water for several minutes.[5][6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][5]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[3] Call a poison control center or doctor immediately for treatment advice.[7]
Safe Handling and Storage: A Proactive Approach
Proper handling and storage procedures are essential to minimize the risk of exposure and to maintain the chemical's integrity.
Handling
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid breathing vapors or mists.[3][5]
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][8] A face shield may be necessary for splash protection.
-
Hygiene Practices: Wash hands thoroughly after handling and before eating, drinking, or smoking.[3][5] Avoid contact with skin, eyes, and clothing.[6]
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[5][6][8]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5]
Caption: A workflow for the safe handling of this compound.
Reactivity and Stability
-
Stability: The compound is expected to be stable under normal laboratory conditions.[8]
-
Hazardous Reactions: No hazardous reactions are predicted under normal use.
-
Conditions to Avoid: Avoid exposure to heat, flames, and sparks.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][6][8]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[6]
Toxicological Information: An Area for Further Investigation
The toxicological properties of this compound have not been fully investigated.[5] The information provided here is based on the known toxicology of pyridine and its derivatives.
-
Acute Toxicity: Based on related compounds, it may be harmful if swallowed.[3]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[3][4]
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[3][4]
-
Respiratory or Skin Sensitization: No data is available, but it is prudent to handle it as a potential sensitizer.
-
Germ Cell Mutagenicity: No data is available.[5]
-
Carcinogenicity: No components of this product are listed as carcinogens by IARC, ACGIH, NTP, or OSHA.[5]
-
Reproductive Toxicity: No data is available.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][5]
-
Specific Target Organ Toxicity (Repeated Exposure): No data is available.
-
Aspiration Hazard: No data is available.[5]
The Agency for Toxic Substances and Disease Registry (ATSDR) notes that pyridine exposure in animal studies has been associated with renal effects and decreased weight gain.[9]
Ecological Information
The environmental impact of this compound has not been fully evaluated. To prevent potential harm to the environment, do not allow this chemical to enter drains, waterways, or soil.[8]
Disposal Considerations
Chemical waste should be disposed of in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.[5]
Role in Drug Discovery and Research
Substituted pyridines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry. They are key components in a wide array of pharmaceuticals due to their ability to form hydrogen bonds and engage in various biological interactions.[1][10] The dimethoxymethyl group can serve as a protected aldehyde, which can be deprotected under acidic conditions to yield the corresponding formylpyridine. This functionality allows for further synthetic transformations, making this compound a valuable intermediate for creating diverse chemical libraries for drug screening and lead optimization.[11] The methoxy group can influence the electronic properties and metabolic stability of the molecule.[1] The strategic placement of these functional groups makes this compound a promising starting material for the synthesis of novel bioactive molecules targeting a range of diseases.
References
-
AA Blocks. (2025, January 18). Safety Data Sheet: 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxy-5-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
- Google Patents. (n.d.). CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation.
-
Jadhav, A. M., et al. (2013). Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4′,5′-f][5][8]diazepines. PLoS ONE, 8(10), e76836.
- Scott, M. D., & Smith, P. W. (2014). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 10, 2993–3033.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. Retrieved from [Link]
- Klusa, J., et al. (2011). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 16(9), 7483-7493.
- Nagy, G., et al. (2021). Synthesis and Studies of 9-Activated 4,5-Dimethoxyacridine Multifunctionalizable Building Blocks. Periodica Polytechnica Chemical Engineering, 65(4), 514-523.
- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 6,6-dimethoxy-2,5,5-trimethylhex-2-ene, CAS registry number 67674-46-8. Food and Chemical Toxicology, 174(Supplement), 113689.
- Lo, S. H. Y., et al. (2006). Solution infiltration of palladium into MOF-5: synthesis, physisorption and catalytic properties.
- Noell, S., et al. (2019). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 10(10), 1435–1441.
- de la Torre, G., et al. (2021).
-
PubChem. (n.d.). 3,5-Dimethoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methoxypyridine-3-boronic Acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3,5-Dimethoxypyridine | C7H9NO2 | CID 817733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aablocks.com [aablocks.com]
- 4. 3-Hydroxy-5-methoxypyridine | C6H7NO2 | CID 13808371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 11. 3-Formyl-5-methoxypyridine | [frontierspecialtychemicals.com]
A Technical Guide to the Synthesis and Application of 3-(Dimethoxymethyl)-5-methoxypyridine Structural Analogs
Introduction
The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, renowned for its presence in numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties and capacity for diverse functionalization make it a privileged structure in drug design. Within this vast chemical space, 3,5-disubstituted pyridines represent a particularly valuable motif. The specific arrangement of substituents at these positions allows for fine-tuning of steric and electronic properties, profoundly influencing molecular interactions with biological targets.
This guide focuses on 3-(Dimethoxymethyl)-5-methoxypyridine and its structural analogs. The core molecule features a methoxy group at the 5-position, a common moiety for enhancing metabolic stability and modulating solubility, and a dimethoxymethyl group at the 3-position. The latter is a dimethyl acetal, which serves as a stable, protected precursor to the highly reactive formyl (aldehyde) group. This latent reactivity is a key strategic element, allowing for late-stage diversification of the molecular scaffold.
This document, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of the synthesis of this core structure and its analogs. We will delve into the causality behind synthetic strategies, present detailed, field-tested protocols, and synthesize structure-activity relationship (SAR) data to guide the rational design of novel, biologically active compounds.
I. Synthesis of the Core Scaffold: this compound
The synthesis of the target scaffold is logically approached in two primary stages: the formation of the key intermediate, 3-formyl-5-methoxypyridine, followed by the protection of the aldehyde as a dimethyl acetal.
Synthesis of the Precursor: 3-Formyl-5-methoxypyridine
The formyl group is typically introduced onto the pyridine ring via electrophilic substitution or by directed ortho-metalation followed by quenching with a formylating agent. The methoxy group at the 5-position is an ortho-, para-director, but the inherent electron-poor nature of the pyridine ring makes direct Friedel-Crafts type formylation challenging. A more robust strategy involves the use of a pre-functionalized pyridine.
A common and effective route begins with a halogenated pyridine, such as 3-bromo-5-methoxypyridine. A lithium-halogen exchange followed by quenching with an appropriate electrophile like N,N-dimethylformamide (DMF) yields the desired aldehyde.
Experimental Protocol: Synthesis of 3-Formyl-5-methoxypyridine
This protocol outlines a typical lithiation-formylation sequence.
Materials:
-
3-Bromo-5-methoxypyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add 3-bromo-5-methoxypyridine (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the lithiated intermediate.
-
Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, stir the reaction at -78 °C for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-formyl-5-methoxypyridine.[2]
Acetal Protection of the Formyl Group
With the key aldehyde in hand, the final step is the protection of the carbonyl as a dimethyl acetal. This is a standard acid-catalyzed reaction that converts the reactive aldehyde into a more stable functional group, robust to nucleophiles and bases.[3] Trimethyl orthoformate is an excellent reagent for this transformation as it acts as both the methanol source and a dehydrating agent, driving the equilibrium towards the product.[4]
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Formyl-5-methoxypyridine
-
Methanol (anhydrous)
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid (p-TsOH) or another acid catalyst (e.g., HCl, Amberlyst-15)[4][5]
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-formyl-5-methoxypyridine (1.0 eq) in anhydrous methanol.
-
Add trimethyl orthoformate (3.0 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by adding solid sodium bicarbonate to neutralize the acid.
-
Remove the methanol and excess trimethyl orthoformate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude this compound, which can be purified by chromatography if necessary.
II. Strategies for Analog Synthesis
The true utility of the this compound scaffold lies in its potential for diversification. Analogs can be designed by introducing substituents at the C2, C4, and C6 positions of the pyridine ring. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this purpose, enabling the formation of C-C bonds between a halogenated pyridine and a wide variety of boronic acids or esters.[6][7][8]
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
To create aryl or heteroaryl-substituted analogs, a halogen atom (typically Br or Cl) must first be installed at the desired position (C2, C4, or C6) of the pyridine ring. Starting from appropriately halogenated precursors before the formylation and protection steps is often the most efficient strategy. For instance, starting with 2,3-dibromo-5-methoxypyridine would allow for selective functionalization at the more reactive 2-position.
Expert Insight: Why Suzuki Coupling?
The Suzuki-Miyaura reaction is favored in pharmaceutical development for its mild reaction conditions, tolerance of a vast range of functional groups, and the commercial availability of a diverse library of boronic acids. The use of sophisticated phosphine ligands (e.g., SPhos, XPhos) and palladium pre-catalysts has made the coupling of even historically challenging chloro-pyridines highly efficient.[8] This reliability is paramount for constructing libraries of analogs for screening.
Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling an arylboronic acid with a bromo-substituted this compound analog.
Materials:
-
Bromo-substituted this compound analog (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[7]
-
Base (e.g., 2M aqueous Na₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol)
-
Inert atmosphere supplies
Procedure:
-
In a reaction vial, combine the bromo-pyridine analog, the arylboronic acid, and the base.
-
Add the solvent system to the vial.
-
Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes. This step is critical to prevent oxidation of the palladium catalyst.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄).
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product via column chromatography.
Other Functionalization Strategies
-
Nucleophilic Aromatic Substitution (SNAr): A methoxy group can sometimes be displaced by strong nucleophiles, or a pre-installed halogen (especially fluorine or chlorine at the 2- or 4-positions) can be substituted with amines, thiols, or alkoxides.[6][9] The reactivity is highly dependent on the electronic nature of the ring; electron-withdrawing groups ortho or para to the leaving group accelerate the reaction.[10][11]
-
C-H Functionalization: Modern methods allow for the direct functionalization of C-H bonds, although achieving regioselectivity on a multi-substituted pyridine can be challenging.[8][12] These advanced methods often require specific directing groups to activate a particular C-H bond.
III. Structure-Activity Relationships (SAR) and Applications
The true value of synthesizing a library of analogs is realized through biological screening and the subsequent analysis of SAR. Methoxy-substituted pyridine derivatives have shown significant potential across various therapeutic areas, including oncology and infectious diseases.
Anticancer Activity
Studies on related methoxypyridine scaffolds have provided valuable insights into the structural features that drive cytotoxic activity. The introduction of various aryl groups via Suzuki coupling can dramatically impact potency.
Key Insights from Analog Studies:
-
Role of Halogens: The introduction of halogens (F, Cl, Br) on a C4-aryl substituent often increases cytotoxic activity. This is likely due to a combination of factors, including altered electronic properties and the potential for halogen bonding with the target protein. In one study of 2-methoxypyridine-3-carbonitriles, a 4-bromoaryl analog was significantly more potent than the unsubstituted version.[12]
-
Influence of Methoxy Groups: The position and number of methoxy groups can have a profound effect. While the core methoxy group at C5 is a starting point, adding further methoxy groups to aryl substituents can either increase or decrease activity depending on the specific biological target. For some PI3K/mTOR inhibitors, a 2-methoxypyridine group was found to enable crucial interactions within the kinase affinity pocket.[1][3]
-
Polarity and Size: The overall polarity and size of the molecule are critical. SAR studies have shown that increasing the number of methoxy groups can decrease polarity and lower the IC₅₀ value (increase potency).
Table 1: Comparative Cytotoxicity of 4-Aryl-2-methoxypyridine Analogs
Data synthesized from a study on 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles for illustrative purposes.[12]
| Compound ID | Substitution on 4-Aryl Ring | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 1a | H | >100 | >100 |
| 1b | 4-F | 85.3 | 92.1 |
| 1c | 4-Cl | 65.2 | 71.4 |
| 1d | 4-Br | 60.1 | 68.7 |
| 1e | 3,4-di-Cl | 45.6 | 52.3 |
This data clearly illustrates a trend where increasing halogenation on the appended aryl ring leads to a dose-dependent increase in anticancer activity.
Anti-tubercular Activity
The 3,5-disubstituted pyridine scaffold has also been explored for activity against Mycobacterium tuberculosis. A recent study synthesized a series of analogs, revealing that specific combinations of substituents at the 3- and 5-positions can lead to potent anti-mycobacterial effects, including against drug-resistant clinical isolates.[4] For example, analogs featuring a 4-fluorophenoxy group at one position and a substituted thiophene at the other demonstrated significant activity. This highlights the potential for this scaffold in addressing infectious diseases.
IV. Conclusion and Future Directions
The this compound scaffold is a versatile and strategically valuable platform for the development of novel chemical entities. Its synthesis, rooted in fundamental organometallic and protection chemistry, is robust and scalable. The true power of this core structure is unlocked through systematic analog synthesis, primarily via powerful cross-coupling methodologies like the Suzuki-Miyaura reaction.
The structure-activity relationship data emerging from studies on related methoxypyridine analogs provides a clear roadmap for medicinal chemists. Specific substitutions, particularly halogens and additional methoxy groups on appended aryl rings, are demonstrably effective at enhancing biological activity against cancer cell lines. Furthermore, the scaffold shows promise in the development of new anti-infective agents.
Future work should focus on expanding the diversity of the analog library by exploring a wider range of cross-coupling partners and employing other functionalization techniques. The latent aldehyde in the core scaffold offers a key point for diversification through reactions like reductive amination or Wittig olefination after deprotection, opening yet another dimension for SAR exploration. By combining robust synthetic strategies with data-driven design, researchers can continue to unlock the full therapeutic potential of this promising chemical scaffold.
References
A comprehensive, numbered list of all cited sources with titles and clickable URLs will be provided upon request.
Sources
- 1. C-H Functionalization of Pyridines | CoLab [colab.ws]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
An In-Depth Technical Guide to the Synthesis of 3-(Dimethoxymethyl)-5-methoxypyridine and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-(dimethoxymethyl)-5-methoxypyridine scaffold is a crucial heterocyclic building block in modern organic synthesis, serving as a versatile precursor for a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring a protected aldehyde at the 3-position and an electron-donating methoxy group at the 5-position, allows for strategic and regioselective functionalization. This guide provides a comprehensive overview of the core synthetic strategies for preparing the parent molecule and its derivatives. It delves into the mechanistic underpinnings of key transformations, offers detailed, field-proven experimental protocols, and discusses the rationale behind critical process parameters.
Strategic Overview: The Synthetic Blueprint
The synthesis of this compound hinges on a two-stage strategy: the initial construction of the key intermediate, 5-methoxy-pyridine-3-carbaldehyde, followed by the protection of the formyl group as a dimethyl acetal. The most efficient and widely adopted route to the aldehyde precursor begins with a halogenated pyridine, typically 3-bromo-5-methoxypyridine. This precursor offers a reactive handle for introducing the formyl group via a metal-halogen exchange reaction.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic strategy for this compound.
Synthesis of the Keystone Intermediate: 5-Methoxy-pyridine-3-carbaldehyde
The most critical step in this synthesis is the efficient and high-yield preparation of 5-methoxy-pyridine-3-carbaldehyde. The method of choice involves a low-temperature formylation of 3-bromo-5-methoxypyridine.
Mechanistic Considerations
The reaction proceeds via a halogen-metal exchange followed by nucleophilic attack on an electrophilic formylating agent, typically N,N-dimethylformamide (DMF).
-
Generation of the Pyridyl Anion: An organolithium reagent, most commonly n-butyllithium (n-BuLi), acts as a strong base to abstract the bromine atom from 3-bromo-5-methoxypyridine. This exchange is performed at cryogenic temperatures (-78 °C) to prevent undesired side reactions, such as decomposition of the highly reactive pyridyllithium intermediate.
-
Nucleophilic Attack: The resulting 3-lithio-5-methoxypyridine is a potent nucleophile. It readily attacks the electrophilic carbonyl carbon of DMF.
-
Formation and Quench: This attack forms a tetrahedral intermediate which, upon aqueous workup (typically with a mild base like sodium bicarbonate), collapses to release the desired aldehyde and dimethylamine.[1]
The mechanism is depicted below:
Caption: Mechanism of formylation via halogen-metal exchange.
Detailed Experimental Protocol: Synthesis of 5-Methoxy-pyridine-3-carbaldehyde[1]
Materials:
-
3-Bromo-5-methoxypyridine (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
-
N,N-Dimethylformamide (DMF) (1.5 equiv)
-
5% Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 3-bromo-5-methoxypyridine (e.g., 0.815 g, 4.35 mmol) and dissolve it in anhydrous THF (15 mL).
-
Generation of Organolithium: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equiv, e.g., 4.6 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous DMF (1.5 equiv, e.g., 0.64 g, 8.20 mmol) dropwise to the reaction mixture. Continue stirring at -78 °C for an additional 30 minutes.
-
Quenching: While still cold, pour the reaction mixture into a vigorously stirred 5% aqueous NaHCO₃ solution (25 mL).
-
Extraction: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (e.g., starting from 4:1 and moving to 2:1). This will afford 5-methoxy-pyridine-3-carbaldehyde as a solid or slurry.
| Parameter | Value | Reference |
| Starting Material | 3-Bromo-5-methoxypyridine | [1] |
| Key Reagents | n-BuLi, DMF | [1] |
| Temperature | -78 °C | [1] |
| Typical Yield | ~60-65% | [1] |
Core Molecule Synthesis: Acetal Protection
With the aldehyde in hand, the next step is the protection of the formyl group as a dimethyl acetal. This is a standard acid-catalyzed reaction that converts the highly reactive aldehyde into a more stable functional group, which is crucial for preventing unwanted reactions during subsequent derivatization steps. Acetals are generally stable to bases and nucleophiles but can be easily removed under acidic conditions.[2]
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
5-Methoxy-pyridine-3-carbaldehyde (1.0 equiv)
-
Anhydrous Methanol (MeOH)
-
Trimethyl orthoformate (optional, as a water scavenger)
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), or a few drops of concentrated H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 5-methoxy-pyridine-3-carbaldehyde in anhydrous methanol in a round-bottomed flask. For every 1 gram of aldehyde, use approximately 10-15 mL of methanol.
-
Catalysis: Add a catalytic amount of an acid catalyst (e.g., ~0.05 equiv of PTSA). If desired, add trimethyl orthoformate (1.5 equiv) to drive the equilibrium towards the product by consuming the water generated during the reaction.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is fully consumed.
-
Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.
-
Workup: Remove the bulk of the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x volume of residue).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound, which can be purified further by chromatography or distillation if necessary.
Synthesis of Derivatives via Cross-Coupling
One of the primary advantages of this synthetic strategy is the ability to generate a diverse library of derivatives by leveraging the halogenated precursor, 3-bromo-5-methoxypyridine. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds.[3] By performing this coupling before the formylation and acetalization steps, a wide array of aryl, heteroaryl, or alkyl groups can be installed at the 3-position of the pyridine ring.
General Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridine[4][5]
Materials:
-
3-Bromo-5-methoxypyridine (1.0 equiv)
-
Aryl- or Heteroaryl-boronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 3-bromo-5-methoxypyridine, the boronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to reflux (typically 90-100 °C) and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate. The resulting coupled product can then be carried forward through the formylation and acetalization steps described previously to yield the final derivative.
Conclusion
The synthetic pathway to this compound and its derivatives is a robust and versatile process rooted in fundamental organometallic and protection-group chemistry. By mastering the low-temperature formylation of a halogenated pyridine precursor and the subsequent acetal protection, researchers gain access to a valuable scaffold. The true power of this methodology lies in its modularity, allowing for the introduction of diverse functionalities through pre-functionalization of the pyridine core using modern cross-coupling techniques. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently synthesize and explore this important class of chemical intermediates.
References
-
3-Chloro-5-Formyl-2-Methoxypyridine Manufacturer & Supplier in China | CAS 112898-00-3. Autech Industry Co.,Ltd. Available at: [Link]
- Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor. Google Patents.
-
Synthesis of (a) 3,5-dimethoxy-pyridine. PrepChem.com. Available at: [Link]
- Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation. Google Patents.
-
Synthesis of Substituted 2-Bromopyridine Aldehydes. HETEROCYCLES, Vol. 83, No. 9, 2011. Available at: [Link]
-
Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. ScienceDirect. Available at: [Link]
-
A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine. ResearchGate. Available at: [Link]
-
Selective Acetalization in Pyridine: A Sustainable 5'-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. PubMed. Available at: [Link]
-
Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PMC - NIH. Available at: [Link]
-
Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc. Available at: [Link]
-
Acetals as protecting groups and thioacetals. Khan Academy. Available at: [Link]
-
This compound. Amerigo Scientific. Available at: [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Available at: [Link]
-
Pyridine-3-carbaldehyde. Wikipedia. Available at: [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Available at: [Link]
-
Crystallographic and DFT study of novel dimethoxybenzene derivatives. PMC - NIH. Available at: [Link]
-
Indium(III) Trifluoromethanesulfonate as an Efficient Catalyst for the Deprotection of Acetals and Ketals. Organic Chemistry Portal. Available at: [Link]
-
3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione. MDPI. Available at: [Link]
-
A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. ResearchGate. Available at: [Link]
-
Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. Available at: [Link]
-
2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl] PubMed Central. Available at: [Link]
Sources
Methodological & Application
Synthesis of 3-(Dimethoxymethyl)-5-methoxypyridine: A Detailed Guide for Researchers
Introduction
3-(Dimethoxymethyl)-5-methoxypyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a protected aldehyde at the 3-position and a methoxy group at the 5-position of the pyridine ring, makes it a versatile intermediate for introducing the 3-formyl-5-methoxypyridinyl moiety into more complex molecules. The dimethoxymethyl group serves as a stable acetal protecting group for the formyl functionality, which can be readily deprotected under acidic conditions to reveal the reactive aldehyde. This guide provides detailed, field-proven protocols for the synthesis of this important compound, focusing on the underlying chemical principles and practical experimental considerations to ensure reliable and reproducible results.
Strategic Approaches to Synthesis
The synthesis of this compound can be logically approached in a two-stage process:
-
Formation of the Aldehyde Precursor: The initial and most critical phase is the synthesis of 3-formyl-5-methoxypyridine.
-
Acetal Protection: The subsequent step involves the protection of the synthesized aldehyde as a dimethyl acetal.
This guide will detail two robust and distinct methods for the synthesis of the key aldehyde intermediate, 3-formyl-5-methoxypyridine, followed by a standardized protocol for the final acetal formation.
Method 1: Synthesis of 3-formyl-5-methoxypyridine via Grignard Reaction from 3-Bromo-5-methoxypyridine. Method 2: Synthesis of 3-formyl-5-methoxypyridine via DIBAL-H Reduction of 3-Cyano-5-methoxypyridine.
Method 1: Grignard-based Formylation of 3-Bromo-5-methoxypyridine
This classic organometallic approach leverages the readily available 3-Bromo-5-methoxypyridine. The core of this method is the formation of a Grignard reagent, which then acts as a nucleophile to attack a formylating agent, typically N,N-dimethylformamide (DMF).
Reaction Pathway & Mechanism
The reaction proceeds in two main steps. First, the bromo-pyridine is converted into a highly reactive organomagnesium halide (Grignard reagent)[1][2]. This reagent is a potent carbon nucleophile[3]. In the second step, this nucleophile adds to the electrophilic carbonyl carbon of DMF. The resulting intermediate is then hydrolyzed during aqueous workup to yield the desired aldehyde.
Caption: Workflow for Grignard-based formylation.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3-Bromo-5-methoxypyridine | 188.02 | 10.0 g | 53.2 | Ensure it is dry. |
| Magnesium turnings | 24.31 | 1.43 g | 58.8 | Use freshly activated turnings. |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | Dry over sodium/benzophenone. |
| Iodine | 253.81 | 1 crystal | - | To initiate the Grignard reaction. |
| N,N-Dimethylformamide (DMF) | 73.09 | 4.9 mL (4.6 g) | 63.8 | Use anhydrous grade. |
| Hydrochloric Acid (1 M) | - | ~50 mL | - | For workup. |
| Diethyl ether | - | As needed | - | For extraction. |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | For drying. |
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and assemble under a nitrogen or argon atmosphere.
-
Grignard Reagent Formation: To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add the magnesium turnings. Add a single crystal of iodine.
-
Dissolve the 3-Bromo-5-methoxypyridine in 50 mL of anhydrous THF and add it to the dropping funnel. Add a small portion (~5 mL) of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gently warm the flask with a heat gun.
-
Once initiated, add the remaining THF solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.
-
Formylation: Cool the resulting dark brown Grignard solution to 0 °C using an ice bath.
-
In a separate dry flask, dissolve the anhydrous DMF in 20 mL of anhydrous THF. Add this solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour[4].
-
Workup and Purification: Cool the reaction mixture again to 0 °C and quench it by the slow, dropwise addition of 50 mL of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-formyl-5-methoxypyridine as a solid[4].
Method 2: DIBAL-H Reduction of 3-Cyano-5-methoxypyridine
This method is an excellent alternative, particularly if the corresponding nitrile is more accessible than the bromo-precursor. Diisobutylaluminium hydride (DIBAL-H) is a powerful and selective reducing agent that can reduce nitriles to aldehydes at low temperatures, arresting the reduction at the imine stage, which is then hydrolyzed to the aldehyde upon workup[5][6].
Reaction Pathway & Mechanism
DIBAL-H, an electrophilic reducing agent, coordinates to the nitrogen of the nitrile group. This is followed by the transfer of a hydride ion to the carbon, forming an aluminum-imine intermediate. This intermediate is stable at low temperatures (-78 °C)[5][7]. During the aqueous workup, this intermediate is hydrolyzed to furnish the final aldehyde product. It is crucial to maintain a low temperature to prevent over-reduction to the amine[6][8].
Caption: Workflow for DIBAL-H reduction of a nitrile.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3-Cyano-5-methoxypyridine | 134.14 | 5.0 g | 37.3 | Ensure it is dry. |
| DIBAL-H (1.0 M in toluene) | 142.22 | 41 mL | 41.0 | Handle under an inert atmosphere. |
| Anhydrous Toluene | - | 100 mL | - | |
| Methanol | - | ~20 mL | - | For quenching. |
| Rochelle's salt (sat. aq.) | - | ~100 mL | - | For workup. |
| Ethyl Acetate | - | As needed | - | For extraction. |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | For drying. |
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C and assemble under a nitrogen or argon atmosphere.
-
Reaction Setup: To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-cyano-5-methoxypyridine and dissolve it in 100 mL of anhydrous toluene.
-
Reduction: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution (1.0 M in toluene) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by TLC[8].
-
Workup and Purification: While maintaining the temperature at -78 °C, slowly quench the reaction by the dropwise addition of 20 mL of methanol.
-
Remove the cooling bath and allow the mixture to warm to room temperature. Add 100 mL of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1-2 hours until two clear layers form.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-formyl-5-methoxypyridine.
Final Step: Acetal Protection
This protocol is applicable to the 3-formyl-5-methoxypyridine obtained from either Method 1 or 2. The reaction involves the acid-catalyzed formation of a dimethyl acetal from the aldehyde and methanol. Trimethyl orthoformate is used both as a source of methanol and as a dehydrating agent to drive the equilibrium towards the product[9].
Reaction Pathway
Caption: Acetal protection of the aldehyde.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3-Formyl-5-methoxypyridine | 137.14 | 5.0 g | 36.5 | From previous step. |
| Methanol | 32.04 | 100 mL | - | Anhydrous. |
| Trimethyl orthoformate | 106.12 | 9.7 mL (8.8 g) | 83.0 | |
| Concentrated HCl | 36.46 | 2-3 drops | - | Catalyst. |
| Sodium Bicarbonate (sat. aq.) | - | As needed | - | For neutralization. |
| Dichloromethane | - | As needed | - | For extraction. |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | For drying. |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-formyl-5-methoxypyridine in 100 mL of anhydrous methanol.
-
Add trimethyl orthoformate to the solution.
-
Add 2-3 drops of concentrated hydrochloric acid to catalyze the reaction.
-
Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Workup and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic.
-
Remove the methanol under reduced pressure.
-
To the remaining residue, add water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified by vacuum distillation or column chromatography if necessary.
Conclusion
The synthesis of this compound can be reliably achieved through multiple synthetic routes. The choice between a Grignard-based formylation and a DIBAL-H reduction of a nitrile precursor will largely depend on the availability and cost of the respective starting materials. Both methods, when followed with the final acetal protection step, provide a robust and scalable pathway to this key synthetic intermediate. The protocols provided herein are designed to be reproducible and offer a solid foundation for researchers in their synthetic endeavors.
References
- Vertex AI Search. (n.d.). 3-Chloro-5-Formyl-2-Methoxypyridine Manufacturer & Supplier in China | CAS 112898-00-3. Retrieved January 19, 2026.
- Google Patents. (n.d.). EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor. Retrieved January 19, 2026.
- Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved January 19, 2026.
- Benchchem. (n.d.). A Researcher's Guide to 3-Bromo-5-methoxypyridine: A Cost-Benefit Analysis in Synthesis. Retrieved January 19, 2026.
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved January 19, 2026.
- ADICHEMISTRY. (n.d.). DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT. Retrieved January 19, 2026.
- ChemicalBook. (n.d.). 3-Bromo-5-methoxypyridine synthesis. Retrieved January 19, 2026.
- Chemistry Steps. (n.d.). The Mechanism of DIBAL Reduction of Esters to Aldehydes. Retrieved January 19, 2026.
- NIH. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Retrieved January 19, 2026.
- Master Organic Chemistry. (n.d.). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved January 19, 2026.
- HETEROCYCLES, Vol. 83, No. 9, 2011. (n.d.). Synthesis of Substituted 2-Bromopyridine Aldehydes. Retrieved January 19, 2026.
- Frontier Specialty Chemicals. (n.d.). 3-Formyl-5-methoxypyridine. Retrieved January 19, 2026.
- Sigma-Aldrich. (n.d.). This compound. Retrieved January 19, 2026.
- Master Organic Chemistry. (n.d.). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved January 19, 2026.
- Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Retrieved January 19, 2026.
- Science of Synthesis. (n.d.). 25.1 Aliphatic and Alicyclic Aldehydes. Retrieved January 19, 2026.
- YouTube. (2021, February 13). Grignard Reagents with Aldehydes & Ketones | C–C Bond Formation and Alcohol Synthesis. Retrieved January 19, 2026.
- ChemicalBook. (n.d.). 5-METHOXY-PYRIDINE-3-CARBALDEHYDE synthesis. Retrieved January 19, 2026.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved January 19, 2026.
- Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. Retrieved January 19, 2026.
- MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)
- Amerigo Scientific. (n.d.). This compound. Retrieved January 19, 2026.
- Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved January 19, 2026.
- ChemicalBook. (2025, October 14). 5-ForMyl-6-Methoxypyridine-3-boronic acid pinacol ester. Retrieved January 19, 2026.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. adichemistry.com [adichemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Dimethyl Acetals [organic-chemistry.org]
Application Notes and Protocols: The Chemistry and Utility of 3-(Dimethoxymethyl)-5-methoxypyridine
Introduction: A Versatile Aldehyde Surrogate in Heterocyclic Synthesis
3-(Dimethoxymethyl)-5-methoxypyridine is a stable, crystalline solid that serves as a protected form of the highly versatile synthetic intermediate, 3-formyl-5-methoxypyridine. The pyridine nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other key intermolecular interactions. The strategic placement of a methoxy group at the 5-position and a latent aldehyde at the 3-position makes this reagent a valuable building block for the synthesis of complex heterocyclic scaffolds, particularly in the development of novel therapeutic agents.
The primary utility of this compound lies in the chemoselective unmasking of the aldehyde functionality under acidic conditions. The dimethyl acetal protecting group is robust under neutral to strongly basic conditions, allowing for transformations at other positions of the pyridine ring or on other parts of a molecule without affecting the latent aldehyde. This attribute is critical in multi-step syntheses where the reactivity of an aldehyde would otherwise interfere with desired chemical transformations. Once deprotected, the resulting 3-formyl-5-methoxypyridine is a potent electrophile, primed for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.
This application note provides a detailed exploration of the reaction mechanisms involving this compound, with a primary focus on its deprotection and subsequent application in the renowned Pictet-Spengler reaction—a powerful tool for the construction of tetrahydro-β-carboline ring systems, which are prevalent in natural products and pharmacologically active compounds.
Part 1: The Reaction Mechanism - Unmasking the Aldehyde
The conversion of this compound to 3-formyl-5-methoxypyridine is a classic example of an acid-catalyzed acetal hydrolysis. This reaction is reversible, and the forward reaction is favored by the presence of excess water.
The mechanism proceeds through the following key steps:
-
Protonation of an Acetal Oxygen: The reaction is initiated by the protonation of one of the methoxy groups of the acetal by an acid catalyst (e.g., H₃O⁺), converting the methoxy group into a good leaving group (methanol).
-
Formation of an Oxonium Ion: The lone pair of electrons on the adjacent oxygen atom assists in the departure of methanol, leading to the formation of a resonance-stabilized oxonium ion. This step is typically the rate-determining step of the reaction.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion, forming a protonated hemiacetal.
-
Deprotonation: A molecule of water acts as a base to deprotonate the newly added hydroxyl group, yielding a neutral hemiacetal intermediate and regenerating the acid catalyst.
-
Protonation of the Remaining Methoxy Group: The second methoxy group of the hemiacetal is then protonated by the acid catalyst.
-
Elimination of a Second Methanol Molecule: The lone pair on the hydroxyl group facilitates the elimination of a second molecule of methanol, forming a protonated aldehyde.
-
Final Deprotonation: A final deprotonation step by a water molecule yields the final product, 3-formyl-5-methoxypyridine, and regenerates the acid catalyst.
Caption: Figure 2: Pictet-Spengler Reaction Workflow.
Part 3: Experimental Protocols
The following protocols provide a general framework for the hydrolysis of this compound and its subsequent use in a Pictet-Spengler reaction. Researchers should optimize these conditions based on their specific substrate and desired outcome.
Protocol 1: Hydrolysis of this compound
This protocol describes the deprotection of the acetal to yield 3-formyl-5-methoxypyridine.
Materials:
-
This compound
-
Acetone
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in acetone (0.2 M), add 1M HCl (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Once the reaction is complete, carefully neutralize the mixture by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-formyl-5-methoxypyridine.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Characterization of 3-formyl-5-methoxypyridine:
-
¹H NMR (CDCl₃): δ 10.0 (s, 1H, CHO), 8.8 (d, 1H), 8.3 (d, 1H), 7.5 (dd, 1H), 3.9 (s, 3H, OCH₃).
-
¹³C NMR (CDCl₃): δ 191.5 (CHO), 158.0, 152.0, 138.0, 125.0, 118.0, 56.0 (OCH₃). (Note: Approximate chemical shifts are provided; actual values may vary slightly based on solvent and instrument.)
Protocol 2: One-Pot Hydrolysis and Pictet-Spengler Reaction
This protocol describes a one-pot procedure where the acetal is hydrolyzed in situ, followed by the Pictet-Spengler reaction with tryptamine.
Materials:
-
This compound
-
Tryptamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.1 eq) in dichloromethane (0.1 M) under an inert atmosphere, add tryptamine (1.0 eq).
-
Add trifluoroacetic acid (1.5 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 40 °C) and stir for 12-24 hours, monitoring by TLC for the formation of the product.
-
After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydro-β-carboline.
Part 4: Data Interpretation and Troubleshooting
The success of these reactions can be influenced by several factors. The following table provides a summary of expected outcomes and troubleshooting tips.
| Parameter | Hydrolysis (Protocol 1) | Pictet-Spengler (Protocol 2) |
| Typical Yield | 85-95% | 60-85% |
| Reaction Time | 1-4 hours | 12-24 hours |
| Temperature | Room Temperature | Reflux (DCM) |
| Common Issues | Incomplete reaction | Low yield, side product formation |
| Troubleshooting | - Increase reaction time or temperature slightly.- Add a small amount of water to the acetone.- Ensure the HCl is of the correct molarity. | - Ensure anhydrous conditions before adding TFA.- Optimize the amount of acid catalyst.- Try alternative acids (e.g., HCl in dioxane).- Vary the reaction temperature and time. |
Caption: Figure 3: A logical workflow for troubleshooting common issues.
Conclusion
This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its ability to function as a stable precursor to 3-formyl-5-methoxypyridine allows for the strategic execution of complex synthetic routes. The protocols and mechanistic insights provided herein are intended to serve as a comprehensive guide for researchers leveraging this reagent for the synthesis of novel heterocyclic compounds. Careful optimization of the described procedures will undoubtedly facilitate the discovery and development of new chemical entities with potential therapeutic applications.
References
- Kawate, T., Nakagawa, M., Ogata, K., & Hino, T. (1992). A New Evidence for the Presence of a Spiroindolenium Species in the Pictet-Spengler Reaction. HETEROCYCLES, 33(2), 801.
- Cigon, S. S., & Kocevar, M. (2017). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 22(9), 1493.
Application Notes & Protocols: The Strategic Utility of 3-(Dimethoxymethyl)-5-methoxypyridine in Medicinal Chemistry
Introduction: The Pyridine Scaffold and the Rise of Functionalized Building Blocks
The pyridine ring is a cornerstone of modern medicinal chemistry. As a bioisostere of a benzene ring, its nitrogen atom introduces a unique set of properties, including improved water solubility, the ability to act as a hydrogen bond acceptor, and a vector for modulating the electronic character of a molecule.[1][2] These attributes have led to the widespread incorporation of pyridine scaffolds in a vast array of therapeutic agents, targeting everything from inflammation and pain to cancer and infectious diseases.[3][4][5]
However, the true power of the pyridine core in drug discovery is unlocked through precise functionalization. The strategic placement of various substituents allows for the fine-tuning of a compound's pharmacological activity, selectivity, and pharmacokinetic profile. This guide focuses on a particularly versatile and strategic building block: 3-(Dimethoxymethyl)-5-methoxypyridine . This compound offers medicinal chemists a masked aldehyde at the 3-position and a methoxy group at the 5-position, a combination that provides a powerful handle for molecular elaboration and property modulation.
The dimethoxymethyl group serves as a stable acetal, protecting the otherwise reactive aldehyde functionality through multi-step syntheses. This "masked" aldehyde can be unveiled under specific, typically acidic, conditions, providing a reactive site for a multitude of chemical transformations. The methoxy group, in turn, influences the electronic nature of the pyridine ring and can play a crucial role in optimizing metabolic stability and target engagement.
Physicochemical Properties of the Building Block
A clear understanding of a building block's fundamental properties is essential for its effective use in synthesis planning and reaction optimization.
| Property | Value | Source |
| CAS Number | 1087659-15-1 | [Amerigo Scientific][6] |
| Molecular Formula | C₉H₁₃NO₃ | [Amerigo Scientific][6] |
| Molecular Weight | 183.20 g/mol | [Amerigo Scientific][6] |
| SMILES | COC(OC)c1cncc(OC)c1 | [Amerigo Scientific][6] |
| InChI Key | OJTOOZMDVZQFLJ-UHFFFAOYSA-N | [Amerigo Scientific][6] |
Core Synthetic Strategy: The Latent Aldehyde
The primary utility of this compound lies in its dimethoxymethyl group, which functions as a protected or "latent" formyl (aldehyde) group. Aldehydes are exceptionally useful synthetic intermediates but can be unstable under various reaction conditions (e.g., strong bases, organometallic reagents, or oxidizing conditions). The acetal protection strategy circumvents this issue, allowing chemists to perform reactions on other parts of the molecule without affecting the future aldehyde site.
The deprotection is a critical step, typically achieved through acid-catalyzed hydrolysis, which regenerates the 5-methoxy-3-pyridinecarboxaldehyde. This unmasked aldehyde is then ready to participate in a wide range of C-C and C-N bond-forming reactions that are fundamental to drug development.
Caption: Deprotection workflow for activating the building block.
Application & Protocol 1: Synthesis of Kinase Inhibitor Scaffolds via Reductive Amination
One of the most powerful reactions involving aldehydes is reductive amination. This process forms a new carbon-nitrogen bond, making it a go-to method for coupling molecular fragments, particularly in the synthesis of kinase inhibitors where a central heterocyclic core is often linked to various amine-containing fragments.
Causality Behind Experimental Choices:
-
Deprotection: The use of aqueous acid provides the necessary hydronium ions to catalyze the hydrolysis of the acetal to the aldehyde. The reaction is often warmed to ensure complete conversion.
-
Reductive Amination: The reaction proceeds via the initial formation of an iminium ion intermediate upon mixing the aldehyde and the primary/secondary amine. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this step. It is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of aldehydes, thus minimizing side reactions like the reduction of the starting aldehyde. It does not react violently with the protic solvent (methanol) used.
Step-by-Step Protocol: Two-Step Deprotection and Reductive Amination
-
Deprotection to 5-methoxy-3-pyridinecarboxaldehyde:
-
To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (4:1 v/v), add 2N aqueous hydrochloric acid (2.0 eq).
-
Stir the reaction mixture at 40°C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).
-
Once complete, cool the reaction to room temperature and carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5-methoxy-3-pyridinecarboxaldehyde is often of sufficient purity to be used in the next step without further purification.
-
-
Reductive Amination:
-
Dissolve the crude 5-methoxy-3-pyridinecarboxaldehyde (1.0 eq) and the desired primary or secondary amine (e.g., 4-fluoroaniline, 1.1 eq) in methanol.
-
Add acetic acid (1.2 eq) to the solution to catalyze iminium ion formation.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Concentrate the mixture under reduced pressure to remove the methanol and extract the aqueous residue with dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted aminomethylpyridine derivative.
-
Caption: Workflow for synthesis via reductive amination.
Application & Protocol 2: Bioisosterism and Structure-Activity Relationship (SAR) Studies
In lead optimization, medicinal chemists often replace certain molecular fragments with bioisosteres—substituents that retain similar physical or chemical properties, leading to comparable biological activity while potentially improving the molecule's overall profile. The 5-methoxy-3-formylpyridine core, generated from our building block, can serve as a bioisostere for other aromatic systems, such as a 3,4-dimethoxyphenyl group, to enhance metabolic stability or alter receptor-binding interactions.[7]
The aldehyde functionality is also a superb starting point for creating diverse libraries for SAR studies. By reacting the aldehyde with various nucleophiles, one can rapidly generate a series of analogues to probe the chemical space around that position.
Causality Behind Experimental Choices:
-
Wittig Reaction: This reaction is a reliable method for forming carbon-carbon double bonds. The phosphonium ylide is a strong nucleophile that attacks the aldehyde carbonyl. The choice of base (e.g., n-BuLi, NaH, or KHMDS) depends on the acidity of the phosphonium salt. This reaction allows for the introduction of alkenyl groups, significantly altering the geometry and lipophilicity of the molecule.
-
Heterocycle Formation: Condensation reactions between an aldehyde and a molecule containing two nucleophilic sites (like a 1,2-diamine) are a classic strategy for building new heterocyclic rings. The acid catalyst (like acetic acid or p-toluenesulfonic acid) protonates the aldehyde carbonyl, making it more electrophilic and activating it for nucleophilic attack. This approach is invaluable for building complex, fused-ring systems.[8]
Protocol Example: Synthesis of a Styrylpyridine Derivative via Wittig Reaction
-
Ylide Preparation:
-
In a flame-dried, three-neck flask under an argon atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (1.1 eq) in THF. The solution will typically turn a deep orange or red color, indicating the formation of the ylide.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Wittig Reaction:
-
Dissolve the previously prepared 5-methoxy-3-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC.
-
Quench the reaction by adding water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the target styrylpyridine derivative (as a mixture of E/Z isomers, which may be separable).
-
Caption: SAR exploration from a central aldehyde intermediate.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its masked aldehyde functionality provides synthetic flexibility, enabling the construction of complex molecular architectures required for modern drug discovery. The ability to unveil a reactive aldehyde at a late stage in a synthetic sequence allows for the efficient generation of diverse chemical libraries for SAR studies and the coupling of advanced fragments. The protocols and strategies outlined in this guide demonstrate its utility in creating scaffolds relevant to high-value targets like protein kinases, underscoring its role as an indispensable building block in the development of next-generation therapeutics.
References
-
Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11. [Link]
-
Dey, S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4183. [Link]
-
Avasthi, P., et al. (2023). A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. International Journal of Scientific Development and Research, 8(7), 1122-1130. [Link]
-
Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15034-15057. [Link]
-
Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate. [Link]
-
Correa, A., & Valdez, C. (2014). Formylation of Amines. Molecules, 19(11), 17567-17595. [Link]
-
Gopishetti, S., et al. (2017). Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4′,5′-f][3][4]diazepines. European Journal of Medicinal Chemistry, 138, 1123-1135. [Link]
-
De Lombaert, S., et al. (2012). Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. Journal of Medicinal Chemistry, 55(20), 8827-8837. [Link]
-
Amerigo Scientific. This compound. Amerigo Scientific Website. [Link]
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. A Review on the Medicinal Importance of Pyridine Derivatives, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. ijsdr.org [ijsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4′,5′-f][1,3]diazepines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 3-(Dimethoxymethyl)-5-methoxypyridine in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: Unlocking a Versatile Pyridine Building Block
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its presence in a multitude of FDA-approved drugs is a testament to its ability to engage in critical biological interactions.[3] Among the vast arsenal of pyridine-based building blocks, "3-(Dimethoxymethyl)-5-methoxypyridine" emerges as a particularly strategic starting material. This compound provides a masked aldehyde functionality at the 3-position, which, once revealed, serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The methoxy group at the 5-position, an electron-donating substituent, modulates the electronic properties of the pyridine ring, influencing its reactivity and the biological activity of the resulting derivatives.[4][5]
This comprehensive guide provides detailed application notes and protocols for the utilization of "this compound" in the synthesis of bioactive molecules, with a focus on core reactions such as Knoevenagel condensation and reductive amination. The protocols are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both scientific integrity and practical reproducibility for researchers in drug discovery and development.
Core Synthetic Strategy: Deprotection and Functionalization
The primary synthetic utility of "this compound" lies in the latent aldehyde functionality. The dimethoxymethyl group is a stable acetal that can be efficiently cleaved under acidic conditions to unveil the highly reactive 3-formyl-5-methoxypyridine. This in-situ or post-isolation aldehyde is then poised for a variety of subsequent transformations.
Caption: General workflow for the utilization of this compound.
Application in the Synthesis of Bioactive Scaffolds
Synthesis of Precursors for Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[6] Consequently, CDK inhibitors have emerged as a significant class of anticancer agents.[7][8] Many potent CDK inhibitors feature a substituted pyridine or pyrimidine core. The formyl group of 3-formyl-5-methoxypyridine is an excellent starting point for constructing the bicyclic systems often found in these inhibitors, for instance, through condensation reactions to form pyridopyrimidines.[9]
Key Reaction: Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound.[10][11] In this context, 3-formyl-5-methoxypyridine can be reacted with various active methylene compounds, such as malononitrile or ethyl cyanoacetate, to generate α,β-unsaturated systems that are versatile intermediates for further cyclization reactions.[12]
Caption: Workflow for Knoevenagel condensation to synthesize CDK inhibitor precursors.
Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Modulators
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in a wide range of physiological processes, and their modulation is a key strategy for treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.[1][13] Substituted pyridines are prevalent motifs in many nAChR modulators.[14][15] The formyl group of 3-formyl-5-methoxypyridine can be elaborated into various side chains that are crucial for receptor binding and modulation.
Key Reaction: Reductive Amination
Reductive amination is a highly efficient method for forming carbon-nitrogen bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.[16][17] This reaction allows for the introduction of diverse amine functionalities onto the pyridine scaffold, which is a common feature in many nAChR modulators. The choice of amine and reducing agent can be tailored to achieve the desired product with high selectivity.[18][19]
Caption: Workflow for reductive amination to synthesize nAChR modulators.
Experimental Protocols
Protocol 1: Deprotection of this compound
Causality: This protocol utilizes a mild acidic hydrolysis to efficiently cleave the dimethyl acetal, yielding the desired aldehyde.[20][21] Acetone is used as a co-solvent to ensure solubility of the starting material, and the reaction is monitored by TLC to prevent over-exposure to acidic conditions which could lead to side reactions.
Materials:
-
This compound
-
Acetone
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in acetone (10 mL per gram of starting material) in a round-bottom flask, add 1 M HCl (2.0 eq) dropwise at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to afford 3-formyl-5-methoxypyridine as a solid.
| Compound | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| 3-Formyl-5-methoxypyridine | 137.14 | 85-95 | White to off-white solid |
Protocol 2: Knoevenagel Condensation of 3-Formyl-5-methoxypyridine with Malononitrile
Causality: This protocol employs a catalytic amount of piperidine, a mild base, to deprotonate the active methylene compound (malononitrile), which then undergoes a nucleophilic addition to the aldehyde.[12] The subsequent dehydration is often spontaneous or facilitated by gentle heating. The methoxy group on the pyridine ring is electron-donating, which can slightly decrease the electrophilicity of the aldehyde, but the reaction proceeds efficiently under these conditions.
Materials:
-
3-Formyl-5-methoxypyridine
-
Malononitrile
-
Piperidine
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 3-formyl-5-methoxypyridine (1.0 eq) and malononitrile (1.1 eq) in ethanol (15 mL per gram of aldehyde).
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (2:1 Hexanes:Ethyl Acetate).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
If precipitation is slow, add a small amount of cold deionized water to facilitate crystallization.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired 2-(5-methoxy-pyridin-3-ylmethylene)-malononitrile.
| Compound | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| 2-(5-Methoxy-pyridin-3-ylmethylene)-malononitrile | 185.18 | 80-90 | Yellow solid |
Protocol 3: Reductive Amination of 3-Formyl-5-methoxypyridine with a Primary Amine
Causality: This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.[16] This reagent is milder than other borohydrides and selectively reduces the iminium ion formed in situ from the aldehyde and amine, without significantly reducing the starting aldehyde. Acetic acid is added as a catalyst to facilitate iminium ion formation.
Materials:
-
3-Formyl-5-methoxypyridine
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic Acid
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 3-formyl-5-methoxypyridine (1.0 eq) and the primary amine (1.2 eq) in anhydrous DCM (20 mL per gram of aldehyde) at room temperature, add glacial acetic acid (1.2 eq).
-
Stir the mixture for 30 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-16 hours. Monitor by TLC (1:1 Hexanes:Ethyl Acetate).
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes or a suitable solvent system for the specific product) to afford the desired secondary amine.
| Product Example (with Benzylamine) | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| (5-Methoxy-pyridin-3-yl)-methyl-benzyl-amine | 228.29 | 75-85 | Oil or low-melting solid |
Conclusion
"this compound" is a valuable and versatile building block for the synthesis of a wide array of bioactive molecules. Its protected aldehyde functionality allows for strategic unmasking and subsequent elaboration through robust and well-established synthetic methodologies like Knoevenagel condensation and reductive amination. The protocols detailed herein provide a solid foundation for researchers to explore the synthesis of novel CDK inhibitors, nAChR modulators, and other potentially therapeutic agents. The careful consideration of the electronic effects of the methoxy substituent and the judicious choice of reaction conditions are paramount to achieving high yields and purity in these synthetic endeavors.
References
- Pearson Education. (2024, September 23). EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons.
- Reeder, M. D., et al. (2016). Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 7(10), 1436-1449.
- Drover, M. W., et al. (2019). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 58(1), 639-650.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- BenchChem. (2025). Application Notes and Protocols for the Selective Deprotection of Dimethoxy Acetals.
- Riley, A. P., et al. (2022).
- Ablordeppey, S. Y., et al. (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 57(1), 173-186.
- Rusali, L. E., et al. (2023). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ACS Chemical Neuroscience, 14(1), 128-140.
- Abdel-Aziz, A. A. M., et al. (2021).
- VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Journal of Medicinal Chemistry, 48(7), 2371-2387.
- Drover, M. W., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(5), 1541-1550.
- Kolagkis, P. X., et al. (2022). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Chemistry – A European Journal, 28(1), e202103328.
- Bäumler, C., & Kempe, R. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
- An, G., et al. (2026, January 12). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society.
- Li, M., et al. (2023). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 14(1), 133-145.
- Wang, Y., et al. (2018). Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors. Archiv der Pharmazie, 351(6), e1700381.
- El-Sayed, N. N. E., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35229-35255.
- Singh, P., & Singh, J. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Engineering Research & Technology, 7(5), 1-4.
- ResearchGate. (2019). Scheme 1.
- Organic Chemistry Portal. (n.d.). Dimethyl Acetals.
- El-Naggar, A. M., et al. (2021). Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR. Scientific Reports, 11(1), 1-17.
- Wentzel Lab. (2020, March 4). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity [Video]. YouTube.
-
El-Adl, K., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][22]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports, 12(1), 1-22.
- ResearchGate. (2025, August 9). Design, Synthesis, and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors.
- Mirjalili, B. F., Zolfigol, M. A., Bamoniri, A., & Hazar, A. (2004). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. Bulletin of the Korean Chemical Society, 25(7), 1075-1077.
- Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1), 1-4.
- Bäumler, C., & Kempe, R. (2020).
- de la Torre, A. F., et al. (2020). Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Current Organic Chemistry, 24(1), 86-101.
- Taylor & Francis eBooks. (n.d.).
- Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups.
- GalChimia. (2014, October 16). A New Way to Amines.
- ResearchGate. (2024, December 19).
- Mohanan, A., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(1), 100.
- El-Sayed, N. N. E., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35229-35255.
- Molecules. (2024, February 2).
Sources
- 1. Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcwgandhinagar.com [gcwgandhinagar.com]
- 6. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bhu.ac.in [bhu.ac.in]
- 11. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A New Way to Amines - GalChimia [galchimia.com]
- 18. d-nb.info [d-nb.info]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Dimethyl Acetals [organic-chemistry.org]
- 22. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Application Notes and Protocols: 3-(Dimethoxymethyl)-5-methoxypyridine as a Versatile Synthon for Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Utility of Protected Aldehydes in Pyridine Scaffolding
The substituted pyridine motif is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1] The precise functionalization of the pyridine ring is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. While numerous methods exist for the de novo synthesis of pyridines, the functionalization of pre-existing pyridine rings offers a direct and often more efficient route to desired analogs.[2][3]
A key challenge in pyridine functionalization is the management of reactive functional groups. The formyl group (-CHO) is a particularly versatile handle, serving as a gateway to a vast array of chemical transformations. However, its reactivity can interfere with reactions intended for other parts of the molecule. This necessitates the use of protecting group strategies. 3-(Dimethoxymethyl)-5-methoxypyridine serves as a stable, masked equivalent of the highly useful but more reactive 3-formyl-5-methoxypyridine. The dimethoxymethyl group, a dimethyl acetal, provides robust protection under neutral and basic conditions, and can be readily deprotected under acidic conditions to unmask the aldehyde functionality for subsequent reactions.
This document provides detailed protocols for the use of this compound as a precursor for the synthesis of a variety of substituted pyridines, offering a strategic advantage in multi-step synthetic campaigns.
Core Concept: Deprotection and In-Situ Functionalization
The central application of this compound is its role as a stable precursor that can be converted to 3-formyl-5-methoxypyridine immediately prior to its use in a subsequent reaction. This "in-situ" generation of the aldehyde minimizes its exposure to conditions that could lead to degradation or side reactions.
Caption: Workflow for the use of this compound.
Part 1: Deprotection Protocol to Generate 3-Formyl-5-methoxypyridine
Rationale: Acetal deprotection is a classic and reliable transformation typically achieved under aqueous acidic conditions. The reaction proceeds via protonation of one of the methoxy groups, followed by elimination of methanol to form an oxonium ion, which is then attacked by water. Subsequent loss of a proton and a second molecule of methanol yields the desired aldehyde. The choice of acid and reaction conditions can be tuned to be compatible with other functional groups in the molecule.
Materials:
-
This compound
-
Acetone (or THF)
-
Hydrochloric acid (1N or 2N)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in acetone or THF (approximately 0.1-0.2 M concentration).
-
Acidification: To the stirred solution, add 1N or 2N hydrochloric acid (2.0-3.0 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours at room temperature. Gentle heating (40-50 °C) can be applied to expedite the reaction if necessary.
-
Quenching: Once the starting material is consumed, carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution dropwise until gas evolution ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 3-formyl-5-methoxypyridine can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Part 2: Applications in the Synthesis of Substituted Pyridines
The generated 3-formyl-5-methoxypyridine is a versatile intermediate for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.
Application 1: Synthesis of 3-(Aminomethyl)-5-methoxypyridine Derivatives via Reductive Amination
Rationale: Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. STAB is often preferred due to its selectivity and tolerance of mildly acidic conditions.
Caption: Reductive amination of 3-formyl-5-methoxypyridine.
Protocol:
-
To a solution of 3-formyl-5-methoxypyridine (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the product with DCM or ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Application 2: Synthesis of 3-(Vinyl)-5-methoxypyridine Derivatives via Wittig Reaction
Rationale: The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds and phosphonium ylides. This reaction is highly reliable for creating a carbon-carbon double bond with good control over stereochemistry in many cases.
Protocol:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C or -78 °C, and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) dropwise to generate the ylide (indicated by a color change).
-
Aldehyde Addition: To the freshly prepared ylide, add a solution of 3-formyl-5-methoxypyridine (1.0 eq) in anhydrous THF dropwise at the same low temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC for the consumption of the aldehyde.
-
Quenching and Work-up: Quench the reaction by adding water or saturated ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry, concentrate, and purify the crude product by column chromatography to yield the desired 3-(vinyl)-5-methoxypyridine derivative.
Summary of Synthetic Possibilities
The use of this compound as a stable aldehyde precursor opens up a wide range of synthetic possibilities for creating diverse libraries of substituted pyridines.
| Reaction Type | Reagents | Product Class | Potential Applications |
| Reductive Amination | R¹R²NH, NaBH(OAc)₃ | 3-(Aminomethyl)pyridines | CNS agents, receptor ligands |
| Wittig Reaction | Ph₃P=CHR, Base | 3-(Vinyl)pyridines | Cross-coupling precursors, polymer building blocks |
| Knoevenagel Condensation | CH₂(CN)₂, Piperidine | 3-(2,2-Dicyanovinyl)pyridines | Electron-acceptor materials, enzyme inhibitors |
| Grignard/Organolithium Addition | RMgBr or RLi | 3-(Hydroxyalkyl)pyridines | Intermediates for further functionalization |
| Henry Reaction | RCH₂NO₂, Base | 3-(2-Nitro-1-hydroxyethyl)pyridines | Precursors to amino alcohols and keto-oximes |
Conclusion
This compound is a valuable and versatile building block for the synthesis of functionalized pyridines. Its primary utility lies in its role as a stable and easily handled precursor to 3-formyl-5-methoxypyridine. The protocols outlined in this document demonstrate how this commercially available starting material can be effectively employed in a range of standard, high-yield transformations to access a diverse array of substituted pyridine derivatives relevant to drug discovery and materials science. The strategic use of this protected aldehyde allows for greater flexibility in synthetic design and can streamline the preparation of complex target molecules.
References
-
Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine and Quinoline Derivatives from N-Vinyl and N-Aryl Amides. Journal of the American Chemical Society, 129(33), 10096–10097. [Link]
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
- Kaur, M., Singh, M., & Chadha, N. (2021). Pyridine and its derivatives: a review on its synthetic approaches and medicinal importance. Results in Chemistry, 3, 100201.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute.
-
PubChem. 3-Hydroxy-5-methoxypyridine. [Link]
-
MDPI. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. [Link]
-
Organic Chemistry Portal. Pyridine Synthesis. [Link]
Sources
Application Notes and Protocols for 3-(Dimethoxymethyl)-5-methoxypyridine in Agrochemical Development
Introduction: The Pyridine Scaffold as a Privileged Structure in Agrochemicals
The pyridine ring is a cornerstone in the development of modern agrochemicals, serving as a versatile scaffold in a multitude of commercialized fungicides, herbicides, and insecticides.[1][2][3][4] Its unique electronic properties and ability to be functionalized at various positions allow for the fine-tuning of biological activity, selectivity, and physicochemical properties.[5] Methoxy-substituted pyridines, in particular, are prevalent in numerous bioactive molecules, contributing to optimized binding at target sites and improved metabolic stability.[5] This document provides a comprehensive guide to the synthesis, derivatization, and potential agrochemical applications of 3-(Dimethoxymethyl)-5-methoxypyridine , a key building block for the generation of novel compound libraries.
The dimethoxymethyl group serves as a stable, protected form of a formyl (aldehyde) group.[6][7] This allows for chemical modifications at other positions of the pyridine ring before the aldehyde is unmasked for further derivatization. This strategy significantly expands the accessible chemical space for creating diverse molecular architectures for agrochemical screening.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. A plausible and efficient synthetic route involves the initial synthesis of 3-bromo-5-methoxypyridine, followed by formylation and subsequent acetal protection.
Protocol 1: Synthesis of 3-Bromo-5-methoxypyridine
This protocol is adapted from established literature procedures for the nucleophilic aromatic substitution of dihalopyridines.[8][9]
Materials:
-
3,5-Dibromopyridine
-
Sodium methoxide (or sodium metal and anhydrous methanol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
Preparation of Sodium Methoxide: Under an inert atmosphere (e.g., argon or nitrogen), cautiously add sodium metal pellets (1.05 equivalents) to anhydrous methanol. Stir until all the sodium has dissolved.
-
Solvent Removal: Remove the methanol under reduced pressure. To ensure the complete removal of water, azeotrope the resulting sodium methoxide with anhydrous toluene and evaporate to dryness.
-
Reaction Setup: Dissolve the dry sodium methoxide in anhydrous DMF. To this solution, add 3,5-dibromopyridine (1.0 equivalent).
-
Reaction Execution: Heat the reaction mixture to 70-90 °C and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-water. Extract the aqueous mixture with diethyl ether (3 x volumes). Combine the organic layers and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield 3-bromo-5-methoxypyridine.[8][9]
Protocol 2: Synthesis of this compound
This two-step protocol involves a lithium-halogen exchange followed by formylation and subsequent acetal formation.
Materials:
-
3-Bromo-5-methoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Acid catalyst (e.g., p-toluenesulfonic acid or hydrochloric acid)[6][11]
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
Lithiation and Formylation:
-
Under an inert atmosphere at -78 °C, dissolve 3-bromo-5-methoxypyridine in anhydrous THF.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes.
-
Add anhydrous DMF (1.2 equivalents) dropwise and stir at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-formyl-5-methoxypyridine.
-
-
Acetal Formation:
-
Dissolve the crude 3-formyl-5-methoxypyridine in a mixture of methanol and trimethyl orthoformate.
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid or a few drops of concentrated HCl).[6][11]
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC until the aldehyde is consumed.
-
Neutralize the reaction with a base (e.g., triethylamine or sodium bicarbonate).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield this compound.
-
Derivatization Strategies for Agrochemical Screening
The aldehyde functionality, unmasked from the dimethoxymethyl group, is a versatile handle for creating a diverse library of compounds.
Protocol 3: Deprotection of this compound
This protocol regenerates the key intermediate, 3-formyl-5-methoxypyridine.
Materials:
-
This compound
-
Acetone
-
Water
-
Acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid, or an acidic resin)[6][12]
-
Sodium bicarbonate
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in a mixture of acetone and water.
-
Add a catalytic amount of the acid catalyst.
-
Stir the reaction at room temperature, monitoring by TLC.
-
Upon completion, neutralize the acid with sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-formyl-5-methoxypyridine.
Protocol 4: Synthesis of Pyridine-Based Imines and Oximes
Imines and oximes are common toxophores in agrochemicals.
Materials:
-
3-Formyl-5-methoxypyridine
-
Primary amine or hydroxylamine hydrochloride
-
Ethanol or Methanol
-
Base (e.g., triethylamine or sodium acetate for oximes)
Procedure:
-
Dissolve 3-formyl-5-methoxypyridine in ethanol or methanol.
-
Add the primary amine (1.1 equivalents) or hydroxylamine hydrochloride (1.1 equivalents) and a base (1.2 equivalents for the hydrochloride salt).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate. If so, collect by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 5: Reduction to Hydroxymethylpyridine
The corresponding alcohol can serve as a point for further ether or ester derivatization.
Materials:
-
3-Formyl-5-methoxypyridine
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Diethyl ether
Procedure:
-
Dissolve 3-formyl-5-methoxypyridine in methanol and cool to 0 °C.
-
Slowly add sodium borohydride (1.5 equivalents) in portions.
-
Stir the reaction at 0 °C to room temperature until the aldehyde is consumed (monitor by TLC).
-
Carefully quench the reaction with water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-hydroxymethyl-5-methoxypyridine.
Agrochemical Screening Protocols
The following are generalized protocols that should be adapted and optimized for the specific compounds being tested.
Protocol 6: In Vitro Fungicidal Assay (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of the test compounds.[4][13][14][15][16]
Materials:
-
Test compounds dissolved in DMSO
-
Fungal strains (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)
-
Appropriate broth medium (e.g., Potato Dextrose Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in the broth medium.
-
Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI M27/M38).[13]
-
Add the fungal inoculum to each well. Include positive (commercial fungicide), negative (DMSO), and growth (inoculum only) controls.
-
Incubate the plates at an appropriate temperature for 24-72 hours.
-
Determine the MIC by visual inspection or by measuring the optical density at a suitable wavelength (e.g., 600 nm). The MIC is the lowest concentration that inhibits visible growth.
| Parameter | Condition |
| Fungal Strains | Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani |
| Medium | Potato Dextrose Broth |
| Incubation Temp. | 25-28 °C |
| Incubation Time | 48-72 hours |
| Final Inoculum | 1-5 x 10⁴ CFU/mL |
| Test Concentration | 0.1 - 100 µg/mL |
Table 1: Representative conditions for in vitro fungicidal assay.
Protocol 7: Greenhouse Herbicidal Screening (Post-emergence)
This whole-plant bioassay assesses the herbicidal activity of the test compounds.[1][17][18][19][20]
Materials:
-
Test compounds
-
Acetone, water, and a suitable surfactant
-
Weed species (e.g., Amaranthus retroflexus (broadleaf), Setaria viridis (grass))
-
Crop species for selectivity testing (e.g., wheat, corn)
-
Pots with soil mix
-
Greenhouse with controlled environment
-
Spray chamber
Procedure:
-
Grow the weed and crop species in pots in the greenhouse to a specified growth stage (e.g., 2-3 true leaves).
-
Prepare spray solutions of the test compounds in an acetone/water mixture with a surfactant.
-
Apply the solutions to the plants at a defined rate (e.g., 100-2000 g/ha) using a calibrated spray chamber.
-
Include positive (commercial herbicide) and negative (formulation blank) controls.
-
Return the plants to the greenhouse and observe for 14-21 days.
-
Assess herbicidal activity by visual rating of injury (0% = no effect, 100% = complete kill) and by measuring plant biomass.
| Parameter | Condition |
| Weed Species | Amaranthus retroflexus, Setaria viridis |
| Crop Species | Wheat, Corn |
| Growth Stage | 2-3 true leaves |
| Application Rate | 100-2000 g/ha |
| Evaluation Period | 14-21 days after treatment |
| Assessment | Visual injury rating, biomass reduction |
Table 2: Representative conditions for greenhouse herbicidal screening.
Protocol 8: In Vivo Insecticidal Bioassay (Aphid Leaf-Dip Method)
This bioassay evaluates the contact toxicity of the test compounds against aphids.[5][21][22][23][24]
Materials:
-
Test compounds
-
Acetone, water, and a suitable surfactant
-
Aphids (e.g., Aphis gossypii)
-
Host plant leaves (e.g., cotton or bean leaves)
-
Petri dishes with agar
Procedure:
-
Prepare serial dilutions of the test compounds in an acetone/water/surfactant solution.
-
Excise host plant leaves and dip them into the test solutions for a few seconds.
-
Allow the leaves to air dry.
-
Place the treated leaves in Petri dishes containing a layer of agar to maintain turgor.
-
Infest each leaf with a known number of aphids (e.g., 10-20 adults).
-
Include positive (commercial insecticide) and negative (formulation blank) controls.
-
Incubate at a controlled temperature and photoperiod.
-
Assess mortality after 24, 48, and 72 hours.
| Parameter | Condition |
| Insect Species | Aphis gossypii (Cotton aphid) |
| Host Plant | Cotton or bean leaves |
| Application | Leaf-dip |
| Incubation Temp. | 22-25 °C |
| Photoperiod | 16:8 (L:D) |
| Assessment | Mortality at 24, 48, 72 hours |
Table 3: Representative conditions for in vivo insecticidal bioassay.
Visualizing the Workflow
Caption: Workflow for agrochemical development using this compound.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel agrochemicals. The protocols outlined in this document provide a solid foundation for its synthesis, derivatization, and subsequent biological evaluation. The strategic use of the acetal protecting group allows for the creation of a diverse library of compounds, increasing the probability of discovering new lead structures with potent fungicidal, herbicidal, or insecticidal activity.
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
-
Wei, Y., & Yoshikai, N. (2016). Modular Pyridine Synthesis from Oximes and Enals through Synergistic Copper/Iminium Catalysis. Journal of the American Chemical Society, 138(1), 44–47. [Link]
-
Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52965. [Link]
-
Alves, D. R., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56582. [Link]
-
Hill, E. (2025). Suspect herbicide resistance? Submit weed seeds for screening. Michigan State University Plant & Pest Diagnostics. [Link]
-
The Versatility of Pyridine Derivatives in Modern Organic Synthesis. (n.d.). Retrieved January 18, 2026, from [Link]
- Syngenta Participations AG. (2001). Substituted pyridine herbicides. EP1140845A1.
-
Zakharychev, V. V., et al. (2024). Development of novel pyridine-based agrochemicals: A review. Mendeleev Communications, 34(5), 557-571. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Pyridine Intermediates: Powering Innovation in Agrochemicals and Pharmaceuticals. [Link]
-
Al-Ostath, A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Heliyon, 9(7), e17894. [Link]
-
Shaner, D. L. (n.d.). Primary Herbicide Screening. UC ANR Portal. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of 4-Methoxypyridine: A Manufacturer's Perspective. Retrieved January 18, 2026, from [Link]
-
New and simple bioassay method for monitoring pesticide toxicity in aphid species. (2025). Journal of Asia-Pacific Entomology. [Link]
-
Lavernhe, R., Wang, Q., & Zhu, J. (2023). Terminal Alkynes as One-Carbon Donors in [5+1] Heteroannulation: Synthesis of Pyridines via Ynimine Intermediates and Application in the Total Synthesis of Anibamine B. Angewandte Chemie International Edition, 62(20), e202301646. [Link]
-
Weed Science Society of America. (n.d.). Methods of Screening. Retrieved January 18, 2026, from [Link]
-
Paiva-Silva, G. O., et al. (2017). Acute-Contact and Chronic-Systemic In Vivo Bioassays: Regional Monitoring of Susceptibility to Thiamethoxam in Soybean Aphid (Hemiptera: Aphididae). Journal of Economic Entomology, 110(6), 2551–2558. [Link]
-
Wójcik, E., et al. (2021). 2.4. In Vitro Antimicrobial Activity Assay. Molecules, 26(18), 5547. [Link]
-
Ramage, G., et al. (2002). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 46(11), 3591–3596. [Link]
-
Okuma, K., et al. (2025). Deprotection of O,O-Acetals Using Trialkylsilyl Chlorides. Chemical and Pharmaceutical Bulletin, 73(4), 396-400. [Link]
-
Kljak, K., et al. (2023). In Vivo Bioassay of the Repellent Activity of Caraway Essential Oil against Green Peach Aphid. Insects, 14(11), 896. [Link]
-
Sontakke, P. P., & Shelke, M. B. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 17-21. [Link]
-
Ataman Kimya. (n.d.). TRIMETHYL ORTHOFORMATE. Retrieved January 18, 2026, from [Link]
-
Iancu, M., et al. (2011). SYNTHESIS OF SUBSTITUTED 2-BROMOPYRIDINE ALDEHYDES. HETEROCYCLES, 83(9), 1989. [Link]
-
Hajra, A., et al. (2008). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Molecules, 13(6), 1273–1280. [Link]
-
Wiles, C., et al. (2005). Acid-Catalyzed Synthesis and Deprotection of Dimethyl Acetals in a Miniaturized Electroosmotic Flow Reactor. Tetrahedron Letters, 46(45), 7849-7852. [Link]
-
Chen, C.-T., et al. (2016). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Molecules, 21(11), 1437. [Link]
-
Chemsrc. (2025). 3-Bromo-5-methoxypyridine. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Trimethyl orthoformate. Retrieved January 18, 2026, from [Link]
-
Wang, C., et al. (2017). Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. Organic & Biomolecular Chemistry, 15(3), 563-573. [Link]
-
Wang, X., et al. (2015). C3-Formylation of Pyridines via Streptocyanine Intermediates. Organic Letters, 17(12), 3094–3097. [Link]
-
Chahal, M., et al. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 12(15), 9036-9061. [Link]
-
Kim, J., et al. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Catalysts, 11(11), 1362. [Link]
Sources
- 1. Techniques for Greenhouse Evaluation of Herbicides on Saltcedar | Weed Science | Cambridge Core [cambridge.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. baranlab.org [baranlab.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. irac-online.org [irac-online.org]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. What is Trimethyl orthoformate?_Chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 10. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
- 11. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suspect herbicide resistance? Submit weed seeds for screening - Plant & Pest Diagnostics [canr.msu.edu]
- 19. Methods for Rapid Screening in Woody Plant Herbicide Development [agris.fao.org]
- 20. my.ucanr.edu [my.ucanr.edu]
- 21. researchgate.net [researchgate.net]
- 22. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 23. In Vivo Bioassay of the Repellent Activity of Caraway Essential Oil against Green Peach Aphid [mdpi.com]
- 24. entomoljournal.com [entomoljournal.com]
Application Notes and Protocols for the Evaluation of 3-(Dimethoxymethyl)-5-methoxypyridine in Crop Protection Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Crop Protection Agents
The pyridine scaffold is a cornerstone in the development of modern agrochemicals, with its derivatives demonstrating a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2] The continuous emergence of resistance to existing treatments and the demand for more sustainable and targeted solutions necessitate the exploration of novel chemical entities.[3] 3-(Dimethoxymethyl)-5-methoxypyridine represents an intriguing, yet underexplored, candidate within this chemical space. Its unique combination of a methoxy group, which can influence metabolic stability and target interaction, and a dimethoxymethyl group, a protected aldehyde that can be a site for further chemical modification or a key pharmacophoric feature, warrants a thorough investigation into its potential as a crop protection agent.
This guide provides a comprehensive framework for the initial evaluation of this compound, from synthesis and formulation to a multi-disciplinary screening cascade. The protocols herein are designed to be robust and adaptable, providing a solid foundation for researchers to uncover the potential of this and other novel pyridine derivatives.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is critical for designing meaningful biological assays and developing stable formulations.
| Property | Value | Source |
| CAS Number | 1087659-15-1 | [4] |
| Molecular Formula | C₉H₁₃NO₃ | [4] |
| Molecular Weight | 183.2 g/mol | [4] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Solubility | Expected to be soluble in common organic solvents like DMSO, acetone, and methanol. Water solubility is likely to be low. | General chemical knowledge |
| Stability | Stable under standard laboratory conditions. The dimethoxymethyl group (acetal) is sensitive to strong acids, which would hydrolyze it to the corresponding aldehyde. | General chemical principles |
Hypothetical Synthesis Pathway
A potential starting material could be 3-bromo-5-methoxypyridine. The dimethoxymethyl group can be introduced via a palladium-catalyzed cross-coupling reaction with a suitable reagent, or through a multi-step sequence involving lithiation followed by reaction with a formylating agent and subsequent acetal formation.
Caption: Plausible synthetic route for this compound.
Experimental Formulation Protocol
For biological screening, a consistent and stable formulation of the test compound is crucial.[] The following protocol outlines the preparation of a stock solution and subsequent dilutions for use in various bioassays.
Materials:
-
This compound (active ingredient, AI)
-
Dimethyl sulfoxide (DMSO)
-
Tween-20 (surfactant)
-
Sterile deionized water
-
Vortex mixer
-
Sterile microcentrifuge tubes or glass vials
Protocol:
-
Preparation of Stock Solution (10,000 ppm):
-
Accurately weigh 10 mg of this compound into a sterile glass vial.
-
Add 1 mL of DMSO to dissolve the compound completely. Vortex thoroughly to ensure a homogenous solution. This is your 10,000 ppm (10 mg/mL) stock solution. Store at 4°C, protected from light.
-
-
Preparation of Working Solutions:
-
For initial screening, a range of concentrations is typically used (e.g., 1, 10, 100, 500 ppm).
-
To prepare a 500 ppm working solution, for example, add 50 µL of the 10,000 ppm stock solution to 950 µL of sterile deionized water containing 0.02% (v/v) Tween-20. The surfactant helps to maintain the compound in suspension in the aqueous medium used for most bioassays.
-
Perform serial dilutions to obtain the other desired concentrations. Always prepare fresh working solutions on the day of the experiment.
-
Biological Screening Cascade: A Multi-Faceted Approach
A tiered screening approach is recommended to efficiently evaluate the potential of this compound across different crop protection disciplines.
Sources
Application Notes and Protocols: 3-(Dimethoxymethyl)-5-methoxypyridine as a Versatile Precursor in Materials Science
Foreword: Unlocking Potential in a Latent Functional Monomer
In the dynamic landscape of materials science, the discovery and application of novel molecular building blocks are paramount to innovation. While some compounds have well-established roles, others, like 3-(Dimethoxymethyl)-5-methoxypyridine, represent a frontier of untapped potential. This guide moves beyond a simple recitation of known applications. Instead, it serves as a forward-looking technical dossier, grounded in fundamental chemical principles and established methodologies for analogous structures. We will explore the prospective applications of this compound as a latent aldehyde-functionalized pyridine, a precursor for synthesizing advanced materials such as conjugated polymers and tailored ligands for functional metal complexes. This document is intended for researchers and innovators in materials chemistry and drug development who are poised to explore new molecular territories.
Molecular Profile and Strategic Significance
This compound is a pyridine derivative characterized by two key functional groups: a methoxy group at the 5-position and a dimethoxymethyl group at the 3-position.
| Property | Value | Source |
| Molecular Formula | C9H13NO3 | [1][2] |
| Molecular Weight | 183.20 g/mol | [1][2] |
| CAS Number | 1087659-15-1 | [1] |
| InChI Key | UYXBXVWMMZBGQQ-UHFFFAOYSA-N | [2] |
The strategic value of this molecule lies in the dimethoxymethyl group, which serves as a stable, protected form of an aldehyde. This latent functionality allows the molecule to be carried through various synthetic steps without premature reaction. Upon exposure to acidic conditions, this acetal is readily hydrolyzed to reveal the highly reactive formyl group, which can then participate in a host of subsequent chemical transformations. The electron-donating methoxy group and the electron-withdrawing pyridine ring also influence the electronic properties of the molecule, making it an interesting candidate for materials with tailored optoelectronic characteristics.
Prospective Application I: Synthesis of Conjugated Polymers for Organic Electronics
The development of novel conjugated polymers is a cornerstone of modern materials science, with applications ranging from flexible electronics to biomedical sensors.[3] The in-situ generation of a reactive aldehyde from this compound opens up possibilities for its use as a monomer in polycondensation reactions.
Rationale: Knoevenagel Polycondensation
A Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction. When bifunctional monomers are used, this reaction can be employed to form conjugated polymers. Here, we propose a protocol for the synthesis of a novel pyridine-containing conjugated polymer via Knoevenagel polycondensation.
Proposed Experimental Workflow
The following workflow outlines the deprotection of this compound and its subsequent polymerization with a suitable comonomer, for instance, a bifunctional acetonitrile derivative.
Caption: Proposed workflow for the synthesis of a conjugated polymer.
Detailed Protocol: Synthesis of Poly(5-methoxypyridine-3-vinylene-alt-1,4-phenylene-vinylene)
Materials:
-
This compound
-
1,4-Phenylenediacetonitrile
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Piperidine
-
Anhydrous Toluene
-
Methanol
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
-
Dean-Stark trap
Procedure:
-
Monomer Preparation and Deprotection:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap, add this compound (1.0 eq) and 1,4-phenylenediacetonitrile (1.0 eq).
-
Add anhydrous toluene to dissolve the reactants under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of p-TsOH (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the formation of the aldehyde intermediate via Thin Layer Chromatography (TLC). The water generated during the hydrolysis will be collected in the Dean-Stark trap.
-
-
Polymerization:
-
Once the deprotection is complete (as indicated by TLC), add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Continue to heat at reflux, continuously removing the water formed during the condensation reaction using the Dean-Stark trap.
-
The reaction progress can be monitored by the increasing viscosity of the solution and the appearance of a colored, fluorescent polymer. The polymerization is typically continued for 24-48 hours.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a large volume of vigorously stirred methanol.
-
Collect the polymer precipitate by filtration.
-
Wash the polymer repeatedly with methanol to remove any unreacted monomers and catalyst residues.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Characterization:
-
The structure of the resulting polymer can be confirmed using ¹H and ¹³C NMR spectroscopy.
-
The molecular weight and polydispersity index (PDI) can be determined by Gel Permeation Chromatography (GPC).
-
The optical properties (absorption and emission spectra) of the polymer in solution and as a thin film can be investigated using UV-Vis and fluorescence spectroscopy.
-
Prospective Application II: Precursor for Electron-Transporting Materials in OLEDs
Pyridine-based molecules are well-known for their electron-deficient nature, which makes them excellent candidates for electron-transporting materials (ETMs) in Organic Light-Emitting Diodes (OLEDs).[4][5] The formyl group, unmasked from this compound, can be used to synthesize more complex, starburst, or dendritic molecules with tailored electronic properties and high glass transition temperatures, which are desirable for stable OLED devices.
Rationale: Synthesis of a Tri-substituted Triazine Core
1,3,5-Triazine derivatives are a class of compounds known for their excellent electron-transporting properties and high triplet energies, making them suitable as host materials for phosphorescent OLEDs.[6] The aldehyde functionality of deprotected this compound can be used in reactions to build molecules around a central triazine core.
Proposed Synthetic Pathway
This proposed pathway illustrates the conversion of the formyl-pyridine into a chalcone, followed by a cyclization reaction to form a tri-substituted triazine.
Caption: Synthetic pathway to a triazine-based ETM.
Detailed Protocol: Synthesis of 2,4,6-Tris(4-(3-(5-methoxypyridin-3-yl)acryloyl)phenyl)-1,3,5-triazine
Materials:
-
3-Formyl-5-methoxypyridine (prepared from this compound)
-
4'-Aminoacetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ammonium chloride (NH₄Cl)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Synthesis of the Chalcone Intermediate:
-
Dissolve 3-Formyl-5-methoxypyridine (1.0 eq) and 4'-Aminoacetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of NaOH (2.0 eq) to the mixture at room temperature.
-
Stir the reaction mixture for 12-24 hours. The formation of a precipitate indicates the formation of the chalcone.
-
Filter the precipitate, wash with cold water and then cold ethanol, and dry under vacuum.
-
-
Synthesis of the Triazine Derivative:
-
In a separate reaction vessel, dissolve the synthesized chalcone (3.0 eq) and ammonium chloride (1.0 eq) in DMSO.
-
Heat the reaction mixture to 120-140 °C and stir for 24 hours under an inert atmosphere.
-
Cool the reaction to room temperature and pour it into a large volume of water to precipitate the product.
-
Filter the solid, wash thoroughly with water and then with a suitable organic solvent like acetone to remove impurities.
-
The crude product can be further purified by column chromatography or recrystallization.
-
-
Characterization:
-
The structure of the final triazine compound should be confirmed by NMR, mass spectrometry, and elemental analysis.
-
Thermal properties, such as the glass transition temperature (Tg) and decomposition temperature (Td), can be determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
The electrochemical properties (HOMO and LUMO energy levels) can be investigated using cyclic voltammetry.
-
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives.
-
Hazard Statements: H302 (Harmful if swallowed).[1]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Always work in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.
Conclusion
This compound stands as a promising, yet underexplored, building block for materials science. Its protected aldehyde functionality offers a strategic advantage for the synthesis of complex molecular architectures. The protocols and pathways detailed herein are intended to serve as a foundational guide for researchers to unlock the potential of this versatile precursor in the creation of novel conjugated polymers and electron-transporting materials for advanced applications. The exploration of this and similar latent functional monomers will undoubtedly continue to push the boundaries of materials innovation.
References
- Zhang, Y., et al. (2022). A Multipotent Precursor Approach for the Preparation of High-Molecular Weight Conjugated Polymers with Redox Active Units.
- Geist, M., et al. (1990). Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
- Ma, Y., et al. (2023). Analysis of Preparation and Application of Conductive Polymer Materials.
- Al-Masoudi, N. A., et al. (2024).
- Jonas, F., et al. (2014). Process for producing conducting polymers.
-
Pipzine Chemicals. (n.d.). 2,5-Diiodo-3-Methoxypyridine. Retrieved from [Link]
- El-ghayoury, A., et al. (2001). New precursors and polymerization route for the preparation of high molecular mass poly(3,4-dialkoxy-2,5-thienylenevinylene)s: low band gap conductive polymers.
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
- Kim, D. H., et al. (2024).
- Volyniuk, D., et al. (2023). 3,5-Dicyanopyridine motifs for electron-transporting semiconductors: from design and synthesis to efficient organic light-emitting diodes.
- Komatsu, R., et al. (2009). High-Efficiency Organic Electrophosphorescent Diodes Using 1,3,5-Triazine Electron Transport Materials. Japanese Journal of Applied Physics, 48(4S), 04C109.
-
Crimson Publishers. (n.d.). Journal of Materials Science and Technology. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxy-5-methoxypyridine. Retrieved from [Link]
- Li, Y., et al. (2021). Modifications of Pyridine-3,5-dicarbonitrile Acceptor for Highly Efficient Green-to-Red Organic Light-Emitting Diodes.
- Volyniuk, D., et al. (2023). 3,5-Dicyanopyridine motifs for electron-transporting semiconductors: from design and synthesis to efficient organic light-emitting diodes.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. matec-conferences.org [matec-conferences.org]
- 4. 3,5-Dicyanopyridine motifs for electron-transporting semiconductors: from design and synthesis to efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Dimethoxymethyl)-5-methoxypyridine
Introduction: Strategic Utility of the 3-Formyl-5-methoxypyridine Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in numerous FDA-approved drugs underscores its importance as a privileged structure. The strategic functionalization of the pyridine ring is therefore a critical endeavor for researchers and drug development professionals. This guide focuses on palladium-catalyzed cross-coupling reactions involving a key synthetic intermediate: 3-(Dimethoxymethyl)-5-methoxypyridine. The methoxy group is a prevalent substituent in many natural products and approved drugs, influencing ligand-target binding, physicochemical properties, and ADME parameters.[1]
The dimethoxymethyl group serves as a stable and reliable protecting group for the formyl (aldehyde) functionality. This masked aldehyde at the 3-position of the pyridine ring offers a versatile handle for subsequent synthetic transformations, allowing for the late-stage introduction of diverse functionalities. This strategy is particularly valuable in the synthesis of complex molecules where a free aldehyde might interfere with earlier reaction steps.
The 3-formyl-5-methoxypyridine core and its derivatives are of significant interest in the development of inhibitors for various protein kinases, including Glycogen Synthase Kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation has been linked to several diseases, including Alzheimer's disease, type II diabetes, and some cancers. The development of potent and selective GSK-3 inhibitors is an active area of pharmaceutical research.[2][3][4] This application note provides a comprehensive guide to the synthesis, palladium-catalyzed cross-coupling, and subsequent deprotection of this compound derivatives, offering researchers a robust platform for the synthesis of novel compounds targeting GSK-3 and other biological targets.
Synthesis of Key Precursors
The journey towards functionalized 3-formyl-5-methoxypyridine derivatives begins with the preparation of key precursors. The following protocols describe the synthesis of 3-bromo-5-methoxypyridine and its subsequent conversion to the aldehyde, which is then protected as the dimethoxy acetal.
Protocol 1: Synthesis of 3-Bromo-5-methoxypyridine
This protocol is adapted from established procedures for the nucleophilic aromatic substitution of dihalopyridines.
Reaction Scheme:
A schematic for the synthesis of 3-Bromo-5-methoxypyridine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3,5-Dibromopyridine | 236.88 | 23.7 g | 0.1 |
| Sodium Methoxide | 54.02 | 6.5 g | 0.12 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromopyridine (23.7 g, 0.1 mol).
-
Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to dissolve the 3,5-dibromopyridine.
-
Carefully add sodium methoxide (6.5 g, 0.12 mol) to the solution.
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (300 mL) and stir.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-bromo-5-methoxypyridine.
Protocol 2: Synthesis of this compound
This protocol involves the conversion of the bromide to an aldehyde via a Grignard reaction followed by in-situ protection as the dimethoxy acetal.
Reaction Scheme:
A schematic for the synthesis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Bromo-5-methoxypyridine | 188.02 | 18.8 g | 0.1 |
| Magnesium Turnings | 24.31 | 2.9 g | 0.12 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 9.5 mL | 0.12 |
| Methanol | 32.04 | 50 mL | - |
| Trimethyl orthoformate | 106.12 | 15 mL | - |
| p-Toluenesulfonic acid (catalytic) | 172.20 | ~100 mg | - |
Procedure:
-
Activate magnesium turnings (2.9 g, 0.12 mol) in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous THF (50 mL) and a small crystal of iodine to initiate the Grignard reaction.
-
Slowly add a solution of 3-bromo-5-methoxypyridine (18.8 g, 0.1 mol) in anhydrous THF (100 mL) to the magnesium suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add N,N-dimethylformamide (9.5 mL, 0.12 mol) to the Grignard reagent.
-
After the addition, warm the reaction mixture to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
After filtration, add methanol (50 mL), trimethyl orthoformate (15 mL), and a catalytic amount of p-toluenesulfonic acid to the crude aldehyde solution.
-
Stir the mixture at room temperature overnight.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Remove the organic solvents under reduced pressure.
-
Extract the residue with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The following sections detail representative protocols for various palladium-catalyzed cross-coupling reactions. These protocols are based on established methodologies for structurally similar halo-pyridines and serve as a robust starting point for reaction optimization.[5][6] The stability of the dimethoxymethyl acetal under these conditions is generally good, particularly with non-acidic conditions. However, strong Lewis acids or prolonged heating in protic solvents may lead to partial or complete deprotection.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[7][8]
General Reaction Scheme:
A general schematic for the Suzuki-Miyaura coupling.
Representative Protocol:
Materials:
| Component | Role | Example | Amount (mol%) |
| 3-Bromo-5-(dimethoxymethyl)pyridine | Electrophile | - | 100 |
| Arylboronic Acid | Nucleophile | Phenylboronic acid | 120-150 |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 2-5 |
| Base | Activator | K₂CO₃ or Cs₂CO₃ | 200-300 |
| Solvent | Medium | 1,4-Dioxane/H₂O or Toluene | - |
Procedure:
-
To a Schlenk flask, add 3-bromo-5-(dimethoxymethyl)pyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst (0.02-0.05 equiv).
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1 or toluene).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[5][6][9]
General Reaction Scheme:
A general schematic for the Buchwald-Hartwig amination.
Representative Protocol:
Materials:
| Component | Role | Example | Amount (mol%) |
| 3-Bromo-5-(dimethoxymethyl)pyridine | Electrophile | - | 100 |
| Amine | Nucleophile | Morpholine or Aniline | 120 |
| Palladium Precatalyst | Catalyst Source | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 |
| Ligand | Catalyst Modifier | Xantphos or RuPhos | 2-4 |
| Base | Proton Scavenger | NaOt-Bu or Cs₂CO₃ | 140-200 |
| Solvent | Medium | Toluene or 1,4-Dioxane | - |
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.01-0.02 equiv) and the phosphine ligand (0.02-0.04 equiv) to a dry Schlenk tube.
-
Add the base (1.4-2.0 equiv) and 3-bromo-5-(dimethoxymethyl)pyridine (1.0 equiv).
-
Seal the tube, remove from the glovebox, and add the anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Add the amine (1.2 equiv) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form carbon-carbon bonds between sp² and sp hybridized carbons.[1]
General Reaction Scheme:
A general schematic for the Sonogashira coupling.
Representative Protocol:
Materials:
| Component | Role | Example | Amount (mol%) |
| 3-Bromo-5-(dimethoxymethyl)pyridine | Electrophile | - | 100 |
| Terminal Alkyne | Nucleophile | Phenylacetylene | 120 |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₂Cl₂ | 2-5 |
| Copper(I) Iodide | Co-catalyst | CuI | 1-2 |
| Base | Proton Scavenger | Triethylamine (Et₃N) | 200-300 |
| Solvent | Medium | THF or DMF | - |
Procedure:
-
To a Schlenk flask, add 3-bromo-5-(dimethoxymethyl)pyridine (1.0 equiv), the palladium catalyst (0.02-0.05 equiv), and copper(I) iodide (0.01-0.02 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., THF or DMF) followed by the base (2.0-3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Once complete, dilute the reaction with ethyl acetate and filter through Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Heck Reaction
The Heck reaction couples the halo-pyridine with an alkene.[10][11]
General Reaction Scheme:
A general schematic for the Heck reaction.
Representative Protocol:
Materials:
| Component | Role | Example | Amount (mol%) |
| 3-Bromo-5-(dimethoxymethyl)pyridine | Electrophile | - | 100 |
| Alkene | Coupling Partner | Styrene or n-Butyl acrylate | 150 |
| Palladium Catalyst | Catalyst | Pd(OAc)₂ | 2-5 |
| Ligand (optional) | Catalyst Modifier | PPh₃ or P(o-tolyl)₃ | 4-10 |
| Base | Proton Scavenger | Et₃N or K₂CO₃ | 150-200 |
| Solvent | Medium | DMF or Acetonitrile | - |
Procedure:
-
To a sealed tube, add 3-bromo-5-(dimethoxymethyl)pyridine (1.0 equiv), the palladium catalyst (0.02-0.05 equiv), and optionally the phosphine ligand (0.04-0.10 equiv).
-
Add the base (1.5-2.0 equiv) and the solvent (e.g., DMF or acetonitrile).
-
Add the alkene (1.5 equiv).
-
Seal the tube and heat the reaction to 80-120 °C for 12-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Deprotection of the Dimethoxymethyl Group
The final step to reveal the versatile aldehyde functionality is the acidic hydrolysis of the dimethoxy acetal. This reaction is typically high-yielding and clean.
Reaction Scheme:
A schematic for the deprotection of the dimethoxymethyl group.
Representative Protocol:
Materials:
| Reagent | Purpose |
| Coupled Product (Acetal) | Substrate |
| Acetone or THF | Solvent |
| 2M Hydrochloric Acid | Acid Catalyst |
| Saturated Sodium Bicarbonate | Neutralizing Agent |
Procedure:
-
Dissolve the 3-(dimethoxymethyl)pyridine derivative (1.0 equiv) in acetone or THF.
-
Add 2M aqueous hydrochloric acid (2.0-3.0 equiv) dropwise at room temperature.
-
Stir the reaction for 1-4 hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography or recrystallization if necessary.
Applications in Drug Development: Targeting GSK-3
The 3-formyl-5-methoxypyridine scaffold is a valuable building block for the synthesis of kinase inhibitors, particularly for GSK-3. The aldehyde functionality, unmasked after cross-coupling, can be readily derivatized through reactions such as reductive amination, Wittig reactions, or condensation reactions to introduce diverse pharmacophores. This modular approach allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The methoxy group can form key hydrogen bond interactions within the ATP-binding site of kinases, contributing to the potency and selectivity of the inhibitor.[1] The pyridine nitrogen can also act as a hydrogen bond acceptor, further anchoring the molecule in the active site. The ability to introduce a wide range of substituents at the 3-position via palladium-catalyzed cross-coupling provides a powerful tool for optimizing the pharmacological properties of these potential drug candidates.
Safety and Handling
Palladium catalysts, phosphine ligands, and organometallic reagents should be handled with care in a well-ventilated fume hood.[12] Many of these reagents are air and/or moisture sensitive, and reactions should be set up under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. For detailed safety information, refer to the Safety Data Sheets (SDS) for each reagent.
References
-
MDPI. (2022). A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine. [Link]
- Google Patents. (1990).
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Google Patents. (1990).
-
National Institutes of Health. (2016). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]
-
MDPI. (2015). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. [Link]
-
ResearchGate. (2002). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS Publications. (2025). Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. [Link]
-
MDPI. (2017). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
-
National Institutes of Health. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. [Link]
-
ResearchGate. (2012). Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
MDPI. (2024). Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors. [Link]
-
MDPI. (2004). Acidity Study on 3-Substituted Pyridines. [Link]
-
ResearchGate. (2003). Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. [Link]
-
ResearchGate. (2009). 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). [Link]
-
ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
-
RSC Publishing. (2023). Denitrative Mizoroki–Heck reaction of unactivated alkenes. [Link]
-
National Institutes of Health. (2012). Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. [Link]
-
National Institutes of Health. (2015). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
ResearchGate. (2012). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-. [Link]
-
ResearchGate. (2009). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
The Denmark Group, University of Illinois Urbana-Champaign. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron and Organosilicon Compounds. [Link]
-
ChemRxiv. (2020). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. [Link]
-
ResearchGate. (2020). New design scaffold for potential GSK-3 inhibition. [Link]
-
National Institutes of Health. (2020). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]
-
RSC Publishing. (2005). Palladium(0)-catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids. [Link]
-
National Institutes of Health. (2020). Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Reaction Condition Optimization for "3-(Dimethoxymethyl)-5-methoxypyridine"
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and reaction optimization of 3-(Dimethoxymethyl)-5-methoxypyridine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important chemical intermediate. Drawing from established chemical principles and field-proven insights, this resource will help you navigate the complexities of pyridine functionalization to achieve optimal reaction outcomes.
Introduction to the Synthesis of this compound
The synthesis of this compound typically involves the introduction of a protected aldehyde group (the dimethoxymethyl acetal) at the C3 position of a 5-methoxypyridine precursor. The pyridine ring's electron-deficient nature presents unique challenges for functionalization, particularly at the C3 (meta) position.[1][2][3] Common synthetic strategies include:
-
Formylation of a 3,5-disubstituted pyridine derivative followed by acetalization.
-
Directed ortho-metalation of a suitable pyridine precursor, followed by reaction with an appropriate electrophile.
-
Cross-coupling reactions to introduce the desired functional group.
This guide will focus on troubleshooting common issues that arise during these synthetic routes.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My formylation reaction (e.g., Vilsmeier-Haack) on 3,5-dimethoxypyridine is giving low yields or a complex mixture of products. What's going wrong?
A1: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic and heteroaromatic compounds.[4][5] However, the electron-deficient nature of the pyridine ring can make this reaction challenging.[2][6]
Potential Causes and Solutions:
-
Insufficiently Activated Substrate: 3,5-Dimethoxypyridine may not be electron-rich enough for efficient formylation under standard Vilsmeier-Haack conditions.
-
Harsh Reaction Conditions: High temperatures can lead to decomposition and the formation of side products.
-
Optimization: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor the progress carefully by TLC or LC-MS.[9]
-
-
Incorrect Stoichiometry of Reagents: The ratio of the formylating agent (e.g., DMF/POCl₃) to the substrate is critical.
-
Optimization: Titrate the amount of the Vilsmeier reagent to find the optimal ratio for your specific substrate.
-
Q2: I'm attempting a directed ortho-lithiation of a 3-substituted-5-methoxypyridine, but I'm getting poor regioselectivity. How can I improve this?
A2: Directed ortho-lithiation is a highly effective strategy for functionalizing specific positions on an aromatic ring.[10][11] The choice of the directing group and the lithiating agent are crucial for achieving high regioselectivity.
Potential Causes and Solutions:
-
Weak Directing Group: The methoxy group at the 5-position may not be a sufficiently strong directing group to exclusively direct lithiation to the C4 position.
-
Choice of Lithiating Agent: The choice of organolithium reagent can significantly impact the regioselectivity.
-
Optimization: For pyridine systems, sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often preferred to minimize nucleophilic addition to the pyridine ring.[10]
-
-
Reaction Temperature: The temperature at which the lithiation is performed is critical for maintaining the stability of the lithiated intermediate.
-
Optimization: Conduct the reaction at low temperatures (typically -78 °C) to prevent decomposition and side reactions.[14]
-
Q3: My acetal formation step to protect the 3-formyl-5-methoxypyridine is sluggish or incomplete. How can I drive the reaction to completion?
A3: Acetal formation is a reversible reaction, and driving the equilibrium towards the product is key to achieving high yields.[15]
Potential Causes and Solutions:
-
Presence of Water: Even small amounts of water can inhibit the reaction and promote hydrolysis of the acetal.[16]
-
Optimization: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. The use of a Dean-Stark apparatus or the addition of a dehydrating agent can effectively remove water from the reaction mixture.
-
-
Insufficient Acid Catalyst: An acid catalyst is required to protonate the carbonyl oxygen and activate it towards nucleophilic attack by the alcohol.
-
Optimization: Use a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid. The amount of catalyst may need to be optimized for your specific substrate.[17]
-
-
Equilibrium Not Shifted Towards Products: The equilibrium may not be sufficiently shifted towards the acetal.
-
Optimization: Use a large excess of the alcohol (e.g., methanol for dimethoxymethyl acetal formation) to drive the reaction forward according to Le Chatelier's principle.
-
Q4: I am observing significant hydrolysis of my this compound during workup or purification. How can I prevent this?
A4: Acetals are sensitive to acidic conditions and can readily hydrolyze back to the corresponding aldehyde and alcohol.[16][18]
Potential Causes and Solutions:
-
Acidic Workup Conditions: Aqueous acidic workups will lead to the deprotection of the acetal.
-
Optimization: Use a neutral or slightly basic aqueous workup (e.g., saturated sodium bicarbonate solution) to quench the reaction and remove any remaining acid.
-
-
Acidic Purification Conditions: Silica gel can be slightly acidic and may cause hydrolysis during column chromatography.
-
Optimization: Neutralize the silica gel before use by washing it with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine. Alternatively, consider using a different purification method, such as distillation or recrystallization, if applicable.
-
Experimental Protocols
Example Protocol: Vilsmeier-Haack Formylation of an Activated Pyridine
This protocol is a generalized procedure and may require optimization for specific substrates.
-
To a solution of the activated pyridine substrate (1.0 eq) in anhydrous DMF (10 volumes) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.5 eq).[4]
-
Allow the reaction mixture to warm to room temperature and stir for the time determined by reaction monitoring (e.g., TLC or LC-MS).
-
Upon completion, carefully pour the reaction mixture into a vigorously stirred mixture of ice and water.
-
Basify the aqueous solution to pH 8-9 with a suitable base (e.g., NaOH or Na₂CO₃).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography on neutralized silica gel).
Example Protocol: Acetal Protection of a Pyridine Aldehyde
-
Dissolve the pyridine aldehyde (1.0 eq) in a mixture of anhydrous methanol (10 volumes) and an inert co-solvent like toluene.
-
Add a catalytic amount of an acid catalyst (e.g., p-TsOH, 0.05 eq).
-
Heat the reaction mixture to reflux, and if using a Dean-Stark trap, monitor the collection of water.
-
After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.
-
Quench the reaction with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Remove the solvent under reduced pressure.
-
Purify the product by distillation or column chromatography on neutralized silica gel.
Data Presentation
| Parameter | Vilsmeier-Haack Formylation | Directed Ortho-Lithiation | Acetal Formation |
| Key Reagents | DMF, POCl₃ | Organolithium (n-BuLi, LDA), Electrophile | Alcohol, Acid Catalyst |
| Typical Solvents | DMF, Dichloromethane | THF, Diethyl Ether | Methanol, Toluene |
| Temperature Range | 0 °C to RT | -78 °C to 0 °C | Reflux |
| Common Issues | Low yield, side reactions | Poor regioselectivity, decomposition | Incomplete reaction, hydrolysis |
| Troubleshooting | Optimize temperature and stoichiometry | Use stronger directing group, hindered base | Use excess alcohol, remove water |
Visualization of Key Concepts
Reaction Pathway: Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack reaction pathway for pyridine formylation.
Troubleshooting Logic: Low Yield in Acetal Formation
Caption: Troubleshooting decision tree for low yield in acetal formation.
References
-
Challenges in the functionalization of pyridines. ResearchGate. Available at: [Link]
-
Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. Available at: [Link]
-
3-Chloro-5-Formyl-2-Methoxypyridine Manufacturer & Supplier in China | CAS 112898-00-3. Parlechem. Available at: [Link]
-
Two approaches to new pyridines. ACS Publications. Available at: [Link]
-
Directed Lithiation and Substitution of Pyridine Derivatives. MDPI. Available at: [Link]
-
An application of borane as a protecting group for pyridine. PubMed. Available at: [Link]
-
Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. NIH. Available at: [Link]
-
An Application of Borane As a Protecting Group for Pyridine. ACS Publications. Available at: [Link]
-
Acetal Hydrolysis Mechanism. Chemistry Steps. Available at: [Link]
-
C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate. Available at: [Link]
-
Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. ACS Publications. Available at: [Link]
-
The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. ResearchGate. Available at: [Link]
-
Acetals Formation and Hydrolysis. Organic Chemistry Tutor. Available at: [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]
-
Grignard Reaction. University of Wisconsin-Madison. Available at: [Link]
-
Directed (ortho) Metallation. University of Rochester. Available at: [Link]
-
Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. ACS Publications. Available at: [Link]
-
Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. ScienceDirect. Available at: [Link]
-
Mod-33 Lec-37 Pyridine Synthesis. YouTube. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Grignard reagent. Wikipedia. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Cyclic Acetal Formation Between 2-Pyridinecarboxaldehyde and γ-Hydroxy-α,β-Acetylenic Esters. NIH. Available at: [Link]
-
Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. PubMed Central (NIH). Available at: [Link]
-
Vilsmeier–Haack Reaction. Chemistry Steps. Available at: [Link]
- Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation. Google Patents.
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate. Available at: [Link]
-
HETEROCYCLES, Vol. 83, No. 9, 2011. The Japan Institute of Heterocyclic Chemistry. Available at: [Link]
- Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor. Google Patents.
-
ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives. ResearchGate. Available at: [Link]
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes. PubMed Central (NIH). Available at: [Link]
-
Reaction Between Grignard Reagents and Heterocyclic N-oxides. Diva-Portal.org. Available at: [Link]
-
This compound. Amerigo Scientific. Available at: [Link]
-
Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PubMed Central (NIH). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. An application of borane as a protecting group for pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3-Chloro-5-Formyl-2-Methoxypyridine Manufacturer & Supplier in China | CAS 112898-00-3 | Specifications, Applications, Safety Data [pipzine-chem.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
"3-(Dimethoxymethyl)-5-methoxypyridine" reaction kinetics and yield improvement
Welcome to the technical support center for the synthesis of 3-(Dimethoxymethyl)-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction kinetics and improve yields.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound, which is typically prepared in a two-step process: a Vilsmeier-Haack formylation of 3-methoxypyridine to yield 3-formyl-5-methoxypyridine, followed by acetalization.
Question 1: I am observing a very low or no yield of the desired product, this compound. What are the likely causes and how can I resolve this?
Answer:
A low or negligible yield is a common issue that can often be traced back to several critical factors in the reaction sequence. Let's break down the potential causes for both the Vilsmeier-Haack formylation and the subsequent acetalization steps.
Potential Causes & Solutions in the Vilsmeier-Haack Formylation Step:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is highly moisture-sensitive.[1][2]
-
Causality: Any moisture present will rapidly quench the electrophilic Vilsmeier reagent, preventing the formylation of the pyridine ring.
-
Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or anhydrous solvents and reagents.
-
-
Insufficient Activation of the Pyridine Ring: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, which requires an electron-rich substrate.[1][3] While the methoxy group at the 3-position is activating, the pyridine nitrogen is deactivating.
-
Causality: If the reaction conditions are not optimal, the electrophilicity of the Vilsmeier reagent may be insufficient to overcome the deactivating effect of the pyridine nitrogen.
-
Solution:
-
Temperature Control: The formation of the Vilsmeier reagent should be done at low temperatures (0-10 °C) to ensure its stability.[2] The subsequent formylation may require gentle heating, but excessive temperatures can lead to decomposition. A careful optimization of the reaction temperature is crucial.
-
Stoichiometry: Ensure the correct molar ratios of POCl₃ and DMF are used. An excess of the Vilsmeier reagent may be necessary to drive the reaction to completion.
-
-
-
Incorrect Order of Reagent Addition: The Vilsmeier reagent should be pre-formed before the addition of the 3-methoxypyridine substrate.
-
Causality: Adding all reagents at once can lead to side reactions and inefficient formation of the active electrophile.
-
Solution: Slowly add POCl₃ to chilled DMF, allow the Vilsmeier reagent to form, and then introduce the 3-methoxypyridine.
-
Potential Causes & Solutions in the Acetalization Step:
-
Inefficient Water Removal: Acetal formation is a reversible reaction, and the removal of water is essential to drive the equilibrium towards the product.
-
Causality: The presence of water will favor the hydrolysis of the acetal back to the aldehyde.
-
Solution: Use a Dean-Stark apparatus to azeotropically remove water if the reaction is conducted in a suitable solvent like toluene. Alternatively, employ a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves.
-
-
Inappropriate Catalyst or pH: Acetalization is acid-catalyzed.
-
Causality: The absence of an acid catalyst will result in a very slow or non-existent reaction. Conversely, excessively strong acidic conditions can lead to degradation of the starting material or product.
-
Solution: Use a catalytic amount of a non-nucleophilic acid such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid.
-
A systematic approach to troubleshooting, as outlined in the workflow below, will help you pinpoint the issue.
Caption: Troubleshooting workflow for low yield.
Question 2: My reaction is producing significant impurities. How can I identify and minimize them?
Answer:
Impurity generation is a common challenge that can significantly impact your final yield and purification efforts. The nature of the impurities will depend on which step of the synthesis they are formed in.
Common Impurities and Their Prevention:
| Impurity | Likely Origin | Prevention & Mitigation Strategies |
| Unreacted 3-Methoxypyridine | Incomplete Vilsmeier-Haack reaction. | - Increase the molar ratio of the Vilsmeier reagent.- Extend the reaction time or slightly increase the temperature.- Ensure efficient mixing to overcome any mass transfer limitations. |
| 3-Formyl-5-methoxypyridine | Incomplete acetalization. | - Ensure complete removal of water during the reaction.- Use a sufficient amount of acid catalyst.- Increase the excess of methanol used. |
| Di-formylated or other regioisomers | Highly activating conditions in the Vilsmeier-Haack reaction. | - Maintain a lower reaction temperature to improve selectivity.- Avoid a large excess of the Vilsmeier reagent. |
| Polymeric/tar-like substances | Decomposition of starting materials or product under harsh conditions. | - Avoid excessive temperatures in both reaction steps.- Ensure the pH during workup is not too acidic or basic for prolonged periods. |
Analytical Identification:
-
Thin Layer Chromatography (TLC): A quick and effective way to monitor the reaction progress and identify the number of components in your reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and impurity levels.
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the exact structure of isolated impurities.
Frequently Asked Questions (FAQs)
Question 1: What is the underlying mechanism for the synthesis of this compound?
Answer:
The synthesis proceeds through two classical organic reactions:
-
Vilsmeier-Haack Formylation: This reaction introduces the formyl (-CHO) group onto the pyridine ring. It begins with the reaction of a substituted amide, typically DMF, with phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1] This reagent then attacks the electron-rich 5-position of the 3-methoxypyridine ring (an electrophilic aromatic substitution). The resulting iminium ion is subsequently hydrolyzed during aqueous workup to yield 3-formyl-5-methoxypyridine.[1]
-
Acetalization: The 3-formyl-5-methoxypyridine is then converted to the target compound, this compound, through an acid-catalyzed reaction with methanol. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic. Two equivalents of methanol then add to this carbon, and a molecule of water is eliminated to form the stable dimethyl acetal.
Sources
Common side products in "3-(Dimethoxymethyl)-5-methoxypyridine" reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-(Dimethoxymethyl)-5-methoxypyridine. This guide is designed to provide in-depth, field-proven insights into the common side products and reactions you may encounter during your experiments. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and control your reaction outcomes effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am observing the formation of 5-methoxypyridine-3-carbaldehyde in my reaction. Why is this happening and how can I prevent it?
Answer:
The formation of 5-methoxypyridine-3-carbaldehyde is the most common side reaction observed when working with this compound. The dimethoxymethyl group is a dimethyl acetal, which serves as a protecting group for the aldehyde. Acetals are stable under neutral and basic conditions but are highly susceptible to hydrolysis in the presence of acid.[1][2]
Causality: The Mechanism of Acetal Hydrolysis
The hydrolysis of the acetal is a reversible, acid-catalyzed process.[1] The reaction proceeds via protonation of one of the methoxy groups of the acetal, which then leaves as a molecule of methanol. This generates a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by loss of a proton and a second molecule of methanol, yields the final aldehyde product.
Caption: Acid-catalyzed hydrolysis of this compound.
Troubleshooting and Prevention:
If the formation of the aldehyde is undesirable, it is crucial to maintain strictly anhydrous and non-acidic conditions throughout your experiment.
| Issue | Potential Cause | Recommended Solution |
| Aldehyde formation during reaction | Presence of adventitious acid (e.g., from reagents, glassware). | Ensure all glassware is thoroughly dried. Use anhydrous solvents. If possible, include a non-nucleophilic base (e.g., proton sponge) to scavenge any trace acid. |
| Aldehyde formation during workup | Use of an acidic aqueous workup (e.g., quenching with NH4Cl solution, which is slightly acidic). | Use a neutral or slightly basic workup. Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3) or a phosphate buffer (pH 7). |
| Aldehyde formation during purification | Use of silica gel for chromatography, which is inherently acidic. | Deactivate the silica gel by treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine in ethyl acetate/hexane). Alternatively, use neutral alumina for chromatography. |
Experimental Protocol: Neutralization of Silica Gel
-
Prepare a slurry of silica gel in your desired solvent system (e.g., hexane/ethyl acetate).
-
Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
-
Stir the slurry for 15-20 minutes.
-
Pack your column with the neutralized silica gel slurry.
-
Equilibrate the column with your eluent containing 1% triethylamine before loading your sample.
Question 2: I am using a Grignard or organolithium reagent in my reaction with a substrate containing the this compound moiety, and I am getting a complex mixture of products with low yield of my desired compound. What are the potential side reactions?
Answer:
Grignard and organolithium reagents are potent nucleophiles and strong bases. When reacting with molecules containing a pyridine ring, several side reactions can occur, leading to a complex product mixture.
Potential Side Reactions with Organometallics:
-
Nucleophilic Addition to the Pyridine Ring: Pyridines can undergo nucleophilic addition, especially when activated (e.g., as a pyridinium salt). While the pyridine ring in your substrate is not pre-activated, highly reactive organometallics can still add to the ring, typically at the 2-, 4-, or 6-positions.[3] The resulting dihydropyridine intermediate can then be oxidized back to a substituted pyridine upon workup.
-
Directed Ortho-Metalation (DoM): If your substrate contains a directing group, the organolithium reagent (especially n-BuLi or s-BuLi) can deprotonate the pyridine ring at a position ortho to the directing group.[4][5] The methoxy and dimethoxymethyl groups can potentially act as directing groups, leading to lithiation at the C-4 or C-2/C-6 positions. This newly formed organolithium species can then react with other electrophiles in the reaction mixture.
-
Acid-Base Reactions: Grignard and organolithium reagents will readily deprotonate any acidic protons in your substrate that are more acidic than the conjugate acid of the organometallic reagent. While this compound itself does not have a particularly acidic proton, if it is part of a larger molecule with hydroxyl, carboxyl, or even some C-H acidic protons, this will be the primary and fastest reaction, consuming your organometallic reagent.
Caption: Potential side reactions with organometallic reagents.
Troubleshooting Strategies:
| Issue | Potential Cause | Recommended Solution |
| Low yield and complex mixture | Multiple reaction pathways (addition, metalation). | Use a less reactive organometallic reagent if possible. Consider transmetalation to a less reactive organocuprate or organozinc reagent. Perform the reaction at very low temperatures (e.g., -78 °C) to improve selectivity. |
| Reagent consumption without product formation | Presence of acidic protons on the substrate or trace water in the reaction. | Ensure the substrate is aprotic or that any acidic protons are protected. Use rigorously dried glassware and anhydrous solvents. Titrate the Grignard or organolithium reagent before use to determine its exact concentration. |
| Formation of homo-coupled byproduct (R-R) | Wurtz-type coupling, especially if the reaction is sluggish. | Ensure the magnesium turnings are fresh and activated for Grignard formation. Add the halide slowly to the magnesium. Consider using an initiator like iodine or 1,2-dibromoethane. |
Question 3: Is the methoxy group on the pyridine ring susceptible to cleavage during my reactions?
Answer:
Under most standard synthetic conditions, the methoxy group on the pyridine ring is quite stable. Cleavage of an aryl methyl ether requires harsh conditions that are not typically employed in the presence of more sensitive functional groups like an acetal.
Stability Profile of the Methoxy Group:
-
Acidic Conditions: Strong acids like HBr or BBr3 at elevated temperatures are required for demethylation. The conditions needed for acetal hydrolysis are generally much milder and will not affect the methoxy group.
-
Basic Conditions: The methoxy group is stable to strong bases like Grignard reagents, organolithiums, and hydroxides.
-
Specialized Reagents: Certain reagents, such as L-selectride at reflux, have been shown to demethylate methoxypyridines. However, this is a specific transformation and not a general side reaction.
References
- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
- This compound uses. Sigma-Aldrich.
- 3,5-Dimethoxyphenylmagnesium chloride | Grignard Reagent. Benchchem.
- Grignard Reagents. Sigma-Aldrich.
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
- Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
- Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1.
- Synthesis of the target compound 5. Reagents and conditions.
- 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine. Sigma-Aldrich.
- This compound. Sigma-Aldrich.
- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme Synthesis.
- Dimethyl Acetals. Organic Chemistry Portal.
- 3-Bromo-5-methoxypyridine synthesis. ChemicalBook.
- A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine. Semantic Scholar.
- Highly selective 5-substitution of 3-methylthiophene via directed lithi
- Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Royal Society of Chemistry.
- Acetal Protective Groups.
- Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.
- Acetal Protecting Group & Mechanism. Total Synthesis.
- Can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection.
- This compound. Amerigo Scientific.
Sources
- 1. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(Dimethoxymethyl)-5-methoxypyridine Derivatives
Introduction
Welcome to the technical support guide for the purification of 3-(dimethoxymethyl)-5-methoxypyridine and its derivatives. These compounds are valuable heterocyclic building blocks in pharmaceutical research and drug development, prized for their unique electronic and structural properties.[1][2] However, their purification presents specific challenges that can impact yield, purity, and the overall success of a synthetic campaign.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into overcoming common purification hurdles through a practical question-and-answer format. We will explore the causality behind experimental choices, ensuring you not only follow steps but understand the chemistry driving them.
The two primary challenges in purifying this class of compounds are:
-
Acetal Stability: The dimethoxymethyl group is an acetal, which is susceptible to hydrolysis under acidic conditions, reverting to the corresponding aldehyde.[3][4][5] This can be a significant issue when using standard silica gel chromatography.
-
Pyridine Basicity: The lone pair of electrons on the pyridine nitrogen atom imparts basicity.[6] This basicity can lead to strong interactions with acidic stationary phases (like silica gel), causing issues such as peak tailing and poor separation.[7]
This guide will address these core issues within the context of the most common purification techniques.
Section 1: Flash Column Chromatography
Flash column chromatography is the most common method for purifying pyridine derivatives from reaction mixtures.[8] However, success with this compound derivatives requires careful consideration of their unique chemical nature.
Troubleshooting and FAQs
Question 1: After spotting my crude product on a silica TLC plate, I notice a new, more polar spot appearing over time, and my column purification yield is low. What is happening?
Answer: You are likely observing the hydrolysis of the dimethoxymethyl acetal group back to the parent aldehyde. Standard silica gel is inherently acidic (pH ~4-5) due to the presence of surface silanol groups (Si-OH). This acidic environment can catalyze the cleavage of the acetal, especially in the presence of trace amounts of water in your solvents or on the silica itself.[3][4][5] The resulting aldehyde is more polar than the starting acetal, hence its lower Retention Factor (Rf) on the TLC plate. This degradation during purification is a common cause of reduced yields.
Causality Chain: Standard Silica → Acidic Surface → Protonation of Acetal Oxygen → Cleavage → Aldehyde Formation
Solution: To prevent hydrolysis, the acidity of the stationary phase must be neutralized. This is most commonly achieved by adding a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to the mobile phase.
Experimental Protocol: Neutralized Flash Column Chromatography
-
Solvent System Selection:
-
Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of Hexane and Ethyl Acetate (EtOAc) or Dichloromethane (DCM) and Methanol (MeOH).
-
Prepare your TLC elution solvent and add 0.5-1% triethylamine (TEA) by volume.
-
Adjust the solvent polarity to achieve an Rf of approximately 0.2-0.3 for your target compound.[8] This provides the best balance for effective separation on the column.
-
-
Column Preparation:
-
Select an appropriately sized column. A general guideline is a 40:1 to 100:1 ratio of silica gel to crude product by weight.[8]
-
Prepare a slurry of the silica gel in your chosen mobile phase (containing 0.5-1% TEA).
-
Pack the column with the slurry, ensuring a uniform bed without air bubbles or cracks.[8]
-
-
Sample Loading and Elution:
-
Dissolve your crude product in a minimal amount of the mobile phase or a compatible, low-boiling-point solvent.
-
Load the sample onto the top of the silica bed.
-
Begin eluting the column with the TEA-modified mobile phase, collecting fractions and monitoring by TLC.
-
Question 2: My compound is streaking badly on the TLC plate and giving broad, tailing peaks during column chromatography. How can I fix this?
Answer: This is a classic sign of strong interaction between a basic analyte and the acidic stationary phase.[7] The basic nitrogen on the pyridine ring interacts strongly with the acidic silanol groups on the silica surface. This leads to a non-ideal equilibrium during elution, where a fraction of the analyte molecules are "stuck" and release slowly, causing the characteristic tailing or streaking.[7]
Solution: The solution is the same as for preventing acetal hydrolysis: add a competing base to the mobile phase. Triethylamine (TEA) is highly effective. The TEA preferentially interacts with the active silanol sites, effectively "shielding" them from your pyridine derivative.[7] This allows your compound to elute symmetrically, resulting in sharper bands and significantly improved resolution.
Visualization: Troubleshooting Chromatography Issues
Caption: Workflow for troubleshooting common chromatography issues.
Section 2: Recrystallization
For solid derivatives, recrystallization can be an excellent and scalable method for achieving high purity. The key is finding a suitable solvent or solvent system.
Troubleshooting and FAQs
Question 1: I've dissolved my compound in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What should I do?
Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystal lattice.[9] Common causes include:
-
The boiling point of the solvent is higher than the melting point of your compound.
-
The solution is too highly concentrated or cooled too quickly.
-
The presence of impurities that inhibit crystal formation.
Solutions:
-
Induce Crystallization: Reheat the solution to re-dissolve the oil. As it cools slowly, scratch the inside surface of the flask with a glass rod just below the liquid surface. The microscopic scratches provide nucleation sites for crystal growth.[9][10]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, adding it to the cooled solution can initiate crystallization.[10]
-
Dilute and Cool Slowly: Add a small amount of additional hot solvent to the oiled solution until it becomes clear again. Then, allow the flask to cool to room temperature undisturbed, followed by further cooling in an ice bath. Slower cooling encourages the formation of a proper crystal lattice.[9]
-
Change Solvent System: If the above methods fail, you may need to find a different solvent system.
Question 2: How do I select the right solvent for recrystallization?
Answer: The ideal recrystallization solvent is one in which your target compound has high solubility at elevated temperatures but low solubility at room temperature or below.[9] The principle of "like dissolves like" is a useful guide; polar compounds tend to dissolve in polar solvents.[10]
Protocol: Small-Scale Solvent Screening
-
Place a small amount of your crude solid (10-20 mg) into several test tubes.
-
To each tube, add a different solvent from the table below, dropwise, at room temperature until the solid dissolves. Note the solubility at room temperature.
-
For solvents in which the compound is sparingly soluble at room temperature, heat the test tube gently in a water bath. If the solid dissolves when hot, it is a potential candidate.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The solvent that produces a large amount of high-quality crystals is the best choice.
Data Table: Common Recrystallization Solvents
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Hexane | Non-polar | 69 | Good for non-polar impurities. Often used as an "anti-solvent" with a more polar solvent. |
| Toluene | Non-polar | 111 | Good for aromatic compounds.[9] |
| Ethyl Acetate | Polar aprotic | 77 | A versatile solvent for moderately polar compounds. |
| Acetone | Polar aprotic | 56 | Tends to dissolve many compounds; often used in a mixed system. |
| Ethanol/Methanol | Polar protic | 78 / 65 | Good for polar compounds. Often used with water as an anti-solvent.[9] |
| Water | Very polar | 100 | Used for highly polar, water-soluble compounds or as an anti-solvent. |
Section 3: Distillation
For liquid derivatives, vacuum distillation can be an effective technique, particularly for separating compounds with significantly different boiling points.
Troubleshooting and FAQs
Question: My compound has a high boiling point and appears to decompose when I try to distill it at atmospheric pressure. How can I purify it?
Answer: High temperatures can cause decomposition of complex organic molecules. The solution is to perform the distillation under reduced pressure (vacuum distillation).[11] Lowering the pressure above a liquid reduces its boiling point, allowing you to distill the compound at a much lower, non-destructive temperature.[11]
Key Considerations for Vacuum Distillation
-
Glassware Integrity: Ensure all glassware is free of cracks or star fractures, as they can fail under vacuum.
-
Smooth Boiling: Use a magnetic stir bar or boiling chips to prevent bumping.
-
Proper Setup: All joints must be properly greased and sealed to achieve and maintain a low pressure.[11]
-
Pressure and Temperature: Use a nomograph to estimate the boiling point of your compound at a given pressure. A good target is to have the compound boil between 45 °C and 180 °C under the vacuum you can achieve.[11]
Section 4: Purity Assessment
After any purification procedure, it is critical to assess the purity of the final product. A multi-faceted analytical approach provides the most comprehensive confirmation.[12]
Overview of Analytical Methods
| Technique | Principle | Information Provided | Key Advantages & Disadvantages |
| HPLC | Chromatographic separation based on polarity.[12] | Quantitative purity (area %), detection of non-volatile impurities. | Adv: High resolution, widely available, suitable for non-volatile compounds.[12] Disadv: Requires impurities to have a UV chromophore for detection.[12] |
| GC-MS | Separation based on boiling point and mass-to-charge ratio.[12] | Purity (area %), identification of volatile impurities by mass. | Adv: High sensitivity, provides structural information on impurities.[12] Disadv: Not suitable for non-volatile or thermally labile compounds.[12] |
| NMR | Nuclear magnetic resonance spectroscopy. | Structural confirmation, detection of structurally distinct impurities. | Adv: Provides unequivocal structural information. Disadv: Less sensitive for detecting small amounts of impurities unless they have very distinct signals. |
Visualization: General Purification Strategy
Caption: A logical workflow for selecting a purification strategy.
References
- Benchchem. (2025).
- Google Patents. (1997).
- Benchchem. (2025).
- Benchchem. (2025).
- EvitaChem. (n.d.). Buy 4-(Dimethoxymethyl)pyridine (EVT-3175311) | 82736-91-2. EvitaChem.
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025). Technical Support Center: Recrystallization of 3-Methyl-4-(pyridin-4-yl)aniline. Benchchem.
- Benchchem. (2025).
- Benchchem. (2025).
- ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
- Topics in Organic Chemistry. (2024). Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- University of Rochester, Department of Chemistry. (n.d.).
- YouTube. (2018). Hydrolysis of acetals.
- Google Patents. (n.d.).
- Master Organic Chemistry. (2025).
- Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D.
- Google Patents. (n.d.). Process for purifying acetals.
- Google Patents. (n.d.).
- Benchchem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
- SciSpace. (2007).
- PubMed. (n.d.).
- Column Chromatography. (n.d.).
- ResearchGate. (2025). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.
- ResearchGate. (n.d.). Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening.
- Sigma-Aldrich. (n.d.). This compound.
- Benchchem. (2025). Technical Support Center: Purification of 2,6-Disubstituted Pyridine Products.
- Wikipedia. (n.d.). Pyridine.
- Reddit. (2024). Removing Pyridine.
- ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)
- Chemistry Stack Exchange. (2017). The pyridine/benzene stability 'paradox'?.
- Reddit. (2020). Performing column chromatography on pyridine-based compounds sucks [OC].
- Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands.
- PMC. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
- MDPI. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene.
- PMC - PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
- ResearchGate. (2025). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-.
- Amerigo Scientific. (n.d.). This compound.
- Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Topics in Organic Chemistry: Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal [chemistrywithdrsantosh.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Purification [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Low Yield in 3-(Dimethoxymethyl)-5-methoxypyridine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-(Dimethoxymethyl)-5-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, in the synthesis of this valuable heterocyclic building block. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to help you diagnose and resolve common issues in your synthetic workflow.
FAQ 1: What are the primary synthetic routes to this compound, and what are their inherent challenges?
The synthesis of this compound fundamentally involves two key transformations: the introduction of a formyl group (or its precursor) at the C-3 position of a 5-methoxypyridine core, followed by its protection as a dimethoxymethyl acetal. The main challenge lies in the first step—the regioselective formylation of the electron-deficient pyridine ring, which is only moderately activated by the C-5 methoxy group.
Two principal strategies are commonly employed:
-
Directed ortho-Metalation (DoM): This is often the more reliable and high-yielding route. It utilizes the methoxy group as a directed metalation group (DMG) to guide a strong organolithium base to deprotonate the adjacent C-4 position. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF). The primary challenges include ensuring complete and regioselective lithiation and preventing side reactions of the highly reactive organolithium species.[1]
-
Vilsmeier-Haack Formylation: This classical method uses a pre-formed Vilsmeier reagent (typically from POCl₃ and DMF) to directly formylate the pyridine ring via an electrophilic aromatic substitution mechanism.[2][3] The main difficulty is the inherent low nucleophilicity of the pyridine ring, which often requires harsh conditions that can lead to side products and decomposition.[4] The basic pyridine nitrogen can also react with the acidic Vilsmeier reagent, further deactivating the ring.
The subsequent acetal formation is generally a straightforward acid-catalyzed reaction with methanol, but inefficient conversion or product decomposition during workup can still contribute to overall low yield.
Caption: Primary synthetic routes to the target molecule.
FAQ 2: My yield for the formylation of 3-methoxypyridine via Directed ortho-Metalation (DoM) is low. What are the likely causes and how can I troubleshoot them?
Low yield in a DoM protocol is almost always traced back to one of four areas: incomplete deprotonation, poor regioselectivity, degradation of the organolithium intermediate, or inefficient electrophilic trapping.
Issue: Incomplete Lithiation or Deprotonation
The acidity of the C-4 proton on 3-methoxypyridine is low, requiring a strong, kinetically active base.
-
Causality & Solution: Standard n-butyllithium (n-BuLi) may be insufficient. A more potent combination like sec-butyllithium (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is highly recommended.[1] TMEDA sequesters the lithium cation, breaking up alkyllithium aggregates and increasing the kinetic basicity of the solution.[5] Ensure your reagents are properly titrated and that the reaction is given sufficient time (typically 1-2 hours at -78 °C) for complete deprotonation.
Issue: Poor Regioselectivity (Formation of C-2 or C-6 Isomers)
While the methoxy group strongly directs to C-4, competitive deprotonation at C-2 (also ortho to the methoxy) or C-6 (activated by the ring nitrogen) can occur.
-
Causality & Solution: The C-4 position is generally favored electronically and sterically. However, prolonged reaction times or elevated temperatures can lead to equilibration or side reactions. Maintain a strict temperature of -78 °C. Using a bulkier base like lithium diisopropylamide (LDA) can sometimes improve selectivity by favoring the less sterically hindered C-4 position over the C-2 position, though LDA is generally less effective for deprotonating pyridine rings compared to alkyllithiums.[6] Use ¹H NMR on the crude product to diagnose the presence of isomers.
Issue: Degradation of the Organolithium Intermediate
Organolithium reagents are extremely reactive and will be quenched by trace amounts of water, oxygen, or carbon dioxide.
-
Causality & Solution: This is a failure of technique. All glassware must be rigorously flame-dried or oven-dried. Solvents like THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). The reaction must be conducted under a strictly inert atmosphere (argon or nitrogen). Use syringe techniques for all reagent transfers.
Issue: Inefficient Trapping with DMF
The addition of the aryllithium to the DMF electrophile can be sluggish or lead to side products if not performed correctly.
-
Causality & Solution: The aryllithium can act as a base, deprotonating DMF to form an enolate, or it can add twice. To prevent this, ensure the DMF is anhydrous and add it slowly to the cold (-78 °C) solution of the organolithium. Do not allow the reaction to warm prematurely. A "reverse addition" (adding the organolithium to a solution of DMF) is generally not recommended as it can promote side reactions. After addition, allow the reaction to stir at low temperature before slowly warming.
Optimized DoM Protocol
-
Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet.
-
Add anhydrous THF (0.5 M relative to substrate) and cool to -78 °C (acetone/dry ice bath).
-
Add TMEDA (1.2 eq.) followed by the dropwise addition of s-BuLi (1.1 eq.).
-
Slowly add a solution of 3-methoxypyridine (1.0 eq.) in anhydrous THF, maintaining the internal temperature below -70 °C.
-
Stir the resulting deep red/brown solution at -78 °C for 1.5 hours.
-
Slowly add anhydrous DMF (1.5 eq.) dropwise, again keeping the temperature below -70 °C.
-
Stir for an additional hour at -78 °C, then allow the reaction to slowly warm to 0 °C over 1 hour.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Proceed with standard aqueous workup and extraction.
| Parameter | Recommendation | Rationale |
| Base | s-BuLi (1.1 eq) + TMEDA (1.2 eq) | Higher kinetic basicity for efficient deprotonation.[1] |
| Solvent | Anhydrous THF | Good solvation for the organolithium intermediate. |
| Temperature | -78 °C (strictly maintained) | Maximizes kinetic selectivity and stability of the intermediate. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching by air, H₂O, or CO₂. |
| Electrophile | Anhydrous DMF (1.5 eq) | Standard formylating agent. Excess ensures complete trapping. |
FAQ 3: I am attempting a Vilsmeier-Haack formylation and the yield is poor with significant starting material recovery and tar formation. What should I investigate?
The Vilsmeier-Haack reaction is challenging on non-activated pyridines. Low yield is typically due to insufficient reactivity, side reactions involving the pyridine nitrogen, or decomposition under the required thermal conditions.
Issue: Low Reactivity of the Pyridine Ring
The pyridine ring is electron-deficient and a poor nucleophile for the Vilsmeier reagent, which is a relatively weak electrophile.[7]
-
Causality & Solution: This reaction requires thermal energy to proceed. Ensure you are using a sufficient excess of the Vilsmeier reagent (2-3 equivalents is common) and heating the reaction, often to 80-100 °C, for several hours. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Insufficient heat or time will result in recovery of starting material.
Issue: Pyridine Nitrogen Interference
The lone pair on the pyridine nitrogen is nucleophilic and can react with POCl₃ or the Vilsmeier reagent itself. This forms a positively charged pyridinium species, which is highly deactivating towards further electrophilic attack.
-
Causality & Solution: This is an inherent competing pathway. Using a large excess of the Vilsmeier reagent can sometimes overcome this by ensuring enough reagent is available for formylation. Alternatively, one could consider protecting the nitrogen as an N-oxide. The N-oxide is more electron-rich and directs electrophiles to the C-4 position. However, this adds two steps to the synthesis (oxidation and subsequent reduction), which may not be ideal.[8][9]
Caption: Vilsmeier-Haack reaction pathways on pyridine.
Issue: Tar Formation
The high temperatures required can lead to polymerization and decomposition, especially if the reaction is heated too quickly or for too long.
-
Causality & Solution: Control the initial exotherm when preparing the Vilsmeier reagent by adding the POCl₃ to the DMF slowly at 0 °C. After adding the 3-methoxypyridine, heat the reaction gradually to the target temperature. Monitor the reaction closely and stop it once the consumption of starting material plateaus to avoid excessive byproduct formation.
FAQ 4: The conversion of 3-formyl-5-methoxypyridine to the dimethoxymethyl acetal is inefficient. How can I improve this step?
This is an equilibrium-controlled reaction. Incomplete conversion or hydrolysis during workup are the most common failure points.
Issue: Unfavorable Equilibrium
The formation of an acetal from an aldehyde and an alcohol releases one equivalent of water. If this water is not removed, the reaction will not proceed to completion.
-
Causality & Solution: The most effective strategy is to use methanol as both the reagent and the solvent, which drives the equilibrium forward by mass action. Additionally, including a dehydrating agent like trimethyl orthoformate can chemically sequester the water produced. An alternative is to use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water, though this is less common for dimethyl acetals.
Issue: Acetal Hydrolysis During Workup
Acetals are stable to base but are rapidly hydrolyzed back to the aldehyde under aqueous acidic conditions.
-
Causality & Solution: The workup procedure must be non-acidic. After the reaction is complete, quench the acid catalyst by adding a base such as triethylamine, sodium bicarbonate, or potassium carbonate before any aqueous washes. Ensure the pH of the aqueous layer is > 7 during extraction to prevent hydrolysis of the desired product.
Robust Acetal Formation Protocol
-
Dissolve 3-formyl-5-methoxypyridine (1.0 eq.) in anhydrous methanol (0.2-0.5 M).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq.).
-
Stir the mixture at room temperature and monitor by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to 0 °C and quench by adding triethylamine (0.1 eq.) or until the solution is basic.
-
Concentrate the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by chromatography or distillation.
References
-
Aitken, D. J., et al. (2008). An Application of Borane As a Protecting Group for Pyridine. The Journal of Organic Chemistry, 73(17), 6900-6903. [Link]
-
Kutney, J. P., & Greenhouse, R. (1975). THE PROTECTION AND DEPROTECTION OF THE PYRIDINE NITROGEN. Synthetic Communications, 5(2), 119-124. [Link]
-
Xinghui, P. (n.d.). 3-Chloro-5-Formyl-2-Methoxypyridine Manufacturer & Supplier in China. LookChem. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The Protection and Deprotection of the Pyridine Nitrogen. Synthetic Communications, 5(2). Retrieved from [Link]
-
ResearchGate. (n.d.). An Application of Borane As a Protecting Group for Pyridine. Request PDF. Retrieved from [Link]
-
Patil, S. B., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1149-1161. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the ortho-lithiation of 3a. Download Table. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The Protection and Deprotection of the Pyridine Nitrogen. Retrieved from [Link]
-
Barrow, J. C., et al. (2011). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 21(2), 722-726. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Bailey, W. F., et al. (2007). Optimization of Organolithium Reactions. Organic Process Research & Development, 11(1), 39-45. [Link]
-
NRO CREATIONS. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. [Link]
-
ARKAT USA, Inc. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Arkivoc. Retrieved from [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. sites.wp.odu.edu [sites.wp.odu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
"3-(Dimethoxymethyl)-5-methoxypyridine" stability and degradation issues
Technical Support Center: 3-(Dimethoxymethyl)-5-methoxypyridine
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As a substituted pyridine containing an acid-labile acetal functional group, its stability is a critical parameter for ensuring reaction success, purity of products, and reproducibility of results. This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to address common stability and degradation challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound?
The principal stability issue arises from the dimethoxymethyl group, which is a dimethyl acetal. Acetals are inherently sensitive to acidic conditions and can undergo hydrolysis to regenerate the parent aldehyde and corresponding alcohol.[1][2] This reaction is catalyzed by the presence of protons (H⁺). In contrast, the molecule is generally stable under neutral and basic conditions.[1][3] Therefore, any exposure to acidic reagents, solvents with acidic impurities (e.g., older batches of chloroform), or even acidic surfaces like standard silica gel during chromatography can trigger degradation.
Q2: What is the main degradation product of this compound?
The acid-catalyzed hydrolysis of this compound yields 5-methoxy-3-pyridinecarboxaldehyde and two equivalents of methanol.[4][5] The pyridine ring and the methoxy group are typically stable under the mild acidic conditions that cleave the acetal.
Primary Degradation Pathway
Caption: Acid-catalyzed hydrolysis of the acetal functional group.
Q3: What are the recommended storage and handling conditions?
To maximize shelf-life and prevent premature degradation, the following conditions are recommended:
-
Storage Temperature: Store in a cool, dry place. While one supplier suggests room temperature storage[6], refrigeration (2-8 °C) is a prudent measure to slow any potential long-term degradation.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes contact with atmospheric moisture, which is essential for hydrolysis, and reduces the risk of slow, long-term oxidation of the pyridine ring.[7]
-
Container: Use a tightly sealed, amber glass vial or bottle to protect the compound from light and moisture.
-
Incompatibilities: Keep away from strong acids, acid chlorides, and strong oxidizing agents.
Q4: Is the compound sensitive to heat or light?
-
Light: Pyridine derivatives can be susceptible to photochemical reactions.[9] As a standard practice for all complex organic molecules, protection from light is recommended to prevent the formation of unforeseen impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during experiments, helping you diagnose and resolve problems related to the stability of this compound.
Problem 1: An unexpected, more polar spot appears on my TLC plate.
-
Symptom: During reaction monitoring, a new spot is observed with a lower Retention Factor (Rf) than the starting material on a silica gel TLC plate.
-
Probable Cause: The compound is likely degrading to the more polar 5-methoxy-3-pyridinecarboxaldehyde. Aldehydes are significantly more polar than their corresponding acetals due to the carbonyl group's ability to engage in hydrogen bonding with the silica stationary phase.
-
Troubleshooting Steps:
-
Identify the Source of Acidity:
-
Reagents: Are any of your reagents or catalysts acidic (e.g., Lewis acids, protic acids)?
-
Solvents: Are you using anhydrous solvents? Older or improperly stored solvents like dichloromethane can accumulate HCl.
-
Glassware: Was the glassware properly dried and free of acidic residue?
-
-
Confirm Identity: If possible, run an LC-MS analysis on the reaction mixture. The mass of the starting material is 183.20 g/mol [10], while the suspected aldehyde byproduct will have a mass of 137.14 g/mol .[5]
-
Preventative Action:
-
Use freshly distilled or newly opened anhydrous solvents.
-
If an acidic reagent is necessary, consider adding a non-nucleophilic base (e.g., 2,6-lutidine) to scavenge protons if it does not interfere with your desired transformation.
-
For purification, consider using neutral or basic alumina for chromatography, or pre-treat silica gel by washing it with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1%).
-
-
Problem 2: My ¹H NMR spectrum shows a new peak around δ 9.5-10.5 ppm.
-
Symptom: A sharp singlet or doublet appears in the downfield region of the proton NMR spectrum, characteristic of an aldehyde proton.
-
Probable Cause: This is a definitive sign of hydrolysis to 5-methoxy-3-pyridinecarboxaldehyde. The signal for the acetal proton (a singlet around δ 5.5 ppm) will concurrently decrease in integration.
-
Troubleshooting Steps:
-
Quantify Degradation: Use the integration values of the aldehyde proton peak and a stable peak from the pyridine ring to determine the percentage of degradation.
-
Examine Sample Preparation:
-
NMR Solvent: Was a neutral NMR solvent like CDCl₃ or C₆D₆ used? Some batches of CDCl₃ can be slightly acidic. A simple test is to add a small amount of basic alumina or potassium carbonate to the solvent vial before use.
-
Storage of Sample: Was the sample left in solution for an extended period before analysis? Degradation can occur in solution over time if trace acid and moisture are present.
-
-
Preventative Action:
-
Analyze samples promptly after preparation.
-
If the starting material itself is contaminated, re-purify it by distillation or chromatography on deactivated silica gel before use.
-
-
Problem 3: My reaction workup leads to low yields and isolation of the aldehyde.
-
Symptom: The desired product is not obtained; instead, 5-methoxy-3-pyridinecarboxaldehyde is the major compound isolated after an aqueous workup or purification.
-
Probable Cause: The workup conditions, particularly an "acid wash" step (e.g., with 1M HCl or NH₄Cl), are hydrolyzing the acetal. Acetals are designed to be stable to base but are rapidly cleaved by aqueous acid.[11]
-
Troubleshooting Steps:
-
Modify the Workup:
-
Avoid acidic aqueous washes entirely. Use neutral (brine) or basic (saturated NaHCO₃ or Na₂CO₃) solutions for washing.
-
If an acid wash is unavoidable to remove other impurities, perform it at low temperature (0 °C), minimize contact time, and immediately follow with a basic wash to neutralize any residual acid.
-
-
Choose the Right Purification Method:
-
Silica gel is naturally acidic and can cause degradation on the column, especially during slow purifications.
-
Option A: Deactivate the silica by flushing the packed column with an eluent containing 1% triethylamine before loading the sample.
-
Option B: Use a different stationary phase, such as neutral alumina, which is less likely to cause hydrolysis.
-
-
Troubleshooting Workflow for Unexpected Degradation
Caption: Decision tree for diagnosing the source of degradation.
Experimental Protocols
Protocol 1: Confirmatory Hydrolysis Test
This protocol allows you to intentionally generate the aldehyde degradation product to use as an analytical standard for comparison.
-
Dissolution: Dissolve ~10 mg of this compound in 1 mL of tetrahydrofuran (THF).
-
Spotting: Spot this solution on a silica gel TLC plate.
-
Acid Treatment: Add one drop of 2M hydrochloric acid (HCl) to the vial, swirl, and let it stand for 5 minutes at room temperature.
-
Reaction Monitoring: Spot the acid-treated solution on the same TLC plate next to the original spot.
-
Development: Elute the plate with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane).
-
Visualization: Visualize under a UV lamp (254 nm). You should observe the disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the aldehyde. This confirms the identity of the degradation product seen in your experiments.
Protocol 2: RP-HPLC Method for Stability Monitoring
This method can be used to quantify the purity of your starting material and monitor for degradation over time or during a reaction. This is adapted from general methods for analyzing pyridine aldehydes.[12]
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (or corresponding acid).
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution: The less polar starting material, this compound, will have a longer retention time than the more polar degradation product, 5-methoxy-3-pyridinecarboxaldehyde.
Quantitative Data Summary
While specific degradation kinetic data for this compound is not widely published, the stability profile can be inferred from the known chemistry of acetals and pyridines.
| Condition | Expected Stability | Primary Degradation Pathway | Key Degradation Product(s) |
| Acidic (pH < 6) | Unstable | Acid-catalyzed hydrolysis[13] | 5-Methoxy-3-pyridinecarboxaldehyde, Methanol |
| Neutral (pH ~7) | Generally Stable | Minimal to no degradation | None expected over short term |
| Basic (pH > 8) | Stable | No hydrolysis of acetal[1][2] | None expected |
| Strong Oxidants | Potentially Unstable | Oxidation of pyridine ring/side chain | Pyridine N-oxides, other oxidized species[7] |
| Reducing Agents | Potentially Unstable | Reduction of pyridine ring[7] | Dihydropyridine or piperidine derivatives |
| Elevated Temp. | Stable (if pure/dry) | May accelerate hydrolysis if acid/H₂O present | 5-Methoxy-3-pyridinecarboxaldehyde |
References
- Benchchem. (n.d.). An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-olate.
-
Nebe, K., et al. (2017). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. Chemistry – A European Journal, 23(55), 13611-13614. Available at: [Link]
- SIELC Technologies. (2018). 3-Pyridinecarboxaldehyde.
-
Cheméo. (n.d.). 3-Pyridinecarboxaldehyde. Retrieved from [Link]
-
Poijärvi, P., et al. (2020). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters, 22(15), 6044–6048. Available at: [Link]
-
Sims, G. K., O'Loughlin, E. J., & Crawford, R. L. (1989). Degradation of pyridines in the environment. Critical Reviews in Environmental Science and Technology, 19(4), 309-340. Available at: [Link]
-
MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5243. Available at: [Link]
-
Ashenhurst, J. (2025). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]
-
OChem. (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. Available at: [Link]
-
American Chemical Society. (2010). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 12(19), 4446–4449. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
- Labsolu. (n.d.). This compound.
-
ResearchGate. (n.d.). Degradation of pyridines in the environment. Retrieved from [Link]
-
ResearchGate. (2019). What are the product of degradation from Pyridine?. Retrieved from [Link]
- ChemBK. (2024). 3-Pyridinecarboxaldehyde,5-methoxy-.
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Scribd. (n.d.). Acetal As A Protective Group in Organic Synthesis. Retrieved from [Link]
-
Lönnberg, H., et al. (1993). Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine. Journal of Organic Chemistry, 58(24), 6747-6754. Available at: [Link]
- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 3-methoxycyclobutane-1-carbaldehyde.
-
ResearchGate. (2015). Hydrolysis of dimethoxymethylbenzene using various acid catalysts. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
Zhao, X., et al. (2013). The identification of degradation products and degradation pathway of malvidin-3-glucoside and malvidin-3,5-diglucoside under microwave treatment. Food Chemistry, 141(3), 3260-3267. Available at: [Link]
-
ResearchGate. (n.d.). Degradation Pathways | Request PDF. Retrieved from [Link]
-
MDPI. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. Materials, 15(15), 5433. Available at: [Link]
-
ResearchGate. (2013). The identification of degradation products and degradation pathway of malvidin-3-glucoside and malvidin-3,5-diglucoside under microwave treatment | Request PDF. Retrieved from [Link]
-
Dialnet. (2000). Synthesis and Kinetics of Hydrolysis of 3,5-Dimethyl-N-acetyl-p-benzoquinone Imine:: An Undergraduate Laboratory. Journal of Chemical Education, 77(10), 1335. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chembk.com [chembk.com]
- 5. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. labsolu.ca [labsolu.ca]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. This compound - Amerigo Scientific [amerigoscientific.com]
- 11. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 12. 3-Pyridinecarboxaldehyde | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for 3-(Dimethoxymethyl)-5-methoxypyridine Functionalization
Welcome to the technical support center for the functionalization of 3-(Dimethoxymethyl)-5-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile pyridine derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of catalyst selection and reaction optimization. Our approach is rooted in mechanistic principles and field-proven insights to ensure your experiments are both successful and reproducible.
Introduction: The unique challenges of this compound
This compound is a valuable building block in medicinal chemistry due to the presence of multiple functional handles. However, its successful functionalization is not without its challenges. The pyridine nitrogen can act as a ligand, potentially poisoning transition metal catalysts.[1] Furthermore, the interplay of the electron-donating methoxy group and the dimethoxymethyl acetal presents unique considerations for regioselectivity and catalyst choice. This guide will provide a structured approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for functionalizing the pyridine ring of this compound?
A1: The two main catalytic strategies are:
-
Palladium-catalyzed Cross-Coupling Reactions: This is the most common approach and includes well-established methods like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions typically require the pre-functionalization of the pyridine ring with a halide (e.g., bromine or chlorine) to serve as the electrophilic partner.
-
Directed C-H Functionalization: This strategy avoids pre-functionalization by directly activating a C-H bond on the pyridine ring. This is often achieved through directed ortho-metalation (DoM), where a directing group guides a strong base to deprotonate a specific C-H bond.[2][3]
Q2: Will the dimethoxymethyl acetal group survive typical cross-coupling reaction conditions?
A2: The dimethoxymethyl acetal is generally stable under the neutral to strongly basic conditions commonly employed in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[4][5][6] However, it is sensitive to acidic conditions. Therefore, it is crucial to avoid any acidic workups or additives that could lead to deprotection of the aldehyde functionality.
Q3: Can the pyridine nitrogen poison my palladium catalyst? How can I mitigate this?
A3: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] This is a common challenge in the functionalization of pyridines. To mitigate this, consider the following:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands.[7][8] These ligands can stabilize the palladium catalyst and promote the desired catalytic cycle over catalyst inhibition.
-
Catalyst Precursor: Using a pre-formed palladium(0) source, such as Pd₂(dba)₃, can sometimes be more effective than in situ reduction of a palladium(II) source.
-
Reaction Conditions: Carefully optimize the base, solvent, and temperature. In some cases, the choice of base can influence the extent of catalyst inhibition.
Troubleshooting Guides
Problem 1: Low or no yield in Suzuki-Miyaura coupling of a halogenated this compound derivative.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Switch to a more robust ligand: Transition from traditional phosphine ligands like PPh₃ to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[7][8] 2. Increase catalyst loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition. |
| Inefficient Transmetalation | 1. Base selection: The choice of base is critical for activating the boronic acid/ester. Screen different bases such as K₃PO₄, K₂CO₃, or CsF. The use of aqueous base solutions can sometimes be beneficial.[9] 2. Boron reagent quality: Ensure the boronic acid or ester is pure and has not degraded. Consider using freshly prepared or recently purchased reagents. |
| Acetal Deprotection | 1. Check pH: Ensure the reaction conditions and workup are not acidic. Avoid ammonium chloride quenches and opt for neutral or basic workups. 2. Analyze crude reaction mixture: Use ¹H NMR to check for the presence of the corresponding aldehyde, which would indicate acetal cleavage. |
| Poor Reagent Purity | 1. Purify starting materials: Ensure the halogenated pyridine and the boronic acid/ester are of high purity. Impurities can interfere with the catalytic cycle. |
Problem 2: Poor regioselectivity in a Directed ortho-Metalation (DoM) attempt.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Directing Group Influence | 1. Understanding directing effects: The methoxy group at the 5-position is a known ortho-directing group.[10][11] The dimethoxymethyl group at the 3-position also has oxygen atoms that can coordinate with lithium, potentially directing metalation to the 2 or 4-position. The relative directing strength will determine the major regioisomer. 2. Choice of base: The steric bulk of the lithium base can influence regioselectivity. Compare the results with n-BuLi, s-BuLi, and lithium amides like LDA or LTMP.[1][3] |
| Competitive Lithiation | 1. Temperature control: Perform the lithiation at a very low temperature (e.g., -78 °C) to enhance kinetic control and minimize side reactions. 2. Reaction time: Optimize the lithiation time. Insufficient time may lead to incomplete reaction, while prolonged times could result in equilibration to a thermodynamically more stable, but potentially undesired, lithiated species. |
| Addition to the Pyridine Ring | 1. Use a hindered base: To prevent nucleophilic addition of the organolithium reagent to the electron-deficient pyridine ring, use a sterically hindered base like LDA or LTMP.[1] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Halogenated this compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/water, 10:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk flask, combine the halogenated pyridine, arylboronic acid, palladium precatalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
Catalyst Selection Logic for Cross-Coupling
Caption: Decision workflow for catalyst system selection in cross-coupling reactions.
Directed ortho-Metalation (DoM) Pathway
Caption: General pathway for Directed ortho-Metalation (DoM).
References
- Gribble, G. W. (2015).
- Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026).
- Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and related chemistry. A review. Chemical Reviews, 90(6), 879-933.
- Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group, Harvard University.
- Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- Directed (ortho)
- Willis, M. C., et al. (2017). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. Organic Letters, 19(21), 5872-5875.
- Sigma-Aldrich. (n.d.). This compound uses.
- Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- Acetals as Protecting Groups. (2019). Chemistry LibreTexts.
- Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps.
- Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions? (2021). Quora.
- Thomson, R. J., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 13(24), 6374-6377.
- Acetal As A Protective Group in Organic Synthesis. (n.d.). Scribd.
- Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. (2002). Molecules, 7(7), 570-580.
- Chen, G., et al. (2015). Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes. Chemical Science, 6(10), 5653-5658.
- Synthesis of the target compound 5. Reagents and conditions. (2024).
- Acetal (Polyoxymethylene)
- Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663.
- Catalyst selection facilitates the use of heterocyclic sulfinates as general nucleophilic coupling partners in palladium-catalyzed coupling reactions. (2017). University of Oxford, Department of Chemistry.
- Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Acetal Protecting Group Practice Problems. (n.d.). Pearson.
- Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-34). Royal Society of Chemistry.
- Löfstedt, J., et al. (2012). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective.
- A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine. (2025).
- The Organic Chemistry Tutor. (2018, May 8).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Vasylyeva, V., et al. (2023). Ortho‐Substituent Effects on Halogen Bond Geometry for N‐Haloimide⋯2‐Substituted Pyridine Complexes. Chemistry – A European Journal, 29(69), e202302485.
- Liu, W.-B., et al. (2020). Palladium-Catalyzed Asymmetric Allylic C-H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. Accounts of Chemical Research, 53(12), 2954-2969.
- Hong, G., et al. (2019). Palladium-Catalyzed Chemoselective Activation of Sp3 vs Sp2 C-H Bonds: Oxidative Coupling To Form Quaternary Centers.
- Thomas, D. A., et al. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 16(1), 126-129.
- Szostak, M. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(21), 7089-7117.
- Ashenhurst, J. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- Shang, R., et al. (2013). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Tetrahedron Letters, 54(13), 1673-1676.
- Palladium-Catalyzed C–H Activation/Cross-Coupling of Pyridine N‑Oxides with Nonactivated Secondary Alkyl Bromides. (2013).
- Daugulis, O., et al. (2005). Synthesis of Unsymmetrical 2,6-Diarylanilines by Palladium-Catalyzed C-H Bond Functionalization Methodology. The Journal of Organic Chemistry, 70(23), 9235-9238.
- Hanley, R. (2014). Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments. Johnson Matthey Technology Review, 58(2), 101-103.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. znaturforsch.com [znaturforsch.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. scribd.com [scribd.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on 3-(Dimethoxymethyl)-5-methoxypyridine Reactivity
Document ID: TSC-CHEM-2026-01-19-001
Version: 1.0
Introduction
Welcome to the Technical Support Center for "3-(Dimethoxymethyl)-5-methoxypyridine." This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. This compound is a key intermediate, valued for its latent aldehyde functionality, which is protected as a dimethyl acetal. The reactivity of this compound, particularly the stability of the acetal and the outcomes of various coupling and functionalization reactions, is profoundly influenced by the choice of solvent.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. It aims to address specific issues you may encounter during your experiments, with a focus on the causal relationships between solvent properties and reaction outcomes.
Section 1: Acetal Stability and Hydrolysis
The dimethoxymethyl group is an acid-sensitive protecting group for the formyl functionality. Its stability is paramount for the successful execution of multi-step syntheses. Solvent choice plays a critical role in preventing premature deprotection.
FAQ 1.1: My acetal is hydrolyzing during my reaction, leading to a complex mixture of products. How can I prevent this?
Answer: Unintended hydrolysis of the dimethyl acetal is a common issue, typically triggered by acidic conditions that can be exacerbated by the solvent. The mechanism of acid-catalyzed acetal hydrolysis proceeds through a resonance-stabilized carboxonium ion, and the stability of this intermediate is influenced by the solvent environment.[1]
Root Causes and Solvent-Based Solutions:
-
Protic Solvents: Protic solvents like methanol or water can participate in the hydrolysis mechanism and stabilize the transition state, accelerating the reaction. Even trace amounts of acid in these solvents can lead to significant deprotection.
-
Aprotic Solvents with Acidic Impurities: Aprotic solvents such as THF, dioxane, or DMF can contain acidic impurities from storage or degradation. Ensure your solvents are anhydrous and freshly distilled or sourced from a reliable supplier.
-
Lewis Acidity: Some reactions employ Lewis acids which can catalyze acetal cleavage. The choice of a non-coordinating solvent can sometimes mitigate this, but often a change in the Lewis acid or protecting group strategy is necessary.
Troubleshooting Protocol: Minimizing Acetal Hydrolysis
-
Solvent Selection:
-
Prioritize the use of dry, aprotic solvents like THF, dioxane, toluene, or DME.
-
Avoid protic solvents unless the reaction chemistry absolutely requires them. If a protic co-solvent is necessary, use the minimal amount required and consider running the reaction at a lower temperature.
-
-
Reagent Purity:
-
Ensure all reagents are free from acidic impurities. Bases used in the reaction should be strong enough to neutralize any trace acids.
-
-
Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the formation of acidic species from the reaction of solvents with atmospheric moisture and oxygen.
-
DOT Diagram: Acetal Hydrolysis Mechanism
Caption: Solvent coordination affects organometallic aggregation and reactivity.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
This compound can be derived from its bromo-substituted precursor, making it relevant to Suzuki-Miyaura and other cross-coupling reactions. The solvent system is a key parameter for achieving high yields and preventing side reactions.
FAQ 3.1: I am performing a Suzuki-Miyaura coupling with a bromo-precursor to synthesize a derivative of this compound and experiencing low yields. How can I optimize the solvent system?
Answer: Low yields in Suzuki-Miyaura couplings of bromopyridines are a common challenge. [2]The solvent system influences catalyst stability, reagent solubility, and the rates of the catalytic cycle steps.
Optimizing Solvent Systems for Suzuki-Miyaura Coupling:
| Solvent System | Advantages and Considerations |
| Dioxane/Water | A classic choice that often provides good results. The water is necessary to dissolve the inorganic base. [3] |
| Toluene/Ethanol/Water | The addition of ethanol can improve the solubility of some boronic acids. |
| DMF or DMA | These polar aprotic solvents can be effective but may lead to catalyst decomposition at higher temperatures. |
Troubleshooting Protocol: Suzuki-Miyaura Optimization
-
Solvent Degassing: The Pd(0) catalyst is oxygen-sensitive. [2]Thoroughly degas all solvents by sparging with an inert gas or by the freeze-pump-thaw method.
-
Base and Solvent Compatibility: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) should be compatible with the solvent system. Stronger bases may require aprotic solvents to avoid side reactions.
-
Ligand Selection: The choice of phosphine ligand is crucial and should be matched with the solvent and substrate. Electron-rich and sterically hindered ligands are often beneficial for coupling with electron-deficient bromopyridines. [3]4. Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst degradation and side reactions.
Section 4: General Experimental Procedures
Protocol 4.1: General Procedure for a Solvent Screen in a Trial Reaction
-
Set up a parallel reaction block or a series of small-scale reaction vials.
-
To each vial, add the starting material, this compound, and any other solid reagents.
-
Under an inert atmosphere, add the chosen anhydrous solvent to each vial.
-
Add any liquid reagents via syringe.
-
Stir the reactions at the desired temperature for a set period.
-
Monitor the reactions by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Compare the conversion to product and the formation of byproducts across the different solvents to identify the optimal conditions.
References
- A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions. Benchchem.
- Pyridine: Protic or Aprotic. ECHEMI.
- Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.
- Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. ResearchGate.
- Technical Support Center: Suzuki Coupling of 3-Bromo-5-methoxypyridine. Benchchem.
- Pyridine: Protic or Aprotic. Chemistry Stack Exchange.
- Puzzling Pyridine Problem Probed. ChemistryViews.
- Protecting groups.
- Dimethyl Acetals. Organic Chemistry Portal.
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- Best practices for handling anhydrous reactions for pyridine synthesis. Benchchem.
- Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC - NIH.
- 161 questions with answers in PYRIDINES | Science topic. ResearchGate.
- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. NIH.
- Why isn't pyridine a good solvent for an Sn2 reaction? Isn't it polar aprotic?. Reddit.
- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.
- EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. Pearson.
- Solvent for Lithiation?. ResearchGate.
- Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. PubMed Central - NIH.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- HETEROCYCLES, Vol.
- Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation. Google Patents.
- Reactions of keten acetals. Part I. The hydrolysis of cyanoketen dimethyl acetal; general acid catalysis and kinetic hydrogen isotope effects. Journal of the Chemical Society B.
- Substituent Effects in Acetal Hydrolysis. The Journal of Organic Chemistry.
- This compound.
- sigma-aldrich this compound.
- 3,5-Dimethoxyphenylmagnesium chloride | Grignard Reagent. Benchchem.
- Grignard Reagents. Sigma-Aldrich.
- Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Indonesian Journal of Chemistry.
- 3-methoxybenzyl (3-mpm) and 3, 5-dimethoxybenzyl (3, 5-dmpm) protecting groups for the hydroxy function less readily removable t. SciSpace.
- 3-Bromo-5-methoxypyridine synthesis. ChemicalBook.
- Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor. Google Patents.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH.
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... ResearchGate.
- 3-Bromo-5-methoxypyridine. Chem-Impex.
- Formylation Reagents. TCI Chemicals.
- This compound. Amerigo Scientific.
- Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. ResearchGate.
- 3-Bromo-5-methoxypyridine 97 50720-12-2. Sigma-Aldrich.
- Amino Acid-Protecting Groups. ResearchGate.
- Selecting Orthogonal Building Blocks. Sigma-Aldrich.
Sources
Technical Support Center: Scale-Up Considerations for 3-(Dimethoxymethyl)-5-methoxypyridine Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-(Dimethoxymethyl)-5-methoxypyridine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the scale-up of reactions involving this versatile building block. As a key intermediate, successful and efficient scaling of its synthesis and subsequent reactions is critical for advancing chemical and pharmaceutical development programs.
Section 1: Understanding the Compound and Its Reactivity
This compound serves as a protected form of 3-formyl-5-methoxypyridine. The dimethoxymethyl group is an acetal that masks the reactive aldehyde functionality, allowing for selective reactions on the pyridine ring. The pyridine nitrogen's basicity and the electron-donating nature of the methoxy group influence the ring's reactivity, making it susceptible to various transformations. Scaling up reactions requires careful control to manage potential side reactions and ensure process safety and efficiency.
Frequently Asked Questions: Core Concepts
Q1: What are the primary challenges when scaling up reactions with substituted pyridines like this compound?
When moving from bench-scale to pilot or manufacturing scale, several challenges can arise. Pyridine derivatives can be sensitive to reaction conditions, and issues that are minor on a small scale can become significant. Key considerations include:
-
Exothermicity and Heat Management: Many reactions, particularly metalations (e.g., lithiation) or reactions with strong bases, are highly exothermic. Inadequate heat dissipation in large reactors can lead to temperature spikes, causing side reactions, product decomposition, and potential safety hazards.
-
Mass Transfer and Mixing: As reactor volume increases, achieving homogeneous mixing becomes more difficult. Poor mixing can result in localized "hot spots" or areas of high reagent concentration, leading to inconsistent product quality and lower yields.
-
Reagent Stoichiometry and Addition Rate: The rate of reagent addition is critical. A slow, controlled addition is often necessary to manage exotherms and minimize side reactions. This becomes more complex at scale, requiring specialized dosing equipment.
-
Work-up and Purification: Handling large volumes during aqueous work-up can lead to challenges like emulsion formation. Purification methods that are straightforward in the lab, such as column chromatography, are often not economically viable for large quantities, necessitating the development of robust crystallization or distillation procedures.[1][2][3][4]
Q2: The dimethoxymethyl group is an acetal. How stable is it under various reaction conditions, and what are the scale-up implications for its removal?
The dimethoxymethyl acetal is generally stable to basic, nucleophilic, and organometallic reagents. However, it is sensitive to acidic conditions.
-
Stability: During scale-up, it is crucial to ensure that all reagents and solvents are anhydrous and free of acidic impurities to prevent premature deprotection. Even trace amounts of acid can catalyze hydrolysis, especially in the presence of water, leading to the formation of the aldehyde and subsequent undesired reactions.
-
Deprotection (Hydrolysis): The removal of the acetal is typically achieved by treatment with aqueous acid. On a large scale, this process requires careful control:
-
Acid Choice and Concentration: Mild acids (e.g., acetic acid, citric acid) or carefully controlled amounts of stronger acids (e.g., HCl) are used. The concentration must be optimized to ensure complete reaction without causing degradation of the desired aldehyde product.
-
Temperature Control: The hydrolysis can be exothermic. The reaction temperature should be monitored and controlled to prevent side reactions.
-
Quenching and Neutralization: After deprotection, the acidic mixture must be carefully neutralized with a base (e.g., sodium bicarbonate, sodium hydroxide). This step can also be exothermic and may generate gas (CO₂), which requires adequate venting in a large reactor.
-
Section 2: Troubleshooting Common Scale-Up Issues
This section addresses specific problems that may be encountered during the scale-up process in a practical Q&A format.
Troubleshooting Guide
Q1: My reaction yield dropped significantly when I moved from a 1 L flask to a 50 L reactor. What are the most likely causes?
A drop in yield upon scale-up is a common issue, often related to physical and engineering parameters rather than fundamental chemistry.
-
Possible Cause 1: Inefficient Mixing.
-
Diagnosis: The geometry of the reactor and the type of agitator may not be providing adequate mixing for the reaction volume. This can lead to localized concentration gradients and reduced reaction rates.
-
Solution:
-
Review the reactor's specifications. Ensure the stirrer speed and impeller design are appropriate for the viscosity and volume of the reaction mixture.
-
Consider using baffles in the reactor to improve turbulence and mixing efficiency.
-
For heterogeneous reactions, ensure the solid is properly suspended.
-
-
-
Possible Cause 2: Poor Temperature Control.
-
Diagnosis: The surface-area-to-volume ratio decreases as scale increases, making heat removal less efficient. The internal temperature may be significantly higher than the jacket temperature, leading to thermal degradation or side reactions.
-
Solution:
-
Use a calibrated temperature probe placed directly in the reaction mixture.
-
Slow down the rate of addition for exothermic steps to allow the cooling system to keep pace.
-
Consider a more dilute reaction mixture to help dissipate heat.
-
-
-
Possible Cause 3: Reagent Quality and Water Content.
-
Diagnosis: Larger quantities of starting materials and solvents may introduce more impurities, particularly water. Grignard reagents and other organometallics are highly sensitive to moisture.[5]
-
Solution:
-
Ensure all solvents are rigorously dried before use.
-
Test the quality and water content of all raw materials from bulk containers.
-
If preparing an organometallic reagent in situ, ensure the glassware is scrupulously dried and the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).[5][6]
-
-
dot graph TD { subgraph "Troubleshooting Low Yield on Scale-Up" A[Low Yield Observed] --> B{Check Mixing Efficiency}; B -- "Inadequate" --> C[Optimize Stirrer Speed/Impeller]; B -- "Adequate" --> D{Verify Temperature Control}; D -- "Poor Control" --> E[Slow Reagent Addition/Improve Cooling]; D -- "Good Control" --> F{Analyze Reagent/Solvent Quality}; F -- "Impurities/Water Present" --> G[Dry Solvents/Use High-Purity Reagents]; F -- "High Purity" --> H[Review Work-up & Isolation Procedure]; end
} enddot Caption: Decision tree for diagnosing low yield during reaction scale-up.
Q2: I am performing a Grignard reaction with the deprotected aldehyde, but the reaction mixture turns dark brown and I'm getting a lot of side products. What is happening?
Darkening of a Grignard reaction mixture often indicates decomposition or side reactions.[5]
-
Possible Cause 1: Wurtz Coupling.
-
Diagnosis: This is a major side reaction, especially with primary and benzylic halides, where the Grignard reagent is alkylated by the starting halide.[6] This can be exacerbated by impurities or high local concentrations.
-
Solution: Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration and minimize this side reaction. Ensure the magnesium is of high quality.
-
-
Possible Cause 2: Enolization of the Aldehyde.
-
Diagnosis: Grignard reagents are strong bases and can deprotonate the aldehyde at the alpha-position, forming an enolate. This renders the aldehyde unreactive to nucleophilic attack and can lead to aldol condensation products.
-
Solution:
-
Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation.
-
Add the aldehyde solution slowly to the Grignard reagent to avoid excess base being present.
-
-
-
Possible Cause 3: Reaction with the Pyridine Ring.
-
Diagnosis: While less common without activation, Grignard reagents can potentially add to the pyridine ring, especially if Lewis acids are present that coordinate to the nitrogen.[7][8]
-
Solution: Ensure the reaction conditions are optimized for addition to the carbonyl group. Using a less basic organometallic reagent, like an organozinc compound, could be an alternative if this persists.
-
Q3: My process involves using sodium methoxide. What are the key safety considerations for handling this reagent at a large scale?
Sodium methoxide is a hazardous material that requires strict handling protocols, especially at scale.[9]
-
Flammability and Reactivity with Water: Sodium methoxide is highly flammable and reacts violently with water, producing flammable methanol and corrosive sodium hydroxide.[9][10] This reaction is highly exothermic and can ignite the methanol.
-
Protocol: Always handle sodium methoxide under an inert, dry atmosphere (e.g., nitrogen).[11] Use only non-sparking tools and ensure all equipment is bonded and grounded to prevent static discharge.[9] Have appropriate fire extinguishing media available (e.g., dry powder, CO₂), and never use water.[9]
-
-
Corrosivity: It is a strong base and is corrosive to the skin and eyes, and can cause severe burns.[12]
-
Protocol: Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Ensure safety showers and eyewash stations are readily accessible.
-
-
Health Hazards: Inhalation or ingestion can be toxic.
-
Protocol: Handle in a well-ventilated area or a fume hood to avoid breathing in dust or vapors from solutions.
-
| Hazard Class | Key Risk | Scale-Up Mitigation Strategy |
| Flammability | Fire/explosion risk, especially on contact with water or moist air.[9] | Handle under inert gas, use grounded equipment, avoid ignition sources. |
| Reactivity | Violent, exothermic reaction with water and acids.[10] | Use anhydrous solvents and reagents; control addition rates and temperature. |
| Corrosivity | Causes severe skin and eye burns. | Wear comprehensive PPE (gloves, face shield, protective clothing). |
| Toxicity | Harmful if inhaled or ingested. | Use in a well-ventilated area or with engineering controls (fume hood). |
Table 1: Summary of safety considerations for handling sodium methoxide at scale.
Section 3: Protocols and Workflows
Protocol 1: Scale-Up Deprotection of this compound
This protocol outlines a general procedure for the acidic hydrolysis of the acetal at a 10 L scale.
Equipment:
-
20 L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel.
-
Chiller/heater unit for temperature control.
-
pH probe.
-
Receiving vessel for extraction.
Procedure:
-
Charge Reactor: Charge the reactor with this compound (1.0 kg, 5.46 mol) and Tetrahydrofuran (THF) (5 L).
-
Cooling: Start agitation and cool the reactor contents to 10-15 °C.
-
Acid Addition: Slowly add 3 M aqueous hydrochloric acid (3.6 L, 10.92 mol, 2.0 eq) via the addition funnel over 1-2 hours. Monitor the internal temperature, ensuring it does not exceed 25 °C.
-
Reaction Monitoring: Allow the reaction to stir at 20-25 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.
-
Neutralization: Cool the reactor to 10 °C. Slowly and carefully add a saturated solution of sodium bicarbonate to quench the acid until the pH of the aqueous layer is 7-8. Caution: This will generate CO₂ gas; ensure adequate venting.
-
Extraction: Transfer the mixture to a suitable vessel. Add ethyl acetate (5 L) and separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 2.5 L).
-
Washing and Drying: Combine the organic layers and wash with brine (2 L). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-formyl-5-methoxypyridine.
dot graph TD { subgraph "Scale-Up Acetal Deprotection Workflow" A[Charge Reactor with Acetal & Solvent] --> B[Cool to 10-15°C]; B --> C[Slow Addition of Aqueous Acid]; C --> D{Monitor Temperature & Reaction Progress}; D -- "Complete" --> E[Cool to 10°C & Neutralize with Base]; E --> F[Extract with Organic Solvent]; F --> G[Wash, Dry, and Concentrate]; G --> H[Crude Aldehyde Product]; end
} enddot Caption: General workflow for the scaled deprotection of the acetal.
References
- BenchChem. (n.d.). Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride.
- RSC Publishing. (2023).
- PubMed. (n.d.).
- RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity.
- Google Patents. (n.d.).
- National Institutes of Health. (2023).
- Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: Sodium methoxide (pyridine solution).
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
- Reddit. (2021). How hazardous is sodium methoxide solution (25% in MeOH) really?.
- ResearchGate. (n.d.).
- BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- ACS Publications. (n.d.). An Application of Borane As a Protecting Group for Pyridine.
- ACS Publications. (n.d.). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs.
- Reddit. (2021).
- Google Patents. (n.d.).
- YouTube. (2022).
- Reddit. (2020). Troubleshooting my grignard reactions.
- National Institutes of Health. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1.
- Google Patents. (n.d.).
- ResearchGate. (2025). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.
- ChemicalBook. (2025).
- Sigma-Aldrich. (n.d.). This compound.
- Thermo Fisher Scientific. (2024). Sodium methoxide, 5.4M (30 wt.%)
- ACS Publications. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines.
- Durham Tech. (n.d.).
- Google Patents. (n.d.).
- Sciencemadness.org. (2016). Grignard successes and failures.
- Sigma-Aldrich. (n.d.). This compound uses.
- Amerigo Scientific. (n.d.). This compound.
- PubChem. (n.d.). 3-Hydroxy-5-methoxypyridine.
- MDPI. (2025). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles.
Sources
- 1. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 3. Research Portal [laro.lanl.gov]
- 4. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Pyridine synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.ie [fishersci.ie]
- 11. reddit.com [reddit.com]
- 12. durhamtech.edu [durhamtech.edu]
Validation & Comparative
A Strategic Guide to Pyridine Scaffolds: 3-(Dimethoxymethyl)-5-methoxypyridine vs. Key Alternatives in Drug Discovery
Introduction: The Enduring Importance of the Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a cornerstone of modern drug discovery, second only to piperidine as the most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its prevalence stems from its unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity to serve as a versatile scaffold for the construction of complex, biologically active molecules.[2][3][4] From anti-hypertensives to anti-cancer agents, the strategic functionalization of the pyridine nucleus is a critical task for medicinal chemists.[1][5]
This guide provides an in-depth comparison of "3-(Dimethoxymethyl)-5-methoxypyridine" with alternative pyridine building blocks. We will move beyond a simple catalog of reagents to a strategic analysis of their applications, backed by experimental insights. The goal is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the optimal building block for their synthetic campaigns.
Featured Building Block: this compound
At its core, this compound is a protected form of 3-formyl-5-methoxypyridine.[6][7] The dimethoxymethyl group, an acetal, masks the reactive aldehyde functionality, rendering the molecule stable to a wide range of reaction conditions that would otherwise be incompatible with a free aldehyde. This seemingly simple structural feature has profound implications for synthetic strategy.
The methoxy group at the 5-position is also a key feature, influencing the electronic properties of the ring and providing a handle for potential metabolic stability or further functionalization. The methoxy group is a common substituent in many approved drugs, where it can impact ligand-target binding, physicochemical properties, and ADME parameters.[8]
The Strategic Advantage of a Protected Aldehyde
The primary utility of this compound lies in its ability to serve as a stable precursor to the corresponding aldehyde. This is particularly advantageous in multi-step syntheses where the introduction of the aldehyde is desired at a later stage. A free aldehyde is susceptible to oxidation, reduction, and nucleophilic attack, which can lead to undesired side reactions and complicate purification. The acetal protecting group is robust to many common reagents, including organometallics and mild reducing agents, and can be cleanly deprotected under acidic conditions.
Comparative Analysis: Strategic Application of Pyridine Building Blocks
The choice of a pyridine building block is dictated by the desired final structure and the overall synthetic plan. Below, we compare this compound to key alternative building blocks, focusing on their utility in different types of transformations.
Introduction of Carbon-Carbon Bonds: Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are workhorse transformations in medicinal chemistry for the formation of C-C bonds.[9] The Suzuki-Miyaura coupling, in particular, is widely used for the synthesis of biaryl compounds.[9][10]
-
Alternative: 3-Bromo-5-methoxypyridine
3-Bromo-5-methoxypyridine is a common building block for introducing aryl or alkyl groups at the 3-position via Suzuki or other cross-coupling reactions.[11]
Experimental Insight: While effective, the Suzuki coupling of pyridine derivatives can be challenging. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation.[12] Furthermore, the synthesis and stability of pyridine-boronic acids can be problematic, particularly for 2-substituted pyridines.[13][14]
-
Comparative Workflow:
The following diagram illustrates the different synthetic strategies for accessing a 3-aryl-5-methoxypyridine derivative.
Caption: Comparative synthetic workflows for 3-aryl-5-methoxypyridine.
Introduction of Carbon-Nitrogen Bonds: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds.[15][16]
-
Alternative: 3-Bromo-5-methoxypyridine
Similar to C-C bond formation, 3-bromo-5-methoxypyridine is the go-to precursor for introducing amino groups at the 3-position via Buchwald-Hartwig amination.
Experimental Insight: The Buchwald-Hartwig amination of pyridyl halides also faces challenges due to catalyst inhibition by the pyridine nitrogen.[12] Careful selection of ligands and reaction conditions is crucial for achieving high yields.[17][18]
-
Our Featured Building Block in a C-N Bond Forming Context:
While not a direct partner in Buchwald-Hartwig amination, the aldehyde derived from this compound is an excellent substrate for reductive amination , a complementary and often milder method for C-N bond formation.
Comparative Workflow:
Caption: Comparative workflows for C-N bond formation.
Direct Functionalization of the Pyridine Ring
Direct C-H functionalization of pyridines is an attractive, atom-economical approach, but achieving regioselectivity can be challenging due to the electronic nature of the pyridine ring.[19][20]
-
Alternative: Unsubstituted or Pre-functionalized Pyridines
Direct functionalization methods often require specific directing groups or are limited to certain positions on the pyridine ring (typically C2 and C4).[19][21] Achieving selective C3 functionalization can be difficult.
-
The Advantage of a Pre-installed Formyl Group Equivalent:
This compound provides a reliable and regioselective route to a C3-functionalized pyridine. The formyl group, once deprotected, is a versatile handle for a wide array of subsequent transformations.
Decision Tree for Pyridine Functionalization:
Caption: Decision tree for selecting a pyridine building block.
Quantitative Data and Experimental Protocols
While a direct head-to-head comparison of this compound with all possible alternatives in a single study is not available in the literature, we can provide representative experimental data and protocols to illustrate their utility.
Table 1: Representative Yields for Pyridine Functionalization
| Building Block | Reaction Type | Product | Representative Yield (%) | Reference |
| 3-Bromo-5-methoxypyridine | Suzuki Coupling | 3-Aryl-5-methoxypyridine | 60-90 | [9] |
| 3-Bromo-5-methoxypyridine | Buchwald-Hartwig Amination | 3-Amino-5-methoxypyridine | 55-98 | [18] |
| 3-Formyl-5-methoxypyridine | Reductive Amination | 3-(Substituted aminomethyl)-5-methoxypyridine | 70-95 | General procedure |
| 3,5-Dibromopyridine | Nucleophilic Aromatic Substitution | 3-Bromo-5-methoxypyridine | 62-73 | [11] |
Experimental Protocols
Protocol 1: Deprotection of this compound
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and 1 M aqueous hydrochloric acid (HCl) (e.g., 2:1 v/v).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford 3-formyl-5-methoxypyridine.
Rationale: The use of aqueous acid is a standard and effective method for acetal deprotection. THF is used as a co-solvent to ensure the solubility of the starting material.
Protocol 2: Suzuki Coupling of 3-Bromo-5-methoxypyridine
-
To a reaction vessel, add 3-bromo-5-methoxypyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Degas the vessel and backfill with an inert gas (e.g., nitrogen or argon).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Rationale: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. The conditions described are representative, but optimization may be necessary for specific substrates.[9]
Protocol 3: Reductive Amination of 3-Formyl-5-methoxypyridine
-
Dissolve 3-formyl-5-methoxypyridine (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions.
-
Stir the reaction at room temperature for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography if necessary.
Rationale: Reductive amination proceeds via the formation of an iminium ion intermediate, which is then reduced by the hydride reagent. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation.
Conclusion and Future Outlook
The selection of a pyridine building block is a critical decision in the design of a synthetic route. While halogenated pyridines are invaluable for cross-coupling reactions, This compound offers a unique and powerful strategy for the introduction of a C3-formyl-5-methoxy-pyridine scaffold. Its key advantage lies in the stability of the protected aldehyde, which allows for greater flexibility in multi-step syntheses and provides access to a versatile functional group for a wide range of downstream transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.
As the demand for novel, highly functionalized pyridine derivatives in drug discovery continues to grow, building blocks like this compound will play an increasingly important role. By understanding the strategic advantages and limitations of each class of pyridine building block, medicinal chemists can navigate the complexities of modern organic synthesis with greater efficiency and creativity.
References
- BenchChem. (n.d.). Comparative analysis of synthesis methods for polysubstituted pyridines.
- BenchChem. (n.d.). A Comparative Guide to Pyridine Synthesis: Conventional Heating vs. Microwave Irradiation.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PMC.
- Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.).
- C-H Functionalization of Pyridines. (n.d.). ResearchGate.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Science Publishing.
- C-H Functionalization of Pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). ResearchGate.
- Wei, K., Sun, Y.-C., Li, R., Zhao, J.-F., & Chen, W. (2021). Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. Organic Letters.
- Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
- 3-fluoro-5-formyl-2-methoxypyridine 884494-73-9. (n.d.). Guidechem.
- Functionalization of Pyridines at the C4 Position via Metalation and Capture. (n.d.). PMC.
- Pyridine: Synthesis, Swiss-ADME and Applications. (2024). IJNRD.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). NIH.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate.
- Pyridine. (n.d.). Wikipedia.
- Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8, 4437-4442.
- BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines.
- Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
- 3-Chloro-5-Formyl-2-Methoxypyridine Manufacturer & Supplier in China. (n.d.).
- The Role of Pyridine Derivatives in Modern Drug Discovery. (2026).
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. (n.d.). PMC.
- FUSED HETEROCYCLE COMPOUND OF PYRIDINE: -RECENT ADVANCES IN BIOACTIVE ANTI-INFLAMMATORY DRUG DISCOVERY. (2024). ResearchGate.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC.
- This compound uses. (n.d.). Sigma-Aldrich.
- BenchChem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
- Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation. (n.d.). Google Patents.
- This compound. (n.d.).
- 3-Formyl-5-methoxypyridine. (n.d.). Frontier Specialty Chemicals.
- 3-Bromo-5-methoxypyridine synthesis. (n.d.). ChemicalBook.
- Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor. (n.d.). Google Patents.
- sigma-aldrich this compound. (n.d.). Sigma-Aldrich.
- sigma-aldrich this compound. (n.d.). Sigma-Aldrich.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
- 2-Formyl-5-methoxypyridine. (n.d.). PubChem.
- CAS 884494-73-9 | 3-FLUORO-5-FORMYL-2-METHOXYPYRIDINE. (n.d.). Alchem Pharmtech.
- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). PubMed Central.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. labsolu.ca [labsolu.ca]
- 7. 3-Formyl-5-methoxypyridine | [frontierspecialtychemicals.com]
- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
The 3,5-Disubstituted Methoxypyridine Scaffold: A Comparative Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the architecture of numerous therapeutic agents.[1][2] Its unique electronic properties and versatile substitution patterns have made it a cornerstone in the design of molecules targeting a wide array of biological pathways.[3] This guide provides an in-depth technical comparison of the 3,5-disubstituted methoxypyridine scaffold, evaluating its efficacy and potential against alternative heterocyclic systems in the context of drug discovery. We will delve into its applications, particularly in kinase inhibition, and provide supporting experimental data and protocols to inform the research and drug development professional.
The Rise of 3,5-Disubstituted Pyridines in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become a major class of therapeutic targets, especially in oncology and inflammatory diseases. The development of small molecule kinase inhibitors has been a primary focus of drug discovery, with the pyridine scaffold frequently serving as a key building block.[4][5] The 3,5-disubstitution pattern on the pyridine ring offers a valuable vector for chemists to modulate the steric and electronic properties of a molecule, thereby fine-tuning its binding affinity and selectivity for a target kinase.
Recent studies have highlighted the potential of 3,5-disubstituted pyridine derivatives as potent kinase inhibitors. For instance, a series of 3,5-disubstituted pyridines were designed and evaluated as inhibitors of Akt1 kinase, a key node in cell survival pathways.[6] Modifications at the 3-position of the pyridine ring, in particular, led to compounds with improved physical properties and oral activity.[6] Furthermore, exploration of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines has yielded novel inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase with nanomolar potency in both enzymatic and cellular assays.[7] These examples underscore the utility of the 3,5-disubstituted pyridine core in generating potent and selective kinase inhibitors.
Comparative Analysis: Methoxypyridine vs. Alternative Scaffolds
While the 3,5-disubstituted methoxypyridine scaffold holds significant promise, a critical evaluation against alternative heterocyclic systems is essential for informed lead optimization. Pyrimidine and quinoline scaffolds are two of the most common and successful alternatives in the realm of kinase inhibitors.[1][5][8]
Physicochemical and Pharmacokinetic Considerations
The introduction of a methoxy group can significantly influence a molecule's physicochemical properties. It can impact solubility, lipophilicity, and metabolic stability. The nitrogen atom in the pyridine ring, along with the oxygen of the methoxy group, can act as hydrogen bond acceptors, potentially enhancing interactions with the target protein. However, methoxy groups can also be susceptible to metabolic O-demethylation.
Table 1: Comparative Physicochemical Properties of Representative Scaffolds
| Scaffold | Representative Compound | Molecular Weight | LogP (calculated) | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
| 3,5-Disubstituted Methoxy-pyridine | Example Pyridine Kinase Inhibitor | ~450 g/mol | ~3.5 | 4 | 1 |
| Pyrimidine | Example Pyrimidine Kinase Inhibitor | ~430 g/mol | ~3.2 | 5 | 1 |
| Quinoline | Example Quinoline Kinase Inhibitor | ~480 g/mol | ~4.0 | 3 | 1 |
Note: These are generalized values for representative kinase inhibitors and can vary significantly based on other substituents.
The choice between these scaffolds often involves a trade-off. For instance, scaffold hopping from a pyridine to a pyrimidine has been shown to increase metabolic stability by decreasing the potential for oxidative metabolism.[9] Quinolines, being more extended aromatic systems, can offer additional opportunities for pi-stacking interactions within the kinase active site but may also lead to increased lipophilicity and potential off-target effects.[1][10]
Biological Activity: A Head-to-Head Look at Kinase Inhibition
To provide a concrete comparison, let's consider the inhibition of a hypothetical kinase, "Kinase X," which is a key driver in a particular cancer.
Table 2: Comparative Biological Activity of Representative Scaffolds against Kinase X
| Scaffold | Representative Compound | Target Kinase | IC50 (nM) | Cellular Activity (EC50, nM) |
| 3,5-Disubstituted Methoxy-pyridine | Compound A | Kinase X | 15 | 150 |
| Pyrimidine | Compound B | Kinase X | 10 | 120 |
| Quinoline | Compound C | Kinase X | 25 | 200 |
In this hypothetical scenario, the pyrimidine-based inhibitor (Compound B) demonstrates slightly better enzymatic and cellular potency. This could be attributed to the additional nitrogen atom in the pyrimidine ring forming a crucial hydrogen bond with the kinase hinge region, a common binding motif for kinase inhibitors.[4] The methoxypyridine scaffold (Compound A) still shows excellent potency, while the quinoline-based inhibitor (Compound C) is slightly less active, which could be due to suboptimal steric or electronic interactions.
It is crucial to note that these are representative examples, and the optimal scaffold is highly dependent on the specific kinase target and the overall molecular structure. Structure-activity relationship (SAR) studies are paramount in determining the most suitable core for a given drug discovery program.[11]
Experimental Protocols: A Guide to Scaffold Evaluation
To empower researchers in their evaluation of these scaffolds, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of a 3,5-Disubstituted Pyridine Scaffold
A general and versatile method for the synthesis of 3,5-disubstituted pyridines is the Hantzsch pyridine synthesis.[12][13]
Protocol 1: Hantzsch Pyridine Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-dihydropyridine.
-
Aromatization: Dissolve the purified dihydropyridine in a suitable solvent (e.g., acetic acid) and treat with an oxidizing agent (e.g., nitric acid or ceric ammonium nitrate) to afford the final aromatized 3,5-disubstituted pyridine.
Causality Behind Experimental Choices: The Hantzsch synthesis is a robust and well-established method for constructing the pyridine ring. The choice of ammonium acetate serves as the nitrogen source for the pyridine ring. The final oxidation step is necessary to convert the initially formed dihydropyridine to the more stable aromatic pyridine.
In Vitro Kinase Inhibition Assay
A common and reliable method for determining the potency of a kinase inhibitor is a luminescence-based assay that measures ATP consumption.[14]
Protocol 2: ADP-Glo™ Kinase Assay
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution is recommended.
-
Kinase Reaction: In a 96-well plate, add the test compound, the target kinase, and the kinase substrate in the appropriate kinase buffer.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14]
Self-Validating System: This protocol includes a "no inhibitor" control (DMSO only) to represent 100% kinase activity and a "no enzyme" control to determine the background signal. A known potent inhibitor of the target kinase should also be included as a positive control to validate the assay performance.
Cell-Based Anti-Inflammatory Assay (NF-κB Reporter Assay)
To assess the cellular activity of compounds targeting inflammatory pathways, a reporter gene assay for NF-κB activation is a powerful tool.[15][16]
Protocol 3: NF-κB Luciferase Reporter Assay
-
Cell Seeding: Seed HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene into a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6 hours.
-
Cell Lysis: Lyse the cells using a luciferase assay reagent.
-
Luminescence Measurement: Measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., a constitutively expressed Renilla luciferase) and calculate the percentage of inhibition relative to the stimulated control.[17]
Expertise & Experience: The pre-incubation with the inhibitor before stimulation is crucial to allow the compound to enter the cells and engage with its target. The 6-hour stimulation period is typically optimal for observing a robust NF-κB response.
Visualizing the Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: Relationship between core scaffolds, key properties, and therapeutic applications.
Caption: Experimental workflow for an in vitro luminescence-based kinase assay.
Conclusion and Future Directions
The 3,5-disubstituted methoxypyridine scaffold represents a highly promising platform for the development of novel therapeutics, particularly kinase inhibitors. Its synthetic tractability and the ability to fine-tune its properties through substitution make it an attractive starting point for many drug discovery campaigns. However, a thorough evaluation against alternative scaffolds like pyrimidines and quinolines is paramount for successful lead optimization.[18][19] The choice of the core scaffold should be driven by a multi-parameter optimization approach, considering not only potency but also selectivity, pharmacokinetic properties, and synthetic accessibility. The experimental protocols provided in this guide offer a robust framework for conducting such comparative evaluations. Future research will likely focus on exploring novel substitution patterns on the methoxypyridine ring and employing scaffold hopping strategies to discover next-generation inhibitors with improved efficacy and safety profiles.[9]
References
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. [Link]
-
Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. PubMed. [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]
-
Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Sci-Hub. [Link]
-
Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S. [Link]
-
Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH. [Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PubMed. [Link]
-
New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PMC - NIH. [Link]
-
New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. ResearchGate. [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Bentham Science Publishers. [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]
-
Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]
-
Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. [Link]
-
Identification of a novel 3,5-disubstituted pyridine as a potent, selective, and orally active inhibitor of Akt1 kinase. PubMed. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Applied Chemical Engineering. [Link]
-
Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
Synthesis and Structure-Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3- b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity. PubMed. [Link]
-
In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. [Link]
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. [Link]
-
(PDF) In vitro kinase assay v1. ResearchGate. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
-
In vitro kinase assay. Bio-protocol. [Link]
-
3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. PubMed Central. [Link]
-
3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Taylor & Francis. [Link]
-
An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. Zanco Journal of Medical Sciences. [Link]
-
In vitro neurology assays. InnoSer. [Link]
-
NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. NIH. [Link]
-
Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]
-
Identification of 3, 4-disubstituted pyridine derivatives as novel CDK8 inhibitors. PubMed. [Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification. PMC - NIH. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
Computational studies of pyrimidine ring-opening a, Quantum chemical... ResearchGate. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
-
Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. PubMed. [Link]
-
In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. Progress in Chemical and Biochemical Research. [Link]
-
Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. ResearchGate. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. PMC - NIH. [Link]
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) [pubmed.ncbi.nlm.nih.gov]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs [mdpi.com]
- 4. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Identification of a novel 3,5-disubstituted pyridine as a potent, selective, and orally active inhibitor of Akt1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 13. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. Sci-Hub. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases / Molecules, 2017 [sci-hub.ru]
- 19. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Synthetic Routes to 3-(Dimethoxymethyl)-5-methoxypyridine: A Comparative Guide for the Research Scientist
Introduction: The Significance of 3-(Dimethoxymethyl)-5-methoxypyridine in Medicinal Chemistry
This compound is a key heterocyclic building block in contemporary drug discovery and development. Its substituted pyridine core is a prevalent scaffold in a multitude of biologically active molecules. The dimethoxymethyl group serves as a protected aldehyde, a versatile functional handle for further molecular elaboration, while the methoxy substituent modulates the electronic properties and metabolic stability of the pyridine ring. The strategic importance of this intermediate necessitates robust, scalable, and efficient synthetic routes. This guide provides a comparative analysis of the most practical synthetic pathways to this compound, offering detailed experimental protocols and a critical evaluation of their respective advantages and limitations to inform rational synthesis design in a research and development setting.
Synthetic Strategies: A Tale of Two Pathways
The synthesis of this compound invariably proceeds through the key intermediate, 3-Formyl-5-methoxypyridine . The final step is a classical acid-catalyzed acetalization. Therefore, the core of our comparative analysis will focus on the divergent strategies to construct this pivotal aldehyde. We will explore two primary routes, both commencing from the readily available starting material, 3,5-dibromopyridine.
-
Route 1: Formylation via Lithium-Halogen Exchange. This is a direct and convergent approach that introduces the formyl group onto a pre-functionalized pyridine ring.
-
Route 2: Oxidation of a Hydroxymethyl Precursor. An alternative, two-step approach that first installs a hydroxymethyl group, which is subsequently oxidized to the desired aldehyde.
Below, we dissect each route, scrutinizing the underlying chemical principles and providing field-proven insights to guide your experimental choices.
Route 1: Direct Formylation via Lithium-Halogen Exchange
This route is arguably the more direct pathway to 3-Formyl-5-methoxypyridine. It leverages the powerful and well-established lithium-halogen exchange reaction to generate a nucleophilic pyridyl anion, which is then trapped with a suitable formylating agent.[1]
Overall Synthetic Scheme (Route 1)
Caption: Synthetic pathway for Route 1.
Step 1a: Monomethoxylation of 3,5-Dibromopyridine
The initial step involves a nucleophilic aromatic substitution (SNA_r) to selectively replace one of the bromine atoms with a methoxy group. The choice of 3,5-dibromopyridine as a starting material is strategic; the two bromine atoms activate the pyridine ring towards nucleophilic attack, and their symmetrical disposition simplifies the initial reaction, yielding a single monomethoxylated product.
The reaction is typically carried out using sodium methoxide in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures.[2] The use of DMF is crucial as it effectively solvates the sodium cation, enhancing the nucleophilicity of the methoxide anion.
Step 1b: Lithium-Halogen Exchange and Formylation
This is the cornerstone of Route 1. The remaining bromine atom on 3-bromo-5-methoxypyridine serves as a handle for a lithium-halogen exchange reaction.[1] Treatment with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF) rapidly and cleanly generates the corresponding 3-lithio-5-methoxypyridine. This powerful nucleophile is then quenched with an electrophilic formylating agent. N,N-dimethylformamide (DMF) is a common and effective choice for this purpose.[3] The reaction proceeds via a tetrahedral intermediate which, upon aqueous workup, collapses to the desired aldehyde.
The causality for the low temperature is to prevent side reactions, such as the decomposition of the organolithium reagent or unwanted reactions with the solvent. The anhydrous conditions are critical to prevent the quenching of the highly basic organolithium intermediate by traces of water.[4]
Step 1c: Acid-Catalyzed Acetalization
The final step is the protection of the aldehyde as a dimethyl acetal. This is a standard transformation, typically achieved by reacting 3-Formyl-5-methoxypyridine with trimethyl orthoformate in the presence of a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.[5][6] Trimethyl orthoformate serves a dual role: it is the source of the methoxy groups for the acetal and also acts as a dehydrating agent, driving the equilibrium towards the product by reacting with the water generated during the reaction.[5]
Route 2: Oxidation of a Hydroxymethyl Precursor
This route introduces the carbon atom of the formyl group in a lower oxidation state (as a hydroxymethyl group) and then oxidizes it to the aldehyde in a subsequent step. This approach can be advantageous if direct formylation proves to be low-yielding or if the necessary organometallic intermediates are difficult to handle.
Overall Synthetic Scheme (Route 2)
Caption: Synthetic pathway for Route 2.
Step 2a: Synthesis of (5-Methoxypyridin-3-yl)methanol
Similar to Route 1, this pathway commences with 3-bromo-5-methoxypyridine. The hydroxymethyl group is introduced by first generating the 3-lithio-5-methoxypyridine intermediate via lithium-halogen exchange with n-BuLi at low temperature. This nucleophile is then quenched with a suitable one-carbon electrophile that can be readily converted to a hydroxymethyl group. Paraformaldehyde, a solid polymer of formaldehyde, is a common and convenient choice for this transformation.[7] Upon quenching and aqueous workup, the desired primary alcohol, (5-methoxypyridin-3-yl)methanol, is obtained.
Step 2b: Oxidation of the Alcohol to the Aldehyde
The selective oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. For this particular substrate, a mild oxidizing agent is preferable to avoid over-oxidation to the carboxylic acid or degradation of the pyridine ring. Manganese dioxide (MnO2) is an excellent choice for the oxidation of benzylic and allylic alcohols and is known to be effective for heteroaromatic systems as well.[8] The reaction is typically carried out by stirring the alcohol with an excess of activated MnO2 in an inert solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3) at room temperature. The solid MnO2 is then simply removed by filtration, simplifying the purification of the resulting 3-Formyl-5-methoxypyridine.
Step 2c: Acid-Catalyzed Acetalization
This final step is identical to that in Route 1, employing acid-catalyzed reaction with trimethyl orthoformate to yield the target this compound.[5][6]
Quantitative Comparison of Synthetic Routes
The following table provides a side-by-side comparison of the two synthetic routes, focusing on key metrics relevant to a research and development environment.
| Parameter | Route 1: Direct Formylation | Route 2: Oxidation of Alcohol | Rationale & Field Insights |
| Starting Material | 3,5-Dibromopyridine | 3,5-Dibromopyridine | Both routes share a common, commercially available starting material. |
| Number of Steps | 3 | 4 | Route 1 is more convergent. |
| Key Intermediates | 3-Bromo-5-methoxypyridine | 3-Bromo-5-methoxypyridine, (5-Methoxypyridin-3-yl)methanol | Route 2 involves an additional stable, isolable intermediate. |
| Overall Yield (Est.) | 40-55% | 35-50% | Yields are comparable, but highly dependent on optimization of each step. |
| Reagent Sensitivity | High (n-BuLi is pyrophoric and moisture-sensitive) | High (n-BuLi) | Both routes require handling of pyrophoric and moisture-sensitive reagents. |
| Temperature Control | Cryogenic (-78 °C) required for the lithium-halogen exchange. | Cryogenic (-78 °C) required for the initial lithiation. | Both routes necessitate low-temperature reaction capabilities. |
| Purification | Chromatography is likely required for all steps. | Chromatography is likely required for all steps. | The solid MnO2 in Route 2 is easily removed by filtration. |
| Scalability | Generally good, but handling of n-BuLi at scale requires specialized equipment. | Similar scalability challenges to Route 1 due to the use of n-BuLi. | Both routes are amenable to scale-up with appropriate engineering controls. |
Detailed Experimental Protocols
The following protocols are representative procedures based on established literature methods and are intended as a guide for the experienced researcher. Appropriate safety precautions should be taken at all times.
Protocol for Route 1: Direct Formylation
Step 1a: Synthesis of 3-Bromo-5-methoxypyridine [2]
-
To a suspension of 60% sodium hydride (11.4 g, 285 mmol) in anhydrous DMF (450 mL) under a nitrogen atmosphere, add methanol (11.5 mL, 285 mmol) dropwise at room temperature.
-
Heat the resulting solution to 60 °C.
-
Add 3,5-dibromopyridine (45 g, 190 mmol) in one portion and heat the reaction mixture to 90 °C for 1 hour.
-
Cool the reaction to room temperature, cautiously dilute with water (50 mL), and extract with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with 5-10% ethyl acetate in hexanes) to afford 3-bromo-5-methoxypyridine as an off-white solid (yield: ~73%).
Step 1b: Synthesis of 3-Formyl-5-methoxypyridine [3]
-
Dissolve 3-bromo-5-methoxypyridine (10.0 g, 53.2 mmol) in anhydrous THF (200 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (2.5 M in hexanes, 23.4 mL, 58.5 mmol) dropwise over 20 minutes, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add anhydrous DMF (4.6 mL, 58.5 mmol) dropwise, again maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature over 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl (50 mL).
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield 3-Formyl-5-methoxypyridine (yield: ~70-80%).
Step 1c: Synthesis of this compound [5][6]
-
To a solution of 3-Formyl-5-methoxypyridine (5.0 g, 36.5 mmol) in methanol (100 mL), add trimethyl orthoformate (8.0 mL, 73.0 mmol) and a catalytic amount of concentrated hydrochloric acid (0.1 mL).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Neutralize the reaction by adding a few drops of triethylamine.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (100 mL), wash with a saturated aqueous solution of NaHCO3 (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to obtain this compound as an oil, which can be further purified by distillation if necessary (yield: >90%).
Protocol for Route 2: Oxidation of Alcohol
Step 2a: Synthesis of (5-Methoxypyridin-3-yl)methanol
-
Follow the procedure for Step 1b, but instead of quenching with DMF, quench the reaction at -78 °C with an excess of finely powdered paraformaldehyde.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an aqueous workup as described in Step 1b to yield (5-Methoxypyridin-3-yl)methanol, which can be purified by column chromatography.
Step 2b: Synthesis of 3-Formyl-5-methoxypyridine [8]
-
To a solution of (5-Methoxypyridin-3-yl)methanol (5.0 g, 35.9 mmol) in dichloromethane (150 mL), add activated manganese dioxide (15.6 g, 180 mmol, ~5 equivalents).
-
Stir the suspension vigorously at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake thoroughly with dichloromethane.
-
Concentrate the filtrate in vacuo to afford 3-Formyl-5-methoxypyridine, which can be used in the next step without further purification or purified by column chromatography if necessary (yield: ~80-90%).
Step 2c: Synthesis of this compound
-
Follow the procedure for Step 1c.
Conclusion and Recommendations
Both Route 1 and Route 2 represent viable and effective strategies for the synthesis of this compound.
Route 1 (Direct Formylation) is the more convergent and arguably more elegant approach. For a research setting where the goal is rapid access to the target molecule, this would be the recommended route, provided the laboratory is well-equipped for handling organolithium reagents at low temperatures.
Route 2 (Oxidation of Alcohol) , while one step longer, offers the advantage of proceeding through a stable and easily characterizable alcohol intermediate, (5-methoxypyridin-3-yl)methanol. The final oxidation step using MnO2 is operationally simple and high-yielding. This route might be preferred if issues arise with the direct formylation step, such as low yields or difficult purification.
Ultimately, the choice of synthetic route will depend on the specific constraints and objectives of the research program, including available equipment, scale of the synthesis, and the experience of the synthetic chemist. Both routes, however, provide a solid foundation for the reliable production of this valuable synthetic intermediate.
References
-
Organic Chemistry Portal. Formylation - Common Conditions. [Link]
-
The Royal Society of Chemistry. Experimental section Materials and synthesis 3,5-Dibromopyridine.... [Link]
-
MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]
- Google Patents.
-
DSpace@MIT. Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. [Link]
-
HETEROCYCLES, Vol. 83, No. 9, 2011. [Link]
-
Organic Chemistry Portal. Dimethyl Acetals. [Link]
-
ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. [Link]
-
PubChem. (5-Methoxypyridin-3-yl)methanol. [Link]
-
Science of Synthesis. The formylation of arylmetal reagents.... [Link]
-
Scribd. Multi Step Synthesis Post Lab. [Link]
-
ResearchGate. The synthesis and hydrolysis of dimethyl acetals catalyzed by sulfated metal oxides.... [Link]
-
ResearchGate. Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. [Link]
-
YouTube. Reaction of ethyl formate with excess with excess of CH_(3)Mgl followed by hydrolysis gives. [Link]
-
Pearson. A formate ester, such as ethyl formate, reacts with an excess of .... [Link]
-
Sciencemadness.org. Synthesis of Aromatic Aldehydes by Oxidative Hydroxymethylation. [Link]
-
Vedantu. Ethyl formate ester reacts with CH3CH2CH2MgBr to give class 12 chemistry CBSE. [Link]
-
ResearchGate. Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. [Link]
Sources
- 1. Formylation - Common Conditions [commonorganicchemistry.com]
- 2. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl Acetals [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. (5-Methoxypyridin-3-yl)methanol | C7H9NO2 | CID 45361739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Spectroscopic Guide to the Isomers of 3-(Dimethoxymethyl)-5-methoxypyridine: A Comparative Analysis
In the landscape of pharmaceutical and materials science, the precise structural elucidation of organic molecules is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a detailed spectroscopic comparison of "3-(Dimethoxymethyl)-5-methoxypyridine" and its key positional isomers. Due to the limited availability of directly published experimental spectra for these specific compounds, this guide leverages established principles of spectroscopy and existing data from analogous pyridine derivatives to predict and rationalize the expected spectral features. This approach not only serves as a practical reference for researchers but also as an educational tool to reinforce the foundational principles of spectroscopic analysis.
Introduction: The Significance of Isomeric Differentiation
"this compound" and its isomers are heterocyclic compounds with potential applications as building blocks in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The substitution pattern on the pyridine ring profoundly influences the molecule's electronic distribution, steric environment, and, consequently, its reactivity and spectroscopic signatures. Accurate differentiation between these isomers is a critical step in quality control, reaction monitoring, and the overall success of research and development endeavors.
This guide will focus on a comparative analysis of the following isomers, chosen to represent a variety of substitution patterns:
-
This compound
-
2-(Dimethoxymethyl)-5-methoxypyridine
-
2-(Dimethoxymethyl)-6-methoxypyridine
-
3-(Dimethoxymethyl)-2-methoxypyridine
The spectroscopic techniques covered include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.[1]
¹H NMR Spectroscopy: A Window into the Proton Environment
The chemical shift, multiplicity, and coupling constants of proton signals in ¹H NMR are highly sensitive to the electronic effects (inductive and mesomeric) of the substituents on the pyridine ring. The electronegative oxygen and nitrogen atoms in the methoxy, dimethoxymethyl, and pyridine moieties will deshield adjacent protons, causing them to resonate at higher chemical shifts (downfield).
Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | This compound | 2-(Dimethoxymethyl)-5-methoxypyridine | 2-(Dimethoxymethyl)-6-methoxypyridine | 3-(Dimethoxymethyl)-2-methoxypyridine |
| Pyridine H-2 | ~8.4 (s) | - | - | - |
| Pyridine H-4 | ~7.4 (t) | ~7.6 (dd) | ~7.7 (t) | ~7.8 (d) |
| Pyridine H-6 | ~8.3 (d) | ~8.3 (d) | - | ~8.2 (dd) |
| Pyridine H-3 | - | ~7.8 (d) | ~6.8 (d) | - |
| Pyridine H-5 | - | - | ~6.9 (d) | ~7.1 (t) |
| -CH(OCH₃)₂ | ~5.4 (s) | ~5.6 (s) | ~5.5 (s) | ~5.5 (s) |
| -CH(OCH₃)₂ | ~3.4 (s) | ~3.4 (s) | ~3.4 (s) | ~3.4 (s) |
| -OCH₃ | ~3.9 (s) | ~3.9 (s) | ~4.0 (s) | ~4.0 (s) |
Rationale for Predictions:
-
Protons ortho to the pyridine nitrogen (H-2, H-6) are the most deshielded and appear at the lowest field, typically above 8.0 ppm.
-
Methoxy Group (-OCH₃): This group is an electron-donating group through resonance and electron-withdrawing through induction. Its net effect is shielding, particularly on protons at the ortho and para positions. For instance, in 3-methoxypyridine, the protons at C-2 and C-4 are shifted upfield compared to unsubstituted pyridine.
-
Dimethoxymethyl Group [-CH(OCH₃)₂]: This acetal group is primarily electron-withdrawing due to the inductive effect of the two oxygen atoms. This will deshield adjacent protons.
-
Coupling Constants (J): The magnitude of the coupling constants between adjacent pyridine protons provides valuable connectivity information. Typical values are: Jortho ≈ 7-9 Hz, Jmeta ≈ 2-3 Hz, and Jpara ≈ 0-1 Hz.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The chemical shifts in ¹³C NMR are also heavily influenced by the electronic environment. Carbons directly attached to electronegative atoms (N, O) will be significantly deshielded.
Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | This compound | 2-(Dimethoxymethyl)-5-methoxypyridine | 2-(Dimethoxymethyl)-6-methoxypyridine | 3-(Dimethoxymethyl)-2-methoxypyridine |
| Pyridine C-2 | ~148 | ~160 | ~162 | ~158 |
| Pyridine C-3 | ~130 | ~138 | ~115 | ~125 |
| Pyridine C-4 | ~125 | ~122 | ~139 | ~138 |
| Pyridine C-5 | ~156 | ~150 | ~110 | ~123 |
| Pyridine C-6 | ~145 | ~147 | ~162 | ~146 |
| -CH(OCH₃)₂ | ~102 | ~103 | ~103 | ~102 |
| -CH(OCH₃)₂ | ~54 | ~54 | ~54 | ~54 |
| -OCH₃ | ~56 | ~56 | ~56 | ~56 |
Rationale for Predictions:
-
Carbons adjacent to Nitrogen (C-2, C-6): These are the most deshielded carbons in the pyridine ring.
-
Carbons attached to Oxygen: The carbons bearing the methoxy and dimethoxymethyl groups (e.g., C-3 and C-5 in the parent compound) will also be significantly deshielded. The acetal carbon [-CH(OCH₃)₂] will appear around 100-105 ppm.
-
Substituent Effects: The electron-donating methoxy group will shield the ortho and para carbons, while the electron-withdrawing dimethoxymethyl group will deshield the carbon to which it is attached. These predictable substituent effects are crucial for assigning the signals to the correct carbon atoms.
Advanced NMR Techniques: Unambiguous Assignments
For definitive structural confirmation, two-dimensional (2D) NMR experiments are indispensable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the molecular fragments.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the sequence of protons in the pyridine ring.
Caption: General workflow for the spectroscopic analysis and structural elucidation of pyridine isomers.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The primary use in this context is to confirm the presence of the key structural motifs.
Predicted Key IR Absorption Bands (cm⁻¹)
| Functional Group | Expected Wavenumber (cm⁻¹) | Assignment |
| C-H (aromatic) | 3100-3000 | Aromatic C-H stretch |
| C-H (aliphatic) | 2950-2850 | C-H stretch of methoxy and dimethoxymethyl groups |
| C=N, C=C (pyridine ring) | 1600-1450 | Aromatic ring stretching vibrations |
| C-O (ether and acetal) | 1250-1050 | Strong C-O stretching vibrations |
While IR spectroscopy can confirm the presence of the pyridine ring, methoxy, and dimethoxymethyl groups, it is generally not sufficient to differentiate between the positional isomers, as they all contain the same functional groups. However, subtle shifts in the fingerprint region (below 1500 cm⁻¹) may be observable but are often difficult to interpret without authentic reference spectra.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns. For all the isomers discussed, the expected molecular weight is 183.21 g/mol .
Expected Fragmentation Patterns (Electron Ionization - EI):
The molecular ion peak (M⁺) at m/z = 183 should be observable. Key fragmentation pathways would likely involve:
-
Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z = 152.
-
Loss of the entire dimethoxymethyl group: This could occur through various pathways, leading to characteristic fragment ions.
-
Cleavage of the pyridine ring: This can lead to a complex pattern of smaller fragment ions.
While the primary molecular ion will be the same for all isomers, the relative intensities of the fragment ions may differ due to the varying stability of the intermediate cations formed upon fragmentation. For instance, the position of the substituents relative to the nitrogen atom can influence the fragmentation pathways of the pyridine ring.
Caption: Molecular structures of the compared pyridine isomers.
Experimental Protocols
The following are generalized, yet detailed, protocols for the spectroscopic analysis of dimethoxymethyl-methoxypyridine isomers. These protocols are designed to be self-validating by incorporating internal standards and established acquisition parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the pyridine isomer.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition (400 MHz Spectrometer):
-
Acquire the spectrum with a spectral width of 16 ppm.
-
Set a relaxation delay of 1.0 second.
-
Co-add 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition (100 MHz Spectrometer):
-
Acquire the spectrum with a spectral width of 250 ppm.
-
Set a relaxation delay of 2.0 seconds.
-
Co-add 1024 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Perform phase and baseline corrections on the resulting spectra.
-
Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the residual CDCl₃ signal at 77.16 ppm.[3]
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
If the sample is a liquid, place a small drop between two salt plates (NaCl or KBr) to form a thin film.
-
If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
-
Acquisition (FT-IR Spectrometer):
-
Record a background spectrum of the clean salt plates or ATR crystal.
-
Acquire the sample spectrum from 4000 to 400 cm⁻¹.
-
Co-add 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
Automatically subtract the background spectrum from the sample spectrum.
-
If necessary, convert the transmittance spectrum to absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Prepare a dilute solution of the isomer in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).
-
-
Acquisition (EI Mass Spectrometer):
-
Operate the mass spectrometer in the electron ionization (EI) mode.
-
Set the ionization energy to a standard value of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Conclusion
The spectroscopic differentiation of positional isomers like those of this compound is a nuanced but achievable task. While IR and MS provide valuable confirmatory data, NMR spectroscopy, particularly a combination of 1D and 2D techniques, stands as the definitive method for unambiguous structure elucidation. The predicted spectral data and rationales presented in this guide offer a solid framework for researchers working with these and similar pyridine derivatives. By understanding the fundamental principles of how substitution patterns influence spectroscopic output, scientists can confidently identify and characterize their compounds of interest, ensuring the integrity and success of their synthetic endeavors.
References
-
ScienceOpen. Supporting Information. Available at: [Link]
-
PubChem. 2,5-Dimethoxypyridine. Available at: [Link]
-
PubChem. 2,6-Dimethoxypyridine. Available at: [Link]
-
Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001342). Available at: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Available at: [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link]
-
SpectraBase. 2-Methoxy-6-methylpyridine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
BMC Bioinformatics. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Available at: [Link]
-
PubChem. 2-Methoxypyridine. Available at: [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
-
The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]
- Metin, M. Basic 1H- and 13C-NMR Spectroscopy. (2019).
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
-
NP-MRD. 13 C NMR Spectrum (1D, 126 MHz, H 2 O, predicted) (NP0270154). Available at: [Link]
-
PubChem. 3-Hydroxy-5-methoxypyridine. Available at: [Link]
-
MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Available at: [Link]
-
ResearchGate. The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Available at: [Link]
-
Radboud Repository. Structure Elucidation for MALDI Mass Spectrometry Imaging Using Infrared Ion Spectroscopy. Available at: [Link]
-
National Institute of Standards and Technology. Pyridine, 3-methoxy-. Available at: [Link]
-
ARKAT USA, Inc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Available at: [Link]
-
National Institute of Standards and Technology. Reserpine. Available at: [Link]
Sources
A Comparative Guide to the Synthesis of 3-Formyl-5-methoxypyridine: A Cost-Benefit Analysis of "3-(Dimethoxymethyl)-5-methoxypyridine"
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Synthetic Efficiency and Economic Viability.
In the landscape of pharmaceutical and agrochemical research, the synthesis of functionalized pyridine derivatives is a cornerstone of new molecule discovery. Among these, 3-formyl-5-methoxypyridine stands as a valuable building block, its aldehyde functionality serving as a versatile handle for further chemical elaboration. The selection of a synthetic route to this intermediate is a critical decision, balancing factors of yield, purity, scalability, and, crucially, cost. This guide provides an in-depth cost-benefit analysis of utilizing the pre-functionalized reagent 3-(Dimethoxymethyl)-5-methoxypyridine against common alternative synthetic strategies, namely the Vilsmeier-Haack reaction, directed ortho-lithiation, and a Grignard-based approach.
The Central Role of 3-Formyl-5-methoxypyridine
The methoxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. The introduction of a formyl group at the 3-position opens a gateway to a multitude of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. Consequently, an efficient and economical synthesis of 3-formyl-5-methoxypyridine is of significant interest to the drug development community.
Analysis of Synthetic Pathways
This guide will dissect four distinct approaches to the synthesis of 3-formyl-5-methoxypyridine, presenting a comparative analysis of their respective strengths and weaknesses.
Pathway 1: The "Ready-to-Go" Reagent: this compound
This approach utilizes a commercially available starting material where the aldehyde functionality is pre-installed and protected as a dimethyl acetal. The synthesis is a straightforward deprotection step.
Causality of Experimental Choice: The primary advantage of this route is its simplicity and predictability. Acetal deprotection is a well-established and high-yielding transformation, minimizing the need for extensive reaction optimization. This pathway is ideal for rapid access to the target molecule on a small to medium scale, where the cost of the starting material is offset by the savings in time and labor.
Experimental Protocol: Acetal Deprotection
-
Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran (THF).
-
Add a catalytic amount of a strong acid, for example, 2M hydrochloric acid.
-
Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Neutralize the reaction with a mild base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-formyl-5-methoxypyridine.
Pathway 2: The Classic Electrophilic Substitution: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] In this case, 3-methoxypyridine is the starting material.
Causality of Experimental Choice: This method is attractive due to the low cost of the starting material, 3-methoxypyridine, and the reagents, phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[3][4][5][6][7] However, the regioselectivity of the formylation can be a concern with substituted pyridines, potentially leading to a mixture of isomers and complicating purification. The electron-withdrawing nature of the pyridine ring generally directs electrophilic substitution to the 3- and 5-positions. The methoxy group at the 3-position is an ortho-para directing group, which in this case would activate the 2-, 4-, and 6-positions. The interplay of these electronic effects will determine the final product distribution.
Experimental Protocol: Vilsmeier-Haack Reaction
-
To a cooled (0 °C) solution of dimethylformamide (DMF, excess), add phosphorus oxychloride (POCl₃, ~1.5 eq) dropwise with stirring under an inert atmosphere.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add 3-methoxypyridine (1.0 eq) to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 80-100 °C for several hours, monitoring by TLC.
-
Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium carbonate).
-
Extract the product with an organic solvent, dry, and purify by column chromatography to isolate 3-formyl-5-methoxypyridine.
Pathway 3: The Power of Directed ortho-Lithiation
Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds.[8][9][10][11][12] The methoxy group in 3-methoxypyridine can act as a directing group, facilitating deprotonation at the adjacent C2 or C4 positions with a strong base like n-butyllithium. Subsequent quenching with a formylating agent like DMF yields the desired aldehyde.
Causality of Experimental Choice: This method offers the potential for high regioselectivity, a significant advantage over the Vilsmeier-Haack reaction. The choice of a strong, non-nucleophilic base is critical to avoid addition to the pyridine ring. The low temperatures required for this reaction add to the operational complexity and cost on a larger scale.
Experimental Protocol: Directed ortho-Lithiation and Formylation
-
Dissolve 3-methoxypyridine (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium (n-BuLi, ~1.1 eq) in hexanes dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add anhydrous dimethylformamide (DMF, ~1.5 eq) to the reaction mixture and stir for an additional hour at -78 °C.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature, extract the product with an organic solvent, dry, and purify by column chromatography.
Pathway 4: The Grignard Approach: Building from a Halopyridine
This pathway involves the formation of a Grignard reagent from a suitable brominated precursor, 3-bromo-5-methoxypyridine, followed by reaction with a formylating agent like ethyl formate.[13][14]
Causality of Experimental Choice: The Grignard reaction is a robust and well-understood method for C-C bond formation. The success of this route hinges on the efficient preparation of the starting material, 3-bromo-5-methoxypyridine. A known procedure reports a 62% yield for the synthesis of this precursor from 3,5-dibromopyridine.[15] The subsequent Grignard formation and formylation can be high-yielding. This multi-step approach may be more cost-effective on a large scale if the starting materials are significantly cheaper than this compound.
Experimental Protocol: Grignard Formation and Formylation
-
Step 1: Synthesis of 3-bromo-5-methoxypyridine [15]
-
Prepare a solution of sodium methoxide by dissolving sodium in methanol.
-
Add this solution to dry DMF, followed by the addition of 3,5-dibromopyridine.
-
Heat the reaction mixture at 70 °C for 4 hours.
-
Pour the cooled reaction mixture into an ice/water mixture and collect the precipitate by filtration to obtain 3-bromo-5-methoxypyridine (reported yield: 62%).
-
-
Step 2: Grignard Reaction and Formylation
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a solution of 3-bromo-5-methoxypyridine (1.0 eq) in anhydrous THF to the magnesium turnings, initiating the reaction with a small amount of iodine or 1,2-dibromoethane if necessary.
-
Once the Grignard reagent has formed, cool the solution to 0 °C.
-
Slowly add ethyl formate (~1.2 eq) to the Grignard solution.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry the organic layer, and purify by column chromatography.
-
Cost-Benefit Analysis: A Quantitative Comparison
To provide a clear and objective comparison, the following table summarizes the estimated costs and key performance indicators for each synthetic pathway to produce 1 gram of 3-formyl-5-methoxypyridine. Prices are based on currently available catalogue prices from major chemical suppliers and are subject to change.[16][17][18][19][20][21][22][23][24][25][26]
| Metric | Pathway 1: Acetal Deprotection | Pathway 2: Vilsmeier-Haack | Pathway 3: ortho-Lithiation | Pathway 4: Grignard Reaction |
| Starting Material | This compound | 3-Methoxypyridine | 3-Methoxypyridine | 3,5-Dibromopyridine |
| Key Reagents | HCl | POCl₃, DMF | n-BuLi, DMF | Mg, Ethyl Formate, Na, MeOH, DMF |
| Approx. Starting Material Cost/g of Product | ~$818 (assuming ~100% yield)[19] | ~$3.33 (assuming ~70% yield)[23] | ~$3.33 (assuming ~70% yield)[23] | ~$0.50 (for 3,5-dibromopyridine) |
| Approx. Reagent Cost/g of Product | Minimal | ~$0.50 | ~$5.00 | ~$1.00 |
| Estimated Overall Yield | High (>90%) | Moderate (50-70%, substrate dependent) | Moderate to High (60-80%) | Moderate (50-60% over 2 steps) |
| Operational Complexity | Very Low | Moderate | High | High |
| Scalability | Good | Excellent | Moderate (requires low temp) | Good |
| Purification | Simple extraction | Column chromatography likely | Column chromatography likely | Column chromatography likely |
| Safety Considerations | Standard acid handling | POCl₃ is corrosive and water-reactive | n-BuLi is pyrophoric | Grignard reagents are water-reactive |
| Estimated Total Cost/g of Product | High | Low | Moderate | Low to Moderate |
Visualizing the Synthetic Workflows
Caption: Comparative synthetic routes to 3-Formyl-5-methoxypyridine.
Conclusion and Recommendations
The choice of the optimal synthetic route to 3-formyl-5-methoxypyridine is highly dependent on the specific needs of the researcher or organization.
-
For rapid, small-scale synthesis and proof-of-concept studies , the use of This compound (Pathway 1) is the superior choice. Despite the high initial cost of the starting material, the simplicity, high yield, and minimal purification requirements offer significant savings in terms of time and labor.
-
For large-scale production and cost-driven projects , the Vilsmeier-Haack formylation (Pathway 2) and the Grignard-based approach (Pathway 4) are the most economically viable options. The Vilsmeier-Haack reaction is a one-step process from a relatively inexpensive starting material, but may require optimization to control regioselectivity and simplify purification. The Grignard route, while multi-step, utilizes readily available and inexpensive bulk chemicals. The feasibility of this route is enhanced by the reported 62% yield for the key intermediate, 3-bromo-5-methoxypyridine.[15]
-
The directed ortho-lithiation (Pathway 3) represents a good compromise between regioselectivity and cost. It offers better control than the Vilsmeier-Haack reaction but avoids the multi-step nature of the Grignard approach. However, the requirement for cryogenic temperatures and the handling of pyrophoric n-butyllithium can be drawbacks for scaling up.
Ultimately, this guide provides the necessary data and expert insights to enable an informed decision. For any drug development program, a thorough evaluation of these factors at the outset can lead to significant savings in both time and resources, accelerating the journey from discovery to clinical application.
References
-
Chemsavers, Inc. n-Butyllithium solution, 2.5M in hexane 1L. Available at: [Link]
-
IndiaMART. n-Butyllithium - 109-72-8 Latest Price, Manufacturers & Suppliers. Available at: [Link]
-
Alkali Scientific. Phosphorus(V) oxychloride, 1 X 250 g. Available at: [Link]
-
IndiaMART. 3-Methoxy-5-Bromo Pyridine (50720-12-2), Grade Standard: Lab Grade. Available at: [Link]
-
CP Lab Safety. 3-Methoxypyridine, min 97% (GC), 100 grams. Available at: [Link]
-
Myers, A. G. Research Group. Directed (ortho) Metallation. Available at: [Link]
-
Pearson. A formate ester, such as ethyl formate, reacts with an excess of a Grignard reagent. Available at: [Link]
-
YouTube. Reaction of ethyl formate with excess with excess of CH_(3)Mgl followed by hydrolysis gives. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]
-
Andrew G. Myers. Directed Ortho Metalation. Available at: [Link]
-
Science of Synthesis. Formylation of Arylmetal Reagents. Available at: [Link]
-
ResearchGate. Preparation and Deprotection of Aldehyde Dimethylhydrazones. Available at: [Link]
-
HETEROCYCLES, Vol. 83, No. 9, 2011. Synthesis of Substituted 2-Bromopyridine Aldehydes. Available at: [Link]
-
RSC Publishing. Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride. Available at: [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. alkalisci.com [alkalisci.com]
- 4. Phosphorus(V) oxychloride ReagentPlus�, 99 10025-87-3 [sigmaaldrich.com]
- 5. オキシ塩化リン(V) ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. volochem.com [volochem.com]
- 7. thomassci.com [thomassci.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Formylation - Common Conditions [commonorganicchemistry.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. researchgate.net [researchgate.net]
- 13. A formate ester, such as ethyl formate, reacts with an excess of ... | Study Prep in Pearson+ [pearson.com]
- 14. m.youtube.com [m.youtube.com]
- 15. 3-Bromo-5-methoxypyridine | 50720-12-2 [chemicalbook.com]
- 16. chemsavers.com [chemsavers.com]
- 17. n-Butyllithium price,buy n-Butyllithium - chemicalbook [m.chemicalbook.com]
- 18. m.indiamart.com [m.indiamart.com]
- 19. labsolu.ca [labsolu.ca]
- 20. H27728.06 [thermofisher.com]
- 21. 3-溴-5-甲氧基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 22. indiamart.com [indiamart.com]
- 23. calpaclab.com [calpaclab.com]
- 24. 3-Formyl-5-methoxypyridine | [frontierspecialtychemicals.com]
- 25. 3-Methoxypyridine, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 26. chemimpex.com [chemimpex.com]
A Comparative Guide to the Performance of 3-(Dimethoxymethyl)-5-methoxypyridine in Parallel Synthesis
For researchers, scientists, and drug development professionals engaged in high-throughput chemistry, the selection of building blocks is a critical determinant of library quality and synthetic efficiency. This guide provides an in-depth comparison of 3-(Dimethoxymethyl)-5-methoxypyridine, a masked aldehyde, against alternative strategies in the context of parallel synthesis. By examining the causality behind experimental choices and providing supporting data, we aim to equip you with the insights needed to optimize your drug discovery workflows.
The Strategic Advantage of Masked Aldehydes in Library Synthesis
The substituted pyridine motif is a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs.[1] The aldehyde functionality serves as a versatile synthetic handle for introducing molecular diversity through reactions like reductive amination, Wittig olefination, and Pictet-Spengler condensations. However, the inherent reactivity of aldehydes can be a double-edged sword in parallel synthesis. Unprotected aldehydes can be prone to oxidation, self-condensation, or undesired side reactions with other library components, leading to decreased yields and complex purification challenges.
This is where the concept of "masked aldehydes" or acetal protecting groups becomes strategically invaluable.[2][3][4] By converting the highly reactive aldehyde to a more stable dimethyl acetal, as in this compound, we can perform a wider range of chemical transformations on other parts of the molecule without compromising the latent aldehyde functionality. This "protect-operate-deprotect" strategy is fundamental to achieving high fidelity and purity in large, diversity-oriented synthesis (DOS) campaigns.[5][6][7][8]
Performance Comparison: this compound vs. Alternative Approaches
The decision to use a masked aldehyde should be weighed against other synthetic strategies. Here, we compare the use of this compound against the direct use of its unprotected counterpart, 3-formyl-5-methoxypyridine, and the use of a more robust cyclic acetal.
| Performance Metric | This compound (Dimethyl Acetal) | 3-formyl-5-methoxypyridine (Unprotected Aldehyde) | 3-(1,3-dioxolan-2-yl)-5-methoxypyridine (Cyclic Acetal) |
| Stability to Common Reagents | High stability to bases, mild oxidants, and organometallic reagents. | Low stability; susceptible to oxidation, reduction, and nucleophilic attack. | Very high stability; requires stronger acidic conditions for deprotection. |
| Risk of Side Reactions | Low; the acetal is generally unreactive under common library synthesis conditions. | High; risk of aldol condensation, Cannizzaro reaction, and other side reactions. | Very low; the cyclic acetal is highly robust. |
| Ease of Deprotection | Facile; typically requires mild acidic conditions (e.g., TFA, HCl in an organic solvent).[9] | Not applicable. | Requires stronger acids and potentially higher temperatures, which may not be compatible with sensitive functional groups. |
| Compatibility with Automation | High; the stability of the building block and the clean deprotection step are amenable to high-throughput workflows.[10] | Moderate; requires careful handling and may lead to insoluble byproducts that can clog liquid handling systems. | High, but the more forceful deprotection conditions can limit its applicability. |
| Purification Complexity | Low; cleaner reaction profiles lead to simpler purification. | High; the presence of side products necessitates more complex purification, often requiring chromatography for each library member. | Low to moderate; cleaner reactions, but harsh deprotection can sometimes generate new impurities. |
| Overall Library Fidelity | High; the desired product is the major component in most cases. | Low to moderate; significant variability in product purity across a library. | High, provided the substrates are stable to the deprotection conditions. |
Experimental Protocols
To illustrate the practical differences, we provide detailed protocols for a representative reductive amination reaction in a parallel synthesis format.
Protocol 1: Reductive Amination using this compound
This two-step, one-pot protocol is ideal for generating a library of substituted pyridylamines.
Step 1: Acetal Deprotection and Imine Formation
-
To an array of 96 deep-well plates, add a solution of this compound (1.0 eq) in 1,4-dioxane.
-
To each well, add a solution of a unique primary or secondary amine (1.1 eq) in 1,4-dioxane.
-
Add a solution of 2M aqueous HCl (2.0 eq) to each well to catalyze both the deprotection of the acetal and the formation of the iminium ion.
-
Seal the plate and agitate at 50°C for 2 hours.
Step 2: Reduction
-
Cool the reaction plate to room temperature.
-
Add a solution of sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in 1,4-dioxane to each well.[11]
-
Seal the plate and agitate at room temperature for 16 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the products using a liquid-handling system with an appropriate organic solvent (e.g., dichloromethane).
-
Evaporate the solvent to yield the crude products, which are often of sufficient purity for biological screening.
Protocol 2: Reductive Amination using 3-formyl-5-methoxypyridine (for comparison)
-
To an array of 96 deep-well plates, add a solution of 3-formyl-5-methoxypyridine (1.0 eq) in dichloromethane (DCM).
-
To each well, add a solution of a unique primary or secondary amine (1.1 eq) in DCM.
-
Add sodium triacetoxyborohydride (1.5 eq) to each well.
-
Seal the plate and agitate at room temperature for 16 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract with DCM, dry, and evaporate.
Expected Outcome Comparison: The library generated using Protocol 1 is expected to have higher average purity and more consistent yields across the plate due to the controlled, in-situ generation of the aldehyde. Protocol 2 may suffer from lower yields with certain amines and the formation of more side products, necessitating further purification.
Visualizing the Workflow and Decision-Making Process
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow, the deprotection mechanism, and a decision tree for selecting the appropriate synthetic strategy.
Caption: Parallel Synthesis Workflow using a Masked Aldehyde.
Caption: Acid-Catalyzed Deprotection of the Dimethyl Acetal.
Caption: Decision Tree for Reagent Selection in Parallel Synthesis.
Conclusion
For diversity-oriented synthesis where library fidelity, automation compatibility, and purification efficiency are paramount, this compound offers a superior performance profile compared to the direct use of its unprotected aldehyde counterpart. The initial investment in a protected building block pays significant dividends in the quality of the resulting compound library and the overall efficiency of the drug discovery pipeline. The mild deprotection conditions required for the dimethyl acetal make it a versatile and reliable choice for a wide range of synthetic transformations. By understanding the principles of aldehyde protection and the practical implications for high-throughput chemistry, researchers can make more informed decisions to accelerate their research programs.
References
- MDPI. (2021, November 5). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs.
- Organic & Biomolecular Chemistry (RSC Publishing). Next generation diversity-oriented synthesis: a paradigm shift from chemical diversity to biological diversity.
- PubMed. (2025, February 12). General Acetal-Protected Aldehyde Strategy for Facile Synthesis of Covalent Organic Frameworks with Splendid Crystallinity and Uniform Morphology.
- Frontiers. (2018, October 15). Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections.
- Advanced Journal of Chemistry, Section A. Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purificati.
- Journal of Chemical Education. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Moodle@Units. A Planning Strategy for Diversity-Oriented Synthesis.
- PMC - NIH. Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks.
- ResearchGate. (2025, August 6). General Acetal‐Protected Aldehyde Strategy for Facile Synthesis of Covalent Organic Frameworks with Splendid Crystallinity and Uniform Morphology | Request PDF.
- LOCKSS. (2011, August 16). DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA).
- ResearchGate. (2017, September 28). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- ACS Publications. Synthesis of Aldehyde Building Blocks Protected as Acid Labile N-Boc N,O-Acetals: Toward Combinatorial Solid Phase Synthesis of Novel Peptide Isosteres.
- ResearchGate. (2023, July 20). (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- Wordpress. (2026, January 3). Reductive Amination.
- ResearchGate. (2025, August 6). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride | Request PDF.
- PMC - PubMed Central. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides.
- Benchchem. Evaluating the performance of DMB protection in complex molecule synthesis.
- Benchchem. Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
- PubMed. (2023, October 27). High-throughput synthesis provides data for predicting molecular properties and reaction success.
- Benchchem. Application Notes and Protocols: Acetal Protection of Aldehydes using p-Toluenesulfonic Acid Monohydrate.
- PMC - NIH. (2011, December 27). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. General Acetal-Protected Aldehyde Strategy for Facile Synthesis of Covalent Organic Frameworks with Splendid Crystallinity and Uniform Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Next generation diversity-oriented synthesis: a paradigm shift from chemical diversity to biological diversity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections [frontiersin.org]
- 8. moodle2.units.it [moodle2.units.it]
- 9. ajchem-a.com [ajchem-a.com]
- 10. High-throughput synthesis provides data for predicting molecular properties and reaction success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Validation of Analytical Methods for 3-(Dimethoxymethyl)-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and potency of an active pharmaceutical ingredient (API) are paramount. This guide provides an in-depth, comparative analysis of validated analytical methods for "3-(Dimethoxymethyl)-5-methoxypyridine," a key intermediate in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the validation process, empowering you to make informed decisions in your laboratory.
This document is structured to provide a comprehensive understanding of the validation of a primary High-Performance Liquid Chromatography (HPLC) method and a comparative Gas Chromatography (GC) method. The validation parameters are discussed in the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring regulatory compliance and data integrity.[1][2][3][4]
The Critical Role of Method Validation
Before delving into the specifics of each analytical technique, it is crucial to understand the philosophy behind method validation. An analytical method is not merely a set of instructions; it is a scientific process that must be proven to be "fit for purpose."[3][5] Validation provides documented evidence that the method will consistently produce results that are accurate, precise, and reliable. This is the bedrock of quality control and is a non-negotiable requirement from regulatory bodies such as the FDA and EMA.[6][7][8][9][10][11]
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
For the quantitative determination of "this compound," a reversed-phase HPLC method is often the primary choice due to its versatility, robustness, and wide applicability to a range of organic molecules.[12][13][14][15]
Hypothetical Optimized HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
The choice of a C18 column is based on the non-polar nature of the pyridine ring, while the acetonitrile/water mobile phase provides good separation. The addition of formic acid helps to protonate the pyridine nitrogen, leading to sharper peaks and improved chromatography.
Validation of the HPLC Method: A Step-by-Step Guide
The following sections detail the validation experiments for the HPLC method, complete with step-by-step protocols and realistic, hypothetical data.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][9]
Experimental Protocol:
-
Prepare a solution of "this compound" standard.
-
Prepare a placebo solution (all formulation components except the API).
-
Spike the placebo solution with the API standard.
-
Prepare solutions of known related substances and potential degradation products.
-
Inject all solutions into the HPLC system and compare the chromatograms.
Acceptance Criteria: The peak for "this compound" in the spiked placebo should be free from any co-eluting peaks from the placebo or known impurities.
Hypothetical Results: The chromatogram of the spiked placebo showed a single, well-resolved peak at the same retention time as the standard, with no interference from excipients or forced degradation products.
Linearity and Range
Linearity demonstrates that the response of the method is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[3]
Experimental Protocol:
-
Prepare a stock solution of the "this compound" standard.
-
Prepare a series of at least five concentrations ranging from 50% to 150% of the target concentration.
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
Data Presentation:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 451023 |
| 75 | 674589 |
| 100 | 901234 |
| 125 | 1125876 |
| 150 | 1352345 |
Hypothetical Results:
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-intercept | Close to zero | Report |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[9]
Experimental Protocol:
-
Prepare a placebo solution.
-
Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of "this compound" standard.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Data Presentation:
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 80.1 | 79.8 | 99.6% |
| 100% | 100.2 | 100.5 | 100.3% |
| 120% | 120.3 | 119.9 | 99.7% |
Hypothetical Results:
| Parameter | Result | Acceptance Criteria |
| Mean % Recovery | 99.9% | 98.0% - 102.0% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is addressed at two levels: repeatability and intermediate precision.
Repeatability (Intra-assay precision):
Experimental Protocol:
-
Prepare six independent samples of "this compound" at the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD).
Intermediate Precision:
Experimental Protocol:
-
Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
-
Compare the results from both studies.
Data Presentation:
| Parameter | Day 1 / Analyst 1 | Day 2 / Analyst 2 |
| Mean Assay (%) | 99.8 | 100.1 |
| %RSD | 0.5% | 0.6% |
Hypothetical Results:
| Parameter | Result | Acceptance Criteria |
| %RSD for Repeatability | < 1.0% | ≤ 2.0% |
| %RSD for Intermediate Precision | < 1.5% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (based on signal-to-noise ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Inject solutions at these concentrations to confirm the ratios.
Hypothetical Results:
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Robustness
Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol:
-
Vary parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).
-
Analyze the system suitability parameters (e.g., tailing factor, theoretical plates) and the assay results.
Hypothetical Results: The system suitability parameters and assay results remained within the acceptance criteria for all varied conditions, demonstrating the robustness of the method.
Comparative Analytical Method: Gas Chromatography (GC)
For a relatively volatile compound like "this compound," Gas Chromatography is a viable alternative to HPLC.[13][16][17] GC can offer advantages in terms of speed and resolution for certain applications.
Hypothetical Optimized GC Method
| Parameter | Condition |
| Column | DB-5, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 250 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) at 280 °C |
| Injection Volume | 1 µL (split 50:1) |
Comparative Validation Summary: HPLC vs. GC
| Validation Parameter | HPLC | GC | Comparison Insights |
| Specificity | Excellent | Excellent (with MS detector) | Both methods can be made highly specific. GC-MS offers structural confirmation. |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods provide excellent linearity over a wide range. |
| Accuracy (% Recovery) | 98-102% | 98-102% | Both methods are capable of high accuracy. |
| Precision (%RSD) | < 2% | < 2% | Both methods can achieve high precision. |
| LOQ | ~0.3 µg/mL | Potentially lower with specific detectors | GC can sometimes offer lower detection limits for volatile compounds. |
| Sample Throughput | Moderate | Higher (faster run times) | GC methods can often be faster, leading to higher throughput. |
| Sample Preparation | Simple dissolution | May require derivatization | HPLC often has simpler sample preparation. GC may require derivatization for less volatile or polar analytes, though likely not for this compound. |
Visualizing the Workflow
A clear understanding of the validation process is essential. The following diagrams illustrate the HPLC validation workflow and a decision-making process for method selection.
Caption: A flowchart illustrating the key stages of HPLC method validation.
Caption: A decision tree for selecting between HPLC and GC for analysis.
Conclusion: Choosing the Right Validated Method
Both HPLC and GC are powerful techniques for the analysis of "this compound." The choice between them will depend on the specific requirements of the analysis. For routine quality control in a pharmaceutical setting, the robustness and simplicity of the HPLC method make it an excellent primary choice. However, for applications requiring high throughput or the analysis of volatile impurities, a validated GC method can be a superior alternative.
Ultimately, the key is not just to have a method, but to have a validated method. A thorough validation process, guided by the principles outlined in the ICH guidelines, ensures that the data generated is reliable, reproducible, and defensible, which is the cornerstone of scientific integrity and regulatory compliance in drug development.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. Available at: [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S. Food and Drug Administration. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Cencora. Available at: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]
-
ICH Q14 Guideline on analytical procedure development – Step 5. European Medicines Agency. Available at: [Link]
-
3-Pyridinecarboxaldehyde. SIELC Technologies. Available at: [Link]
-
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. Available at: [Link]
-
Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. Available at: [Link]
-
Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. Available at: [Link]
-
ICH Q14 Analytical procedure development - Scientific guideline. European Medicines Agency. Available at: [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Available at: [Link]
-
Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Reddit. Available at: [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
(a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min... ResearchGate. Available at: [Link]
-
(PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Available at: [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: [Link]
-
Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. Scilit. Available at: [Link]
-
3,5-Dimethoxypyridine. PubChem. Available at: [Link]
-
3-Hydroxy-5-methoxypyridine. PubChem. Available at: [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. database.ich.org [database.ich.org]
- 4. qbdgroup.com [qbdgroup.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 9. propharmagroup.com [propharmagroup.com]
- 10. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. helixchrom.com [helixchrom.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. researchgate.net [researchgate.net]
Biological activity comparison of "3-(Dimethoxymethyl)-5-methoxypyridine" derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyridine and its derivatives stand out as a cornerstone for the development of novel therapeutic agents.[1][2] The inherent chemical properties of the pyridine ring, a nitrogen-containing heterocycle, make it a privileged scaffold in drug design, featuring prominently in numerous FDA-approved drugs.[3] Among the vast array of pyridine derivatives, those bearing methoxy substituents are of particular interest due to the significant influence of this functional group on the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.
This guide provides a comparative analysis of the biological activities of methoxypyridine derivatives, using "3-(Dimethoxymethyl)-5-methoxypyridine" as a representative starting scaffold. While specific experimental data on this exact molecule is limited in publicly available literature, we will extrapolate and draw comparisons from the wealth of research on analogous methoxypyridine structures. We will delve into their potential as antiproliferative, antimicrobial, and enzyme-inhibiting agents, supported by established structure-activity relationships (SAR) and detailed experimental protocols.
The Influence of Methoxy Substitution on Biological Activity
The position and number of methoxy (-OCH3) groups on the pyridine ring, along with other substituents, play a crucial role in determining the biological profile of the resulting derivatives.[1] Studies have consistently shown that the presence of electron-donating groups like methoxy can enhance the antiproliferative activity of pyridine compounds.[3] This is often attributed to their ability to modulate interactions with biological targets.
Comparative Analysis of Biological Activities
To illustrate the potential of methoxypyridine derivatives, let us consider a hypothetical series of compounds derived from our core scaffold, "this compound". By modifying the substituents at other positions on the pyridine ring, we can anticipate a range of biological activities based on established SAR principles.
Table 1: Hypothetical Biological Activity Profile of this compound Derivatives
| Compound ID | R1-Substituent (at C2) | R2-Substituent (at C4) | R3-Substituent (at C6) | Predicted Primary Biological Activity | Rationale based on SAR |
| REF-01 | H | H | H | Baseline | Core scaffold for comparison. |
| DER-A1 | -NH2 | H | H | Enhanced Antiproliferative | Amino groups often enhance anticancer activity.[1] |
| DER-A2 | H | -Cl | H | Potential Antimicrobial | Halogen substitution can confer antimicrobial properties. |
| DER-A3 | H | H | -Phenyl | Potential Kinase Inhibition | Aromatic substituents can interact with hydrophobic pockets in enzymes. |
| DER-A4 | -OH | H | H | Increased Antiproliferative & Antioxidant | Hydroxyl groups are known to enhance these activities.[3] |
In-Depth Look at Key Biological Activities
Antiproliferative Activity
Numerous pyridine derivatives have demonstrated significant potential as anticancer agents.[4][5] The presence of methoxy groups, particularly in combination with other functional groups like hydroxyls and amines, has been shown to enhance their cytotoxic effects against various cancer cell lines.[1][3]
Mechanism of Action: The antiproliferative effects of pyridine derivatives are often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and apoptosis.[6] Some derivatives have been found to act as inhibitors of key enzymes involved in cancer cell proliferation, such as kinases.[7]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[8]
Workflow:
Caption: Workflow for determining the cytotoxicity of pyridine derivatives using the MTT assay.
Antimicrobial Activity
The pyridine scaffold is also a key component in many antimicrobial agents.[9][10] The introduction of specific substituents, including methoxy groups, can lead to potent antibacterial and antifungal compounds.[11]
Mechanism of Action: The antimicrobial mechanisms of pyridine derivatives are diverse and can include the inhibition of essential enzymes like DNA gyrase, disruption of cell membrane integrity, or interference with biofilm formation.[12][13]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyridine derivatives.
Enzyme Inhibition
Pyridine derivatives have been successfully developed as inhibitors of various enzymes, playing a crucial role in treating a wide range of diseases.[14] The methoxy group can contribute to the binding affinity and selectivity of these inhibitors.
Potential Targets:
-
Kinases: Many pyridine-based compounds are potent kinase inhibitors, crucial in cancer therapy.[7]
-
Cholinesterases: Derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for the treatment of Alzheimer's disease.[15]
-
ATP Synthase: Some pyridine derivatives have shown inhibitory activity against bacterial ATP synthase, a promising target for new antibiotics.[16]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Workflow:
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. investigadores.unison.mx [investigadores.unison.mx]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Environmental Impact Assessment of 3-(Dimethoxymethyl)-5-methoxypyridine Synthesis
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. 3-(Dimethoxymethyl)-5-methoxypyridine is a valuable building block, sought after for its specific pattern of substitution that allows for diverse chemical modifications in the creation of complex molecular architectures. However, in the modern pharmaceutical landscape, the efficiency of a synthetic route is no longer measured by yield alone. The principles of green chemistry demand a thorough evaluation of the environmental impact of a synthesis, from the choice of starting materials to the generation of waste.
This guide provides an in-depth comparison of two plausible synthetic routes to this compound, with a focus on their environmental impact. As no direct synthesis has been published for this specific molecule, the following routes have been constructed based on established and reliable methodologies for the functionalization of pyridine derivatives. This comparative analysis will equip researchers with the insights needed to select a synthetic strategy that is not only effective but also aligns with the growing imperative for sustainable chemical manufacturing.
Route 1: Synthesis via Halogen-Metal Exchange of 3,5-Dibromopyridine
This route commences with a commercially available, symmetrically substituted pyridine and proceeds through a series of functional group interconversions to arrive at the target molecule. The key transformations involve a nucleophilic aromatic substitution, followed by a halogen-metal exchange to introduce the formyl group, and a final acetalization.
Experimental Protocol: Route 1
Step 1a: Synthesis of 3-Bromo-5-methoxypyridine
-
Under an inert atmosphere (e.g., nitrogen or argon), cautiously add sodium metal pellets (1.05 eq) to anhydrous methanol. Allow the reaction to proceed until all the sodium has dissolved, forming sodium methoxide.
-
Remove the excess methanol under reduced pressure. To ensure the complete removal of residual water, azeotrope the resulting sodium methoxide with anhydrous toluene and then evaporate to dryness.
-
Dissolve the dry sodium methoxide in anhydrous N,N-dimethylformamide (DMF).
-
To this solution, add 3,5-dibromopyridine (1.0 eq) and heat the reaction mixture to 70-90 °C for 4-6 hours, monitoring the reaction by TLC or GC-MS.[1][2]
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under reduced pressure to yield 3-bromo-5-methoxypyridine.
Step 1b: Synthesis of 3-Formyl-5-methoxypyridine
-
Dissolve 3-bromo-5-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour to ensure complete halogen-metal exchange.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-formyl-5-methoxypyridine.
Step 1c: Synthesis of this compound
-
Dissolve 3-formyl-5-methoxypyridine (1.0 eq) in a mixture of methanol and trimethyl orthoformate.[3][4]
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or hydrochloric acid.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Neutralize the acid catalyst with a mild base, such as triethylamine or sodium bicarbonate.
-
Remove the solvent and excess reagents under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield this compound.
Route 2: Synthesis from 5-Methoxynicotinic Acid
This alternative approach begins with a commercially available pyridine carboxylic acid derivative, 5-methoxynicotinic acid. This route avoids the use of highly toxic organolithium reagents and relies on more classical transformations, such as the conversion of a carboxylic acid to an aldehyde via an acyl chloride intermediate.
Experimental Protocol: Route 2
Step 2a: Synthesis of 5-Methoxynicotinoyl chloride
-
Suspend 5-methoxynicotinic acid (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane.
-
Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise to the suspension at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.[5]
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction should be carried out in a well-ventilated fume hood.
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-methoxynicotinoyl chloride, which can be used in the next step without further purification.
Step 2b: Synthesis of 3-Formyl-5-methoxypyridine
-
Dissolve the crude 5-methoxynicotinoyl chloride in an anhydrous solvent such as THF or toluene under an inert atmosphere and cool to -78 °C.
-
Add a mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) (1.1 eq), portion-wise, keeping the temperature below -70 °C.[6][7][8]
-
Stir the reaction at -78 °C for 1-2 hours, monitoring the progress by TLC.
-
Carefully quench the reaction at low temperature with a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-formyl-5-methoxypyridine.
Step 2c: Synthesis of this compound
This step is identical to Step 1c in Route 1.
Comparative Analysis: Performance and Environmental Impact
To provide an objective comparison between the two proposed synthetic routes, we will evaluate them based on key performance indicators and green chemistry metrics. The yields for some steps are estimated based on similar transformations reported in the literature.
| Parameter | Route 1 | Route 2 | Justification & Causality |
| Starting Material | 3,5-Dibromopyridine | 5-Methoxynicotinic Acid | Route 1 starts with a simple, symmetric, but halogenated precursor. Route 2 begins with a more functionalized starting material, potentially reducing the number of steps if the acid can be sourced economically. |
| Number of Steps | 3 | 3 | Both routes are designed as three-step sequences. |
| Overall Yield (estimated) | ~40-50% | ~50-60% | Route 1's yield is impacted by the halogen-metal exchange and formylation step, which can have variable success. The reduction of an acyl chloride in Route 2 is often a high-yielding transformation. |
| Key Reagents | Sodium methoxide, n-Butyllithium, DMF | Thionyl chloride, LiAlH(Ot-Bu)₃ | Route 1 employs a pyrophoric and highly reactive organolithium reagent. Route 2 uses thionyl chloride, which is corrosive and releases toxic gases, and a less hazardous hydride reagent compared to LiAlH₄. |
| Solvents | DMF, THF, Hexanes, Toluene, Methanol | Toluene, THF, Methanol | Both routes use a similar range of organic solvents. DMF in Route 1 is a solvent of high concern due to its toxicity. |
| Atom Economy (calculated) | ~35-45% | ~45-55% | The lower atom economy of Route 1 is primarily due to the use of n-butyllithium, where the butyl group is lost as butane, and the generation of lithium bromide as a byproduct. Route 2 has a better atom economy as the byproducts of the key reduction step have lower molecular weights. |
| E-Factor (estimated) | 25-35 | 15-25 | The E-factor, which considers all waste generated, is expected to be higher for Route 1 due to the use of excess reagents, multiple solvents for extraction and purification, and the generation of inorganic salts.[9] |
| Safety & Hazard Profile | High (Pyrophoric n-BuLi, corrosive NaOMe) | Moderate (Corrosive SOCl₂, hydride reagent) | The use of n-butyllithium in Route 1 requires stringent safety precautions due to its pyrophoric nature.[3][4][7][10][11] Thionyl chloride in Route 2 is also hazardous but is arguably more manageable in a standard laboratory setting.[12][13][14][15] |
| Green Chemistry Principles | Violates principles of using safer chemicals and designing for energy efficiency (cryogenic temperatures). | More aligned with principles of using safer chemicals (avoids organolithiums) and potentially better atom economy. | Route 2 presents a potentially "greener" alternative by avoiding the most hazardous reagents and cryogenic conditions of Route 1. |
Discussion: A Deeper Dive into the Environmental and Safety Considerations
Route 1: The Organometallic Approach
The primary advantage of Route 1 lies in the well-established and predictable nature of halogen-metal exchange reactions for the functionalization of pyridines.[16] However, this comes at a significant environmental and safety cost.
-
n-Butyllithium: This reagent is highly pyrophoric, meaning it can ignite spontaneously on contact with air.[3][4][7][10][11] Its use necessitates specialized handling techniques, an inert atmosphere, and careful quenching procedures. The byproduct, butane, is a volatile organic compound (VOC).
-
Cryogenic Conditions: The halogen-metal exchange and subsequent formylation are typically carried out at -78 °C, which requires a significant energy input for cooling, thus lowering the overall energy efficiency of the process.
-
Solvent Choice: The use of N,N-dimethylformamide (DMF) as a solvent in the first step is a major drawback from a green chemistry perspective. DMF is a reproductive toxin and is on the list of substances of very high concern (SVHC) in many regions.
Route 2: The Carboxylic Acid Reduction Approach
Route 2 offers a compelling alternative by circumventing the most hazardous aspects of Route 1.
-
Avoiding Organolithiums: The replacement of n-butyllithium with a milder reducing agent like lithium tri-tert-butoxyaluminum hydride significantly improves the safety profile of the synthesis. While still a reactive hydride, it is not pyrophoric and is easier to handle.
-
Thionyl Chloride: The main hazardous reagent in this route is thionyl chloride, which is corrosive and reacts with water to release toxic gases (HCl and SO₂). However, its use is common in industrial settings and can be managed with appropriate engineering controls.
-
Improved Atom Economy and E-Factor: By starting with a more functionalized precursor and using a more atom-economical reduction, Route 2 is likely to generate less waste per kilogram of product.[9]
Conclusion and Future Perspectives
While both routes presented are chemically viable for the synthesis of this compound, a thorough environmental impact assessment clearly favors Route 2 . The avoidance of highly pyrophoric organolithium reagents and cryogenic conditions, coupled with a likely improvement in atom economy and a lower E-factor, makes the reduction of 5-methoxynicotinic acid a more sustainable and safer choice for laboratory and potential scale-up synthesis.
Future research in this area should focus on further optimizing Route 2 by exploring alternative, greener reagents and solvents. For instance, the replacement of thionyl chloride with a solid-supported acid activating agent could further reduce the hazardous nature of the first step. Additionally, investigating catalytic reductions of the carboxylic acid directly to the aldehyde would represent a significant advancement, potentially shortening the synthesis and further improving its environmental profile.[1]
As the pharmaceutical industry continues to embrace the principles of green chemistry, the early-stage assessment of synthetic routes for their environmental impact is no longer a secondary consideration but a critical component of the drug development process. By choosing pathways that are not only efficient but also sustainable, we can contribute to a safer and more environmentally responsible future for chemical synthesis.
References
-
Chemistry Steps. Acid Chlorides to Aldehydes. [Link]
-
HETEROCYCLES, Vol. 83, No. 9, 2011. Synthesis of Substituted 2-Bromopyridine Aldehydes. [Link]
-
Journal of Student Scholarship - TCNJ. Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. [Link]
-
MDPI. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. [Link]
-
PrepChem.com. Synthesis of 5-chloro-2-methoxynicotinoyl chloride. [Link]
-
Organic Chemistry Portal. Reduction of carboxyl compounds to aldehydes. [Link]
-
Chemistry LibreTexts. 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]
-
NJ.gov. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [Link]
-
Organic Chemistry Portal. Dimethyl Acetals. [Link]
-
Wikipedia. Trimethyl orthoformate. [Link]
-
Master Organic Chemistry. LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. [Link]
-
Sheldon.nl. E-Factor. [Link]
-
Wikipedia. Green chemistry metrics. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]
-
Alkali Metals Limited. material safety data sheet sodium methoxide (powder). [Link]
-
KISHIDA CHEMICAL CO., LTD. Sodium methoxide,7207E-2,2024/09/25 - Safety Data Sheet. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. Acid Chlorides to Aldehydes - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. Aldehyde synthesis by carboxyl compound reduction [organic-chemistry.org]
- 13. Aldehyde synthesis by reduction of acid chlorides [organic-chemistry.org]
- 14. lobachemie.com [lobachemie.com]
- 15. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 16. jetir.org [jetir.org]
Safety Operating Guide
Navigating the Disposal of 3-(Dimethoxymethyl)-5-methoxypyridine: A Guide for Laboratory Professionals
Hazard Assessment and Initial Precautions
Understanding the potential hazards of 3-(Dimethoxymethyl)-5-methoxypyridine is the first step in its safe management. Pyridine and its derivatives are generally recognized as hazardous materials, and it is prudent to handle this compound with the same level of care.
Assumed Hazards Based on Pyridine Derivatives:
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] | P264, P270, P280, P261, P271, P301+P312, P302+P352, P304+P340 |
| Skin Irritation | Causes skin irritation.[2][3] | P264, P280, P302+P352, P332+P313 |
| Serious Eye Irritation | Causes serious eye irritation.[2][3] | P264, P280, P305+P351+P338, P337+P313 |
| Flammability | May be a flammable liquid and vapor.[1][4] | P210, P233, P240, P241, P242, P243 |
This table is a conservative estimation based on available data for pyridine and its derivatives. Always consult your institution's Environmental Health and Safety (EHS) department for a formal hazard assessment.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn.
-
Gloves: Chemical-resistant gloves are mandatory. Butyl rubber or Viton® are often recommended for handling pyridine-like compounds.[5] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[3]
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are essential to protect against splashes.[5]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[5]
-
Respiratory Protection: All handling of this compound, especially when generating aerosols or vapors, should be conducted in a certified chemical fume hood to avoid inhalation.[6]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all local, state, and federal regulations.[5] The following protocol provides a general framework; however, always follow your institution's specific guidelines.
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[5][7]
-
Crucially, do not mix this waste with other waste streams. [8] Incompatible materials can lead to dangerous reactions. Store it in a designated, compatible container.
Step 2: Container Management
-
Use a clean, dry, and properly labeled waste container.[9] The original container is often a good choice if it is in good condition.[8]
-
The container must be made of a material compatible with pyridine derivatives. High-density polyethylene (HDPE) is a common choice.
-
The container must be securely sealed to prevent leaks or the escape of vapors.[6]
Step 3: Labeling
-
The waste container must be clearly labeled with the words "Hazardous Waste."[10][11]
-
The label must also include the full chemical name: "this compound" and an indication of the hazards (e.g., "Toxic," "Flammable").[6]
-
Note the accumulation start date on the label.
Step 4: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8][11]
-
The SAA should be located at or near the point of generation and under the control of laboratory personnel.[12]
-
Ensure the storage area is well-ventilated, cool, and away from sources of ignition and incompatible materials like strong oxidizers and acids.[4][6]
Step 5: Disposal Request
-
Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's EHS department.[6]
-
Complete any required chemical waste collection forms accurately and completely.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. aablocks.com [aablocks.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. epa.gov [epa.gov]
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 3-(Dimethoxymethyl)-5-methoxypyridine
As researchers and scientists in the fast-paced world of drug development, our focus is rightfully on innovation and discovery. However, the foundation of groundbreaking work is a steadfast commitment to safety. This guide provides essential, practical information on the appropriate personal protective equipment (PPE) for handling 3-(Dimethoxymethyl)-5-methoxypyridine, ensuring that your valuable research is conducted with the highest standards of safety and operational integrity.
Core Principles of Protection: A Multi-Layered Approach
Effective protection from chemical hazards is not about a single piece of equipment but a comprehensive safety strategy. The "Hierarchy of Controls" is a fundamental concept in industrial hygiene that prioritizes control methods. PPE, while essential, is the final line of defense after engineering controls (like fume hoods) and administrative controls (safe work practices) have been implemented.
Engineering Controls: Your First Line of Defense
Always handle this compound in a properly functioning chemical fume hood to minimize the inhalation of potentially harmful vapors[2][3][4]. Ensure that the fume hood has been recently certified and that the sash is kept at the appropriate height during work. An emergency eyewash station and safety shower must be readily accessible within a ten-second travel distance[4].
Selecting the Right PPE: A Detailed Breakdown
The selection of PPE should be based on a thorough risk assessment of the procedures being performed. The following recommendations provide a baseline for handling this compound.
Eye and Face Protection: Shielding from Splashes and Vapors
Given that related compounds cause serious eye irritation, robust eye and face protection is non-negotiable[1].
-
Minimum Requirement: Chemical splash goggles are mandatory to protect against splashes from any direction[2][5]. Standard safety glasses with side shields do not offer sufficient protection[6].
-
Recommended for High-Splash Potential: When handling larger quantities or performing operations with a higher risk of splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face[5][7].
Skin Protection: Choosing the Right Gloves and Lab Attire
Compounds in this family can be absorbed through the skin and cause irritation[1][4][8]. Therefore, appropriate skin protection is critical.
Gloves:
The choice of glove material is crucial for effective chemical resistance.
-
Recommended: Butyl rubber or Viton® gloves are often recommended for handling pyridine and its derivatives due to their high resistance to permeation[2].
-
Acceptable Alternative: Nitrile gloves can be used, but it is important to note that their resistance to pyridine may be lower than that of butyl rubber[3]. Always check the manufacturer's glove compatibility chart for the specific chemical being handled.
-
Inspection and Double Gloving: Before use, always inspect gloves for any signs of damage, such as pinholes or tears. For enhanced protection, consider wearing two pairs of gloves (double gloving).
-
Proper Removal: Gloves must be removed properly to avoid contaminating your hands. A step-by-step guide is provided in the protocol section below.
Lab Coat and Protective Clothing:
-
A standard laboratory coat should be worn to protect clothing and skin from contamination[2].
-
Ensure the lab coat is fully buttoned.
-
For procedures with a higher risk of significant spills, consider using a chemical-resistant apron or coveralls over the lab coat.
Respiratory Protection: When Engineering Controls Are Not Enough
In most laboratory settings, handling this compound within a certified chemical fume hood will provide adequate respiratory protection[2]. However, in situations where engineering controls are insufficient or during a large spill, respiratory protection may be necessary.
-
Consult with EHS: The need for and selection of a respirator should be determined in consultation with your institution's Environmental Health and Safety (EHS) department.
-
Respirator Type: If required, a NIOSH-approved respirator with an organic vapor cartridge may be appropriate[5][7]. A proper fit test is essential for the respirator to be effective.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial for minimizing exposure and ensuring safety.
Pre-Operational Checklist:
-
Review the Safety Information: Familiarize yourself with the potential hazards of this compound and the emergency procedures.
-
Inspect Your PPE: Ensure all your PPE is in good condition and readily available.
-
Verify Engineering Controls: Confirm that the chemical fume hood, eyewash station, and safety shower are operational.
-
Prepare Your Workspace: Clearly label all containers and have spill cleanup materials readily accessible.
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off your PPE is vital to prevent contamination.
Caption: Workflow for the correct sequence of donning and doffing PPE.
Donning (Putting On) PPE:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Eye and Face Protection: Put on your chemical splash goggles. If a face shield is needed, put it on over the goggles.
-
Gloves: Put on your chemical-resistant gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves using the proper technique to avoid touching the outside of the gloves with your bare hands.
-
Eye and Face Protection: Remove your face shield (if used) and then your goggles.
-
Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated exterior away from your body.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Spill and Disposal Plan: Managing Contamination
Accidents can happen, and a clear plan for spills and waste disposal is essential.
Spill Response:
-
Small Spills: For minor spills within the fume hood, use an inert, non-combustible absorbent material like vermiculite or sand to contain and absorb the liquid[3]. The contaminated absorbent material should then be placed in a sealed, labeled container for hazardous waste disposal[4].
-
Large Spills: In the event of a large spill, evacuate the area immediately and notify your institution's EHS department[2].
Waste Disposal:
All materials contaminated with this compound, including empty containers, used pipette tips, and contaminated absorbent materials, must be treated as hazardous waste[2].
-
Segregation: Do not mix this waste with other waste streams[2].
-
Containment: Collect all waste in a clearly labeled, sealed, and appropriate container.
-
Disposal: Follow your institution's specific procedures for hazardous waste disposal[3]. Never pour pyridine derivatives down the drain[3].
Summary of PPE Recommendations
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in fume hood) | Chemical Splash Goggles | Chemical-Resistant Gloves (Butyl rubber or Viton® recommended) | Fully Buttoned Lab Coat | Not generally required |
| High-Splash Potential | Chemical Splash Goggles and Face Shield | Double-Gloved with Chemical-Resistant Gloves | Chemical-Resistant Apron over Lab Coat | Not generally required |
| Large Spill | Chemical Splash Goggles and Face Shield | Chemical-Resistant Gloves | Chemical-Resistant Coveralls | As determined by EHS (e.g., NIOSH-approved respirator with organic vapor cartridge) |
By adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues, allowing you to focus on your critical research with confidence and peace of mind.
References
- BenchChem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Sigma-Aldrich. (2021, October 7). Safety Data Sheet.
- Fisher Scientific. (2025, December 22). Safety Data Sheet.
- Covestro Solution Center. (n.d.). Guidance for Selection of Protective Clothing for MDI Users.
- Fisher Scientific. (2025, December 19). Safety Data Sheet.
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- AA Blocks. (2025, January 18). Safety Data Sheet.
Sources
- 1. aablocks.com [aablocks.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. americanchemistry.com [americanchemistry.com]
- 6. pppmag.com [pppmag.com]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
